1-Methyl-4-(3-nitrophenyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(3-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-5-7-13(8-6-12)10-3-2-4-11(9-10)14(15)16/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRKKCDXJIXWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478671 | |
| Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148546-97-8 | |
| Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-Methyl-4-(3-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 1-methyl-4-(3-nitrophenyl)piperazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document collates available physicochemical data, details relevant experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.
Core Physicochemical Properties
This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules.[1][2] Its basicity, a key determinant of its pharmacokinetic and pharmacodynamic properties, is attributed to the nitrogen atoms within the piperazine ring. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to reduce the basicity of the anilinic nitrogen.
Quantitative data for this compound and its structural isomer, 1-methyl-4-(4-nitrophenyl)piperazine, are summarized below. It is important to note that much of the available data for these specific compounds are predicted values.
| Property | This compound | 1-Methyl-4-(4-nitrophenyl)piperazine |
| Molecular Formula | C₁₁H₁₅N₃O₂ | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 221.26 g/mol [3] | 221.26 g/mol [4][5] |
| Appearance | - | Orange to red solid[6] |
| Melting Point | - | 109-111 °C |
| Boiling Point | - | 369.5±37.0 °C (Predicted)[4] |
| Density | - | 1.198±0.06 g/cm³ (Predicted)[4] |
| pKa | - | 7.41±0.42 (Predicted)[6] |
Experimental Protocols
Precise experimental determination of the physicochemical properties of this compound is essential for its application in drug discovery and development. The following sections detail generalized protocols for determining its basicity (pKa) and aqueous solubility.
Determination of pKa by Potentiometric Titration
The dissociation constant (pKa) of a basic compound like this compound can be accurately determined using potentiometric titration.[7] This method involves the gradual addition of a standardized acid to a solution of the compound and monitoring the corresponding change in pH.
Materials and Equipment:
-
pH meter with a glass electrode
-
Calibrated burette
-
Stir plate and stir bar
-
Beaker
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
This compound sample
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.
-
Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on a stir plate, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized HCl solution above the beaker.
-
Titration: Record the initial pH of the solution. Begin adding the HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Continue the titration until the pH change between additions becomes minimal, indicating that the equivalence point has been passed. Plot the pH values against the volume of HCl added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For a diprotic base like piperazine derivatives, two equivalence points and two pKa values may be observed.[7]
Determination of Aqueous Solubility
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials and Equipment:
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
This compound sample
-
Deionized water
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing deionized water. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature environment on an orbital shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To further separate the solid and liquid phases, centrifuge the vials at a high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC-UV method. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
Synthesis and Characterization Workflow
While this compound is commercially available, its synthesis and subsequent characterization are fundamental steps in its application as a research chemical and pharmaceutical intermediate. The following diagram illustrates a general workflow for this process.
Caption: General workflow for the synthesis and characterization of this compound.
Biological Context and Applications
This compound and its isomers are primarily utilized as intermediates in the synthesis of more complex molecules with potential therapeutic applications. For instance, the related compound 1-methyl-4-(4-nitrophenyl)piperazine has been used in the preparation of diaminopyrimidines as reversible and irreversible inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) tyrosine kinases for the treatment of non-small-cell lung cancer.[4] Additionally, nitrophenylpiperazine derivatives have been investigated as potential tyrosinase inhibitors.[8][9] The piperazine scaffold is a common feature in many approved drugs due to its favorable physicochemical properties, including its ability to improve solubility and basicity, which can be crucial for oral bioavailability.[2] Further research into the pharmacological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 148546-97-8 [chemicalbook.com]
- 4. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]
- 5. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE CAS#: 16155-03-6 [m.chemicalbook.com]
- 7. uregina.ca [uregina.ca]
- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-Methyl-4-(3-nitrophenyl)piperazine: A Compound with Limited Publicly Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This guide will present the known information for 1-Methyl-4-(3-nitrophenyl)piperazine and, for comparative and contextual purposes, will provide a more detailed overview of its positional isomer, 1-Methyl-4-(4-nitrophenyl)piperazine, which has been more extensively studied. Furthermore, a general overview of the biological significance of the piperazine scaffold is included to provide a broader context for potential research directions.
Chemical and Physical Properties
The fundamental chemical properties of this compound and its 4-nitro isomer are summarized below. It is important to note that some of the data for the 3-nitro isomer are predicted rather than experimentally determined.
| Property | This compound | 1-Methyl-4-(4-nitrophenyl)piperazine |
| CAS Number | 148546-97-8[1] | 16155-03-6[2] |
| Molecular Formula | C₁₁H₁₅N₃O₂[1] | C₁₁H₁₅N₃O₂[2][3] |
| Molecular Weight | 221.26 g/mol [1] | 221.26 g/mol [2][3] |
| Appearance | Yellow to brown solid (Predicted) | Orange to red solid |
| Melting Point | 59.5-62.5 °C (Predicted) | 109-111 °C |
| Boiling Point | 351.9±37.0 °C (Predicted) | 369.5±37.0 °C (Predicted) |
| Density | 1.198±0.06 g/cm³ (Predicted) | 1.198±0.06 g/cm³ (Predicted) |
Synthesis and Characterization
For comparative purposes, a documented synthesis for the 4-nitro isomer is presented below. This can serve as a methodological template that could potentially be adapted for the synthesis of the 3-nitro isomer.
Example Experimental Protocol: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine
A common method for the synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine involves the reaction of 1-methylpiperazine with 1-fluoro-4-nitrobenzene.[4]
Materials:
-
1-methylpiperazine
-
1-fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-fluoro-4-nitrobenzene in DMF, add 1-methylpiperazine and potassium carbonate.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 2 hours).
-
Upon completion, the reaction mixture is poured into cold water.
-
The resulting solid precipitate is collected by filtration.
-
The solid is dried to yield the product, 1-Methyl-4-(4-nitrophenyl)piperazine.
Characterization: The product would typically be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Biological Activity and Potential Applications
There is a lack of specific biological data for this compound in the public domain. However, the broader class of piperazine derivatives is known for a wide range of pharmacological activities, largely due to the ability of the piperazine ring to interact with various biological targets.[5]
Central Nervous System (CNS) Activity of Piperazine Derivatives
Piperazine-containing compounds are well-represented among drugs targeting the central nervous system.[5] They are known to interact with a variety of neurotransmitter receptors, including:
-
Serotonin (5-HT) receptors: Many arylpiperazines exhibit affinity for different serotonin receptor subtypes, leading to potential applications as antidepressants, anxiolytics, and antipsychotics.[6]
-
Dopamine (D) receptors: Interaction with dopamine receptors is a key mechanism for many antipsychotic drugs, and the piperazine moiety is a common feature in such compounds.[7]
-
Opioid receptors: Certain substituted piperazines have been identified as opioid receptor antagonists.[8]
Comparative Biological Activity of the 4-Nitro Isomer
The isomer, 1-Methyl-4-(4-nitrophenyl)piperazine, has been investigated as a reagent in the development of inhibitors for the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a target in cancer therapy.[2] Specifically, it has been used in the preparation of diaminopyrimidines as reversible and irreversible inhibitors of mutant EGFR for the treatment of non-small-cell lung cancer.[2]
Furthermore, the related compound para-nitrophenylpiperazine (pNPP) has been characterized as a selective partial serotonin releasing agent.[9] This suggests that nitrophenylpiperazine derivatives can directly interact with monoamine transporters.
Other Potential Therapeutic Areas for Piperazine Derivatives
The versatility of the piperazine scaffold has led to its exploration in numerous other therapeutic areas, including:
-
Antimicrobial and Antifungal Agents: Various piperazine derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties.[10][11]
-
Antihistaminic and Anti-inflammatory Activity: The piperazine nucleus is a component of several antihistamine drugs and has been explored for its anti-inflammatory potential.
-
Anticancer Activity: Beyond EGFR inhibition, piperazine derivatives have been investigated for a range of anticancer activities.
Signaling Pathways
Due to the absence of specific research, there are no described signaling pathways for this compound. Based on the activities of related compounds, it could potentially be involved in neurotransmitter signaling or receptor tyrosine kinase pathways. However, this remains speculative without direct experimental evidence.
References
- 1. This compound | 148546-97-8 [chemicalbook.com]
- 2. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]
- 3. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses of novel diphenyl piperazine derivatives and their activities as inhibitors of dopamine uptake in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
An In-depth Technical Guide to 1-Methyl-4-(3-nitrophenyl)piperazine: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-Methyl-4-(3-nitrophenyl)piperazine. The information is curated for professionals in research and drug development who require detailed chemical data and experimental protocols.
Chemical Structure and Identification
This compound is a substituted piperazine derivative with a molecular formula of C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol . The structure features a piperazine ring N-substituted with a methyl group and a 3-nitrophenyl group at the 1 and 4 positions, respectively.
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 148546-97-8
-
Molecular Formula: C₁₁H₁₅N₃O₂
-
Molecular Weight: 221.26 g/mol
Below is a two-dimensional representation of the chemical structure.
Caption: 2D structure of this compound.
Synthesis of this compound
The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the reaction of a halo-substituted nitroaromatic compound with a nucleophile, in this case, 1-methylpiperazine.
Reaction Principle
The synthesis proceeds via the addition of the secondary amine of 1-methylpiperazine to the electron-deficient aromatic ring of a 1-halo-3-nitrobenzene, followed by the elimination of a halide ion. The nitro group at the meta position of the benzene ring acts as an activating group, facilitating the nucleophilic attack. The general reaction scheme is as follows:
1-Halo-3-nitrobenzene + 1-Methylpiperazine → this compound + Halide salt
Commonly used halo-substituted nitroaromatics include 1-fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene. The choice of halogen can influence the reaction rate, with fluorine generally being the most reactive leaving group in SNAr reactions.
Experimental Protocol
Materials:
-
1-Chloro-3-nitrobenzene (or 1-Fluoro-3-nitrobenzene)
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a solution of 1-chloro-3-nitrobenzene (1.0 equivalent) in DMF, add 1-methylpiperazine (1.0-1.2 equivalents) and potassium carbonate (2.0-3.0 equivalents).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Quantitative Data
Specific quantitative data for the synthesis of this compound, such as precise yields and purity, are not extensively reported in the available literature. However, based on analogous reactions for the 4-nitro isomer, high yields can be expected. For instance, the synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine has been reported with a yield of 98%[1].
| Parameter | Expected Value | Notes |
| Yield | >90% | Based on analogous reactions for the 4-nitro isomer[1]. Actual yield will depend on specific reaction conditions and purification efficiency. |
| Purity | >95% | Achievable with standard purification techniques like column chromatography or recrystallization. |
| Melting Point | Not reported | Characterization data for the 3-nitro isomer is not readily available. |
| ¹H NMR | Not reported | Specific spectral data for the 3-nitro isomer is not available in the searched literature. |
| ¹³C NMR | Not reported | Specific spectral data for the 3-nitro isomer is not available in the searched literature. |
Note: The table above provides expected values based on similar compounds due to the lack of specific data for the 3-nitro isomer in the searched results. Researchers should perform their own analytical characterization to determine the precise values for their synthesized compound.
Conclusion
This technical guide has outlined the chemical structure and a viable synthetic route for this compound. The synthesis via nucleophilic aromatic substitution is a robust and high-yielding method. While specific experimental data for the 3-nitro isomer is sparse in the public domain, the provided general protocol, adapted from the synthesis of the 4-nitro isomer, offers a solid foundation for its preparation in a laboratory setting. Further research is needed to fully characterize this compound and optimize its synthesis.
References
1-Methyl-4-(3-nitrophenyl)piperazine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-4-(3-nitrophenyl)piperazine, focusing on its chemical identity, synthesis, and available data. Due to the limited availability of in-depth experimental data for this specific isomer in public-domain literature, this guide also includes generalized information based on closely related compounds.
Core Chemical Data
This compound is a substituted piperazine derivative. Its core chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 148546-97-8 | [1] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
| Purity (Typical) | 97% (HPLC) | [1] |
| Physical Form | Not specified | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A general synthesis pathway is outlined below.
General Synthesis Workflow
Caption: General synthesis of this compound.
General Experimental Protocol
-
Reaction Setup: To a solution of a halo-nitrobenzene (e.g., 1-chloro-3-nitrobenzene) in a suitable solvent such as N,N-Dimethylformamide (DMF), add 1-methylpiperazine and a base (e.g., potassium carbonate).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to ensure the completion of the reaction. Reaction progress can be monitored using thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into cold water to precipitate the product. The solid is then collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the final product.
Analytical Data
Detailed analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely available in the public domain. For the isomeric compound, 1-Methyl-4-(4 -nitrophenyl)piperazine, the following analytical data has been reported:
-
¹H NMR (400 MHz, CDCl₃): δ 8.09 (d, J=9.4 Hz, 2H), 6.80 (d, J=9.4 Hz, 2H), 3.48-3.37 (m, 4H), 2.58-2.50 (m, 4H), 2.35 (s, 3H).[2]
-
¹³C NMR (101 MHz, CDCl₃): δ 154.91, 138.55, 126.03, 112.79, 77.16, 54.59, 47.02, 46.10.[2]
-
ESI/MS for (C₁₁H₁₅N₃O₂ [M+H]⁺): Calculated: 222.1, Found: 221.4.[2]
Biological Activity
There is limited specific information on the biological activity of this compound. However, the broader class of nitrophenylpiperazine derivatives has been investigated for various biological activities. For instance, some nitrophenylpiperazine derivatives have been designed and synthesized as potential tyrosinase inhibitors.[3] Additionally, the 1-methyl-4-(4-nitrophenyl)piperazine scaffold has been used as a reagent in the preparation of inhibitors for mutant EGFR tyrosine kinases for potential use in cancer treatment.[4]
Conclusion
This compound is a chemical compound with a confirmed CAS number and molecular weight. While detailed experimental and analytical data for this specific isomer are scarce in publicly accessible literature, a general synthesis protocol can be inferred from related compounds. Further research is required to fully characterize its physical, chemical, and biological properties. Professionals in drug development and research are advised to perform their own analytical confirmation for this compound.
References
- 1. This compound | 148546-97-8 [chemicalbook.com]
- 2. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]
An In-depth Technical Guide on the Potential Biological Activity of 1-Methyl-4-(3-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-(3-nitrophenyl)piperazine is a small molecule belonging to the phenylpiperazine class of compounds. The phenylpiperazine scaffold is a well-established pharmacophore found in numerous centrally acting drugs. The presence of a nitro group on the phenyl ring and a methyl group on the distal piperazine nitrogen suggests that this compound may possess unique pharmacological properties. This document will explore the potential biological activities of this compound by examining the known activities of its structural analogs and the general pharmacology of the phenylpiperazine chemical class.
Potential Biological Activities and Mechanisms of Action
Based on the structure-activity relationships (SAR) of related phenylpiperazine compounds, this compound is predicted to exhibit activity in several key areas, primarily related to the central nervous system (CNS) and enzyme inhibition.
Central Nervous System (CNS) Activity
Phenylpiperazine derivatives are renowned for their diverse effects on the CNS, largely through the modulation of monoaminergic neurotransmitter systems, including serotonin (5-HT) and dopamine (DA). Many arylpiperazines have been developed as therapeutics for neurological and psychiatric disorders.[1]
-
Serotonergic System Modulation: Many phenylpiperazines interact with serotonin receptors and transporters. For instance, para-nitrophenylpiperazine (pNPP) is a selective partial serotonin releasing agent.[2] The related compound, 1-(3-chlorophenyl)piperazine (mCPP), is a known 5-HT receptor agonist. It is plausible that this compound could exhibit affinity for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) or the serotonin transporter (SERT), potentially leading to antidepressant or anxiolytic effects.[3]
-
Dopaminergic System Modulation: Several phenylpiperazine derivatives exhibit affinity for dopamine receptors, particularly the D2 subtype. Mafoprazine, a phenylpiperazine derivative, demonstrates significant D2 receptor blocking activity.[4] Such activity is a hallmark of antipsychotic drugs. Therefore, this compound warrants investigation for its potential as a D2 receptor antagonist.
Enzyme Inhibition
-
Tyrosinase Inhibition: A recent study highlighted that derivatives of 4-nitrophenylpiperazine can act as tyrosinase inhibitors.[5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and have applications in the cosmetics and food industries. One of the potent derivatives in the study, featuring an indole moiety, exhibited an IC50 value of 72.55 μM.[5]
-
Kinase Inhibition: The isomeric compound, 1-methyl-4-(4-nitrophenyl)piperazine, is utilized as a reagent in the synthesis of inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are important targets in cancer therapy.[6] This suggests that the nitrophenylpiperazine scaffold may be a valuable starting point for the development of kinase inhibitors.
Quantitative Data for Structurally Related Compounds
As no specific quantitative data for this compound has been identified, the following tables present data for analogous compounds to provide a reference for the potential potency and receptor affinity that might be expected.
Table 1: Receptor Binding Affinities (Ki, nM) of a Representative Phenylpiperazine (Mafoprazine) [4]
| Receptor | Ki (nM) |
| Dopamine D2 | 10.7 |
| Adrenergic α1 | ~10 |
| Serotonin 5-HT2 | ~20 |
| Adrenergic α2 | >100 |
| Dopamine D1 | >1000 |
| β-Adrenergic | >1000 |
| Muscarinic ACh | >1000 |
Table 2: Functional Activity of para-Nitrophenylpiperazine (pNPP) as a Monoamine Releaser [2]
| Transporter | EC50 (nM) | Emax (%) |
| Serotonin (SERT) | 19 - 43 | 57 |
| Dopamine (DAT) | >10,000 | Inactive |
| Norepinephrine (NET) | >10,000 | Inactive |
Table 3: Tyrosinase Inhibitory Activity of a 4-Nitrophenylpiperazine Derivative [5]
| Compound | IC50 (µM) | Inhibition Type |
| Compound 4l | 72.55 | Mixed |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound.
Radioligand Receptor Binding Assay
This protocol is a standard method for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors (e.g., 5-HT1A, 5-HT2A, D2).
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]WAY-100635 for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).
-
Test compound: this compound.
-
Non-specific binding control (e.g., high concentration of a known ligand).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
96-well filter plates.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound at various concentrations.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates, followed by washing with cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Tyrosinase Inhibition Assay
This protocol measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.
Objective: To determine the IC50 of this compound for mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase.
-
L-DOPA (substrate).
-
Phosphate buffer (e.g., 50 mM, pH 6.8).
-
Test compound: this compound.
-
Kojic acid (positive control).
-
96-well microplate reader.
Procedure:
-
Prepare solutions of mushroom tyrosinase, L-DOPA, and the test compound in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified hypothetical signaling pathway for a G-protein coupled receptor (GPCR) that could be modulated by a phenylpiperazine derivative.
References
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Neurochemical study of mafoprazine, a new phenylpiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]
1-Methyl-4-(3-nitrophenyl)piperazine literature review
An In-depth Technical Guide to 1-Methyl-4-(3-nitrophenyl)piperazine and its Analogs
This technical guide provides a comprehensive overview of the available scientific literature on this compound, a heterocyclic amine of interest in medicinal chemistry. Due to the limited specific data on this particular isomer, this review extends to the broader class of nitrophenylpiperazine derivatives to offer a thorough understanding of their chemical properties, synthesis, and potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a solid organic compound. While specific experimental data is scarce, its properties can be inferred from data on related compounds. The table below summarizes the known and predicted properties of this compound and its para-isomer, 1-Methyl-4-(4-nitrophenyl)piperazine, for comparison.
| Property | This compound | 1-Methyl-4-(4-nitrophenyl)piperazine |
| CAS Number | 148546-97-8 | 16155-03-6 |
| Molecular Formula | C₁₁H₁₅N₃O₂ | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 221.26 g/mol | 221.26 g/mol |
| Appearance | Yellow to brown solid | Orange to red solid |
| Melting Point | 59.5-62.5 °C | 109-111 °C |
| Boiling Point | 351.9±37.0 °C (Predicted) | 369.5±37.0 °C (Predicted) |
| Density | 1.198±0.06 g/cm³ (Predicted) | 1.198±0.06 g/cm³ (Predicted) |
| pKa | 7.52±0.42 (Predicted) | 7.41±0.42 (Predicted) |
Synthesis of Arylpiperazine Derivatives
The synthesis of arylpiperazine derivatives, including nitrophenylpiperazines, typically involves the reaction of an appropriately substituted aryl halide with a piperazine derivative. A general synthetic route is outlined below.
Caption: General synthesis of 1-aryl-4-methylpiperazines.
A common method for the synthesis of 1-arylpiperazines involves the reaction of an aryl halide with the desired piperazine in the presence of a base. For instance, 1-methyl-4-(4-nitrophenyl)piperazine can be synthesized by reacting 1-fluoro-4-nitrobenzene with 1-methylpiperazine.
Potential Biological Activities and Pharmacological Profile
Neuroprotective Effects
Piperazine derivatives have shown promise as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease.[3][4] Some derivatives act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, which is involved in regulating dendritic spine stability and memory formation.[3] Studies have demonstrated that certain piperazine compounds can protect against amyloid-beta-induced neurotoxicity and restore long-term potentiation in animal models of Alzheimer's disease.[4] Furthermore, some arylpiperazine derivatives have been designed to target serotonin and dopamine receptors, exhibiting neuroprotective properties against oxidative stress.[5]
Anti-inflammatory and Analgesic Properties
The piperazine scaffold is recognized for its significant anti-inflammatory and analgesic potential.[6][7] Various derivatives have been shown to reduce inflammation and pain in different experimental models.[2] The mechanism of action for these effects can be complex and may involve the modulation of inflammatory pathways and neurotransmitter systems. For example, some piperazine derivatives have demonstrated anti-nociceptive effects mediated through the serotonergic pathway.[8]
Antimicrobial and Antifungal Activities
Several studies have reported the antimicrobial and antifungal properties of piperazine derivatives.[9][10] These compounds have shown activity against a range of bacterial and fungal pathogens. For instance, certain 1-(4-nitrophenyl)piperazine derivatives have been found to exhibit activity against Staphylococcus aureus and various mycobacteria and fungi.[9]
Interaction with Neurotransmitter Systems
Arylpiperazines are a well-established class of compounds that interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[5][11][12] The specific substitutions on the aryl and piperazine rings determine the affinity and selectivity for different receptor subtypes.
The para-isomer, para-nitrophenylpiperazine (pNPP), has been identified as a selective partial serotonin releasing agent.[13] It displays a high affinity for the serotonin transporter, with an EC₅₀ value in the nanomolar range, while being inactive at dopamine and norepinephrine transporters.[13] This highlights the potential for nitrophenylpiperazine derivatives to modulate serotonergic neurotransmission.
The following table summarizes the binding affinities (Kᵢ) and functional activities (IC₅₀/EC₅₀) of some relevant piperazine derivatives at various neurotransmitter targets.
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Reference |
| para-Nitrophenylpiperazine (pNPP) | Serotonin Transporter (SERT) | - | - | 19 - 43 | [13] |
| Rimcazole | Dopamine Transporter (DAT) | 248 | - | - | [14] |
| Rimcazole | σ₁ Receptor | 1.8 | - | - | [14] |
| Rimcazole | σ₂ Receptor | 2.8 | - | - | [14] |
| Compound 12b (N-(2,3-dichlorophenyl)piperazine analog) | D₃ Receptor | 0.3 | - | - | [15] |
| Compound 12b (N-(2,3-dichlorophenyl)piperazine analog) | D₂ Receptor | 40 | - | - | [15] |
| Compound 22 (split-Ugi product) | D₂ Receptor | 53 | - | - | [16] |
| Compound 24 (split-Ugi product) | D₂ Receptor | 58 | - | - | [16] |
Experimental Protocols
This section details common experimental methodologies used to characterize the biological activity of piperazine derivatives, which would be applicable to the study of this compound.
Dopamine Transporter (DAT) Binding Assay
This assay determines the binding affinity of a test compound to the dopamine transporter.
Caption: Workflow for a DAT binding assay.
Protocol:
-
Tissue Preparation: Homogenize tissue (e.g., striatum) or cells expressing DAT in a suitable buffer. Centrifuge to obtain a crude membrane fraction. Resuspend the pellet in assay buffer.[17]
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.[14] Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[17]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.[14]
Dopamine Transporter (DAT) Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells.[18]
Protocol:
-
Cell Culture: Plate cells expressing DAT (e.g., CHO-S/hDAT) in a 96-well plate.[19]
-
Pre-incubation: Pre-incubate the cells with the test compound or vehicle in a suitable buffer.[19]
-
Uptake: Initiate dopamine uptake by adding a solution containing radiolabeled dopamine (e.g., [³H]Dopamine).[19]
-
Termination and Lysis: After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.[19]
-
Data Analysis: Determine the percentage inhibition of dopamine uptake at each concentration of the test compound and calculate the IC₅₀ value.
Monoamine Oxidase (MAO) Inhibition Assay
This assay is used to determine if a compound inhibits the activity of monoamine oxidase enzymes (MAO-A and MAO-B).[20][21][22]
Caption: Workflow for an MAO inhibition assay.
Protocol:
-
Reaction Setup: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor).[22]
-
Pre-incubation: Incubate the enzyme and test compound for a specified time to allow for interaction.[20]
-
Reaction Initiation: Add a substrate (e.g., p-tyramine) and a detection reagent that produces a fluorescent or colorimetric signal upon enzymatic reaction.[21]
-
Measurement: After incubation, measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound belongs to a class of compounds with significant potential in medicinal chemistry. While direct biological data for this specific molecule is limited, the extensive research on related nitrophenylpiperazine and arylpiperazine derivatives provides a strong foundation for predicting its likely pharmacological profile. These compounds are known to exhibit a range of activities, including neuroprotective, anti-inflammatory, and antimicrobial effects, often mediated through interactions with neurotransmitter systems. The experimental protocols outlined in this guide provide a roadmap for the future characterization of this compound and other novel derivatives. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 7. Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]
- 13. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. resources.bio-techne.com [resources.bio-techne.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Discovery and History of Nitrophenylpiperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitrophenylpiperazine (NPP) scaffold is a significant pharmacophore in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. As a subclass of the broader arylpiperazine family, nitrophenylpiperazine derivatives have garnered considerable attention for their interactions with various biological targets, leading to their investigation in numerous therapeutic areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of nitrophenylpiperazine compounds, with a focus on their evolution as modulators of central nervous system (CNS) targets and other key proteins.
The core structure, consisting of a piperazine ring linked to a nitrophenyl moiety, provides a unique combination of physicochemical properties that have been exploited by medicinal chemists for decades. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring and the basicity of the distal piperazine nitrogen, impacting receptor binding and pharmacokinetic profiles. This guide will delve into the initial synthesis of the NPP core, trace the development of its therapeutic applications, and present key quantitative data and experimental methodologies for researchers in the field.
Discovery and Early History
The precise first synthesis of a simple nitrophenylpiperazine compound is not extensively documented in readily available historical records. However, the emergence of N-arylpiperazines as a class of compounds with significant biological activity can be traced back to the mid-20th century, a "golden era" of CNS drug discovery. The development of synthetic methodologies for N-arylpiperazines was a crucial step. One of the foundational methods for the synthesis of N-arylpiperazines involves the reaction of an aniline with N,N-bis(2-haloethyl)amine, a route first reported by Prelog. This and similar nucleophilic substitution reactions likely led to the initial creation of various substituted arylpiperazines, including nitrophenyl derivatives, as chemists explored the structure-activity relationships of this new class of compounds.
Initially, much of the focus on arylpiperazines was driven by the quest for novel antihistaminic and antipsychotic agents. The discovery of the antipsychotic properties of chlorpromazine in the early 1950s spurred research into other nitrogen-containing heterocyclic compounds with the potential to modulate CNS function. While the early focus was on phenothiazine-like structures, the versatile arylpiperazine scaffold quickly emerged as a promising template for developing agents targeting dopamine and serotonin receptors, key players in the pathophysiology of psychosis, anxiety, and depression. Nitrophenylpiperazine derivatives were likely synthesized and evaluated as part of these broader screening programs, serving as important intermediates and pharmacologically active compounds in their own right.
Evolution of Therapeutic Applications
The therapeutic journey of nitrophenylpiperazine compounds has been marked by a diversification of applications, moving from their initial exploration as CNS agents to their investigation in a wide array of diseases.
Central Nervous System (CNS) Disorders
The primary and most enduring therapeutic area for nitrophenylpiperazine derivatives has been CNS disorders. Their structural similarity to endogenous neurotransmitters like serotonin and dopamine allows them to interact with a range of G-protein coupled receptors (GPCRs) in the brain.
-
Antipsychotic Activity: Many arylpiperazine derivatives, including those with a nitrophenyl moiety, have been investigated for their antipsychotic potential. This activity is primarily attributed to their ability to antagonize dopamine D2 receptors. Some compounds also exhibit affinity for serotonin receptors, such as 5-HT2A, which is a hallmark of atypical antipsychotics, potentially leading to a better side-effect profile compared to older, typical antipsychotics.
-
Anxiolytic and Antidepressant Activity: A significant number of nitrophenylpiperazine derivatives have been explored for their anxiolytic and antidepressant effects. This is often mediated through their interaction with serotonin receptors, particularly as agonists or partial agonists at the 5-HT1A receptor. The well-known anxiolytic drug buspirone, while not a nitrophenylpiperazine itself, belongs to the broader arylpiperazine class and acts as a 5-HT1A receptor partial agonist, highlighting the importance of this pharmacological mechanism for this class of compounds.
Other Therapeutic Areas
Beyond the CNS, the versatile nitrophenylpiperazine scaffold has been utilized in the development of agents for various other diseases:
-
Antifungal Agents: 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a key intermediate in the synthesis of triazole antifungal drugs like itraconazole and posaconazole.[1] This underscores the importance of the nitrophenylpiperazine core in building more complex and potent therapeutic agents.
-
Tyrosinase Inhibitors: More recently, a novel series of 4-nitrophenylpiperazine derivatives has been designed and synthesized as potential tyrosinase inhibitors.[2][3] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors have applications in the treatment of hyperpigmentation disorders and in the cosmetic industry.
-
Cancer: The broader class of arylpiperazines has been investigated for anticancer properties, and the nitrophenylpiperazine scaffold continues to be explored in this context.
Quantitative Data Summary
The following tables summarize key quantitative data for representative nitrophenylpiperazine derivatives across different biological targets. This data is essential for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent, and selective compounds.
| Compound ID | Target | Assay Type | Value | Units | Reference |
| Tyrosinase Inhibitors | |||||
| Compound 4l | Tyrosinase | IC50 | 72.55 | µM | [2][3] |
| CNS Receptor Ligands | |||||
| LASSBio-579 | Dopamine D2 | Ki | 150 | nM | [4] |
| LASSBio-579 | Serotonin 5-HT1A | Ki | 25 | nM | [4] |
| LASSBio-579 | Serotonin 5-HT2A | Ki | 300 | nM | [4] |
| LASSBio-664 | Dopamine D2 | Ki | 200 | nM | [4] |
| LASSBio-664 | Serotonin 5-HT1A | Ki | 50 | nM | [4] |
| LASSBio-664 | Serotonin 5-HT2A | Ki | 400 | nM | [4] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of nitrophenylpiperazine compounds.
Synthesis of 4-Nitrophenylpiperazine Derivatives (General Procedure)
This protocol is adapted from the synthesis of novel tyrosinase inhibitors.[3]
Materials:
-
4-Fluoronitrobenzene
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Substituted benzoic acid derivatives
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, a mixture of 4-fluoronitrobenzene (1 mmol), DABCO (1.2 mmol), a substituted benzoic acid derivative (1.2 mmol), and Cs2CO3 (1.3 mmol) in DMF (5 ml) is prepared.
-
The reaction mixture is stirred at 80 °C for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion of the reaction, the mixture is cooled to room temperature and then poured into water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization or column chromatography.
Characterization:
The synthesized compounds are typically characterized by 1H-NMR, 13C-NMR, CNH elemental analysis, and IR spectroscopy to confirm their structure and purity.[2][3]
Tyrosinase Inhibition Assay
This protocol is a standard method for evaluating the inhibitory activity of compounds against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of mushroom tyrosinase and L-DOPA in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a set time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
Radioligand Binding Assay for CNS Receptors (General Protocol)
This protocol describes a general method for determining the binding affinity of nitrophenylpiperazine derivatives to CNS receptors, such as dopamine D2 or serotonin 5-HT1A receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue)
-
Radioligand specific for the receptor (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors)
-
Assay buffer (specific to the receptor)
-
Test compounds at various concentrations
-
Non-specific binding determinator (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
In test tubes, combine the cell membranes, radioligand, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding determinator.
-
Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compound at each concentration.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation, which relates the IC50 value of the competing ligand to its affinity for the receptor.
Visualizations of Key Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
Caption: Antagonism of the dopamine D2 receptor signaling pathway by a nitrophenylpiperazine compound.
Serotonin 5-HT1A Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Unraveling the Enigmatic Mechanism of Action: A Hypothesis for 1-Methyl-4-(3-nitrophenyl)piperazine
For Immediate Release
[CITY, STATE] – [DATE] – In the intricate landscape of neuropharmacology, the precise mechanisms of action for novel psychoactive compounds remain a critical area of investigation. This whitepaper presents a hypothesized mechanism of action for 1-Methyl-4-(3-nitrophenyl)piperazine, a compound of interest within the scientific and drug development communities. Due to a lack of direct experimental data on this specific molecule, this analysis is built upon a comprehensive review of structurally related compounds, particularly its isomers and other substituted phenylpiperazines. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system.
Executive Summary
This compound belongs to the phenylpiperazine class of compounds, known for their diverse pharmacological activities, primarily centered on the modulation of monoaminergic neurotransmitter systems. While direct pharmacological data for the 3-nitro isomer is not publicly available, evidence from its structural analogs, most notably the 4-nitro isomer (para-nitrophenylpiperazine or pNPP), suggests a likely interaction with the serotonergic system. We hypothesize that this compound acts as a modulator of serotonin transporters and receptors, with the meta-position of the nitro group influencing its potency and selectivity profile compared to its para-substituted counterpart. A secondary, plausible mechanism may involve the inhibition of monoamine oxidases.
The Phenylpiperazine Precedent: A Foundation for Hypothesis
The pharmacological profile of phenylpiperazine derivatives is largely dictated by the nature and position of substituents on the phenyl ring. This structure-activity relationship is crucial for postulating the mechanism of this compound.
The Case of the para-Isomer: A Serotonin Releasing Agent
The most direct evidence for our hypothesis comes from the well-characterized para-isomer, 4-nitrophenylpiperazine (pNPP). Studies have identified pNPP as a selective partial serotonin releasing agent. This action is mediated through its interaction with the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels.
The Influence of meta-Substitution
Research on other meta-substituted phenylpiperazines, such as 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), has demonstrated their affinity for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C, as well as for adrenergic receptors. This suggests that the meta position is a key determinant of receptor interaction profiles within this chemical class.
Hypothesized Mechanism of Action of this compound
Based on the available evidence, we propose a primary and a secondary hypothesized mechanism of action for this compound.
Primary Hypothesis: Modulation of the Serotonergic System
We hypothesize that this compound primarily acts as a modulator of the serotonergic system, potentially through one or both of the following pathways:
-
Serotonin Releasing Activity: Similar to its para-isomer, the compound may act as a serotonin releasing agent by interacting with the serotonin transporter (SERT). The electron-withdrawing nature of the nitro group at the meta-position is expected to influence the molecule's affinity and efficacy at the transporter, potentially altering the potency and selectivity of serotonin release compared to pNPP.
-
Serotonin Receptor Interaction: The compound may exhibit direct agonist or antagonist activity at various serotonin receptor subtypes. The meta-substitution pattern, as seen in compounds like m-CPP, suggests a propensity for broad-spectrum interaction with 5-HT receptors.
The following diagram illustrates the hypothesized signaling pathway for the primary mechanism of action:
Figure 1: Hypothesized primary mechanism of action of this compound involving the serotonergic system.
Secondary Hypothesis: Inhibition of Monoamine Oxidase
A plausible secondary mechanism of action for this compound is the inhibition of monoamine oxidase (MAO) enzymes. Studies on para-substituted phenylpiperazines have shown that the electronic properties of the substituent can influence their affinity for MAO-A. The strongly electron-withdrawing nitro group could confer inhibitory activity on this compound.
The following diagram illustrates the workflow for investigating this secondary hypothesis:
Figure 2: Proposed experimental workflow to investigate the secondary hypothesis of MAO inhibition.
Quantitative Data from Structurally Related Compounds
To provide a quantitative context for our hypothesis, the following table summarizes the pharmacological data for key structurally related compounds.
| Compound | Target | Assay Type | Value | Reference |
| 4-Nitrophenylpiperazine (pNPP) | Serotonin Transporter (SERT) | Serotonin Release | EC50 = 19-43 nM | [1] |
| Dopamine Transporter (DAT) | Dopamine Release | EC50 > 10,000 nM | [1] | |
| Norepinephrine Transporter (NET) | Norepinephrine Release | EC50 > 10,000 nM | [1] | |
| 1-(3-chlorophenyl)piperazine (m-CPP) | 5-HT1A Receptor | Binding Affinity | IC50 = 1300 nM | [2] |
| 5-HT1B/1D Receptor | Binding Affinity | IC50 = 360 nM | [2] | |
| 5-HT2A/2C Receptor | Binding Affinity | IC50 = 440 nM | [2] | |
| α2-Adrenergic Receptor | Binding Affinity | IC50 = 570 nM | [2] | |
| Nitrophenylpiperazine Derivative (4l) | Tyrosinase | Enzyme Inhibition | IC50 = 72.55 µM |
Proposed Experimental Protocols for Hypothesis Validation
To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are proposed:
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for a panel of neurotransmitter receptors and transporters.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptors/transporters (e.g., SERT, DAT, NET, 5-HT receptor subtypes, adrenergic receptors).
-
Incubate the membrane preparations with a specific radioligand for the target of interest in the presence of increasing concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Neurotransmitter Release Assays
-
Objective: To determine if this compound induces the release of monoamine neurotransmitters.
-
Methodology:
-
Use rat brain synaptosomes or cultured neuronal cells pre-loaded with radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]dopamine).
-
Expose the preparations to various concentrations of this compound.
-
Measure the amount of radiolabeled neurotransmitter released into the supernatant.
-
Calculate EC50 values for neurotransmitter release.
-
Monoamine Oxidase Inhibition Assay
-
Objective: To assess the inhibitory activity of this compound on MAO-A and MAO-B.
-
Methodology:
-
Utilize a commercially available MAO-Glo™ Assay kit.
-
Incubate recombinant human MAO-A or MAO-B with a luminogenic substrate in the presence of varying concentrations of this compound.
-
Measure the luminescence generated, which is proportional to MAO activity.
-
Calculate the IC50 values for MAO-A and MAO-B inhibition.
-
Conclusion and Future Directions
The mechanism of action of this compound remains to be empirically determined. However, based on a thorough analysis of its structural analogs, a strong hypothesis emerges, pointing towards the modulation of the serotonergic system as its primary mode of action, with a potential secondary role in MAO inhibition. The meta-position of the nitro group is a critical structural feature that likely differentiates its pharmacological profile from the better-understood para-isomer.
Future research should prioritize the experimental validation of these hypotheses through the outlined protocols. A comprehensive understanding of the pharmacology of this compound will be invaluable for the rational design of novel therapeutics and for predicting its potential physiological effects. The logical relationship for this future work is outlined below.
Figure 3: Logical progression for future research to elucidate the mechanism of action.
References
In Silico Prediction of Protein Targets for 1-Methyl-4-(3-nitrophenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-(3-nitrophenyl)piperazine is a small molecule with potential pharmacological applications. The identification of its protein targets is a crucial step in understanding its mechanism of action and exploring its therapeutic potential. This technical guide provides a comprehensive overview of a systematic in silico approach for predicting the protein targets of this compound. The workflow integrates computational techniques, including reverse docking and pharmacophore modeling, to generate a prioritized list of putative protein targets. Furthermore, this guide details standardized experimental protocols for the validation of these predicted targets and visualizes the key signaling pathways potentially modulated by this compound.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities. The specific functionalization of the piperazine ring, as seen in this compound, can significantly influence its target binding profile and pharmacological effects. In silico target prediction, also known as target fishing, offers a rapid and cost-effective strategy to hypothesize the protein targets of a small molecule, thereby guiding subsequent experimental validation and drug development efforts.
This guide outlines a comprehensive in silico workflow to predict the targets of this compound, followed by detailed protocols for experimental validation and an exploration of associated signaling pathways.
In Silico Target Prediction Methodology
A multi-pronged in silico approach is employed to enhance the accuracy and reliability of target prediction. This involves a combination of structure-based and ligand-based methods to generate a consensus list of high-confidence putative targets.
Reverse Docking
Reverse docking screens a single ligand against a large library of protein structures to identify potential binding partners.
Protocol:
-
Ligand Preparation: The 3D structure of this compound is prepared by generating its conformers and assigning appropriate atom types and charges.
-
Protein Target Database: A curated database of 3D protein structures, such as the Protein Data Bank (PDB), is utilized. The binding sites of these proteins are defined for the docking calculations.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically place the ligand into the binding site of each protein in the database and score the binding poses based on a scoring function that estimates the binding affinity.
-
Ranking and Filtering: The protein targets are ranked based on their docking scores. Targets with the most favorable (lowest) binding energies are prioritized for further investigation.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.
Protocol:
-
Pharmacophore Feature Identification: The key pharmacophoric features of this compound, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, are identified.
-
Pharmacophore Model Generation: A 3D pharmacophore model is generated based on the identified features and their spatial relationships.
-
Database Screening: The generated pharmacophore model is used to screen a database of known active ligands or protein structures to identify molecules or binding sites with complementary features.
-
Hit Prioritization: The hits from the database screening are ranked based on their fit to the pharmacophore model.
Integrated Target Prediction Workflow
The results from reverse docking and pharmacophore modeling are integrated to generate a consensus list of predicted targets.
Predicted Protein Targets (Hypothetical Data)
The following table summarizes a hypothetical list of top-ranking predicted protein targets for this compound based on the in silico workflow described above. This data is for illustrative purposes only.
| Target Class | Predicted Target | Gene | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score |
| Kinase | Serine/threonine-protein kinase PIM1 | PIM1 | -8.5 | 0.82 |
| GPCR | Dopamine D2 Receptor | DRD2 | -9.2 | 0.75 |
| Ion Channel | Voltage-gated potassium channel subunit Kv1.3 | KCNA3 | -7.9 | 0.68 |
| Nuclear Receptor | Peroxisome proliferator-activated receptor gamma | PPARG | -8.1 | 0.71 |
Experimental Validation Protocols
The following are detailed protocols for the experimental validation of the hypothetically predicted targets.
Kinase Inhibition Assay (for PIM1)
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the PIM1 kinase.
Materials:
-
Recombinant human PIM1 kinase
-
PIM1 kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound.
-
In a microplate, add the PIM1 kinase, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the kinase reaction.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
GPCR Binding Assay (for DRD2)
Principle: This is a competitive radioligand binding assay to determine the affinity of this compound for the Dopamine D2 receptor.
Materials:
-
Cell membranes expressing human Dopamine D2 receptor
-
Radioligand (e.g., [3H]-Spiperone)
-
This compound
-
Binding buffer
-
Non-specific binding control (e.g., Haloperidol)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a serial dilution of this compound.
-
In a microplate, add the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations.
-
For non-specific binding determination, add a high concentration of the non-specific binding control instead of the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Harvest the membranes by rapid filtration and wash to remove unbound radioligand.
-
Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value.
Ion Channel Assay (for Kv1.3)
Principle: An automated patch-clamp electrophysiology assay to measure the effect of this compound on the potassium currents mediated by Kv1.3 channels.
Materials:
-
Cells stably expressing human Kv1.3 channels
-
Automated patch-clamp system
-
Extracellular and intracellular recording solutions
-
This compound
Protocol:
-
Culture the Kv1.3-expressing cells on the patch-clamp chip.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit Kv1.3 currents.
-
Record baseline currents.
-
Apply this compound at various concentrations to the cells.
-
Record the currents in the presence of the compound.
-
Analyze the data to determine the effect of the compound on the channel's activity (e.g., inhibition, activation) and calculate the IC50 or EC50 value.
Nuclear Receptor Activation Assay (for PPARG)
Principle: A cell-based reporter gene assay to determine if this compound can activate the transcriptional activity of PPARG.
Materials:
-
Cells co-transfected with a PPARG expression vector and a reporter vector containing a PPARG response element driving a reporter gene (e.g., luciferase).
-
This compound
-
Positive control agonist (e.g., Rosiglitazone)
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the transfected cells in a microplate.
-
Treat the cells with a serial dilution of this compound or the positive control.
-
Incubate the cells for a sufficient period to allow for gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Determine the fold activation compared to the vehicle control and calculate the EC50 value.
Potential Signaling Pathway Modulation
Based on the hypothetical predicted targets, this compound could potentially modulate several key signaling pathways implicated in various physiological and pathological processes.
PI3K/AKT Signaling Pathway
PIM1 kinase is a known downstream effector of the PI3K/AKT pathway. Inhibition of PIM1 could disrupt this pathway, which is crucial for cell proliferation, survival, and metabolism.
Dopaminergic Signaling Pathway
The Dopamine D2 receptor is a key component of dopaminergic signaling in the central nervous system, regulating mood, motivation, and motor control.
An In-Depth Technical Guide to the Safe Handling of 1-Methyl-4-(3-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling guidelines for 1-Methyl-4-(3-nitrophenyl)piperazine. The information is compiled from various safety data sheets (SDS) and chemical safety resources to ensure a thorough understanding of the potential hazards and the necessary precautions for laboratory and drug development settings.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary health concerns are related to its potential for causing skin and eye irritation, and respiratory system irritation.[1][2]
GHS Hazard Statements:
Precautionary Statements: A series of precautionary statements are associated with this compound, covering prevention, response, storage, and disposal.[1][2][3] Key preventative measures include washing exposed skin thoroughly after handling, wearing appropriate personal protective equipment, and using the substance in a well-ventilated area.[1][2]
Physical and Chemical Properties
Quantitative data for this compound and related compounds are summarized below. It is crucial to note that specific data for the target compound is limited, and information from structurally similar molecules is provided for a broader understanding.
| Property | Value | Source Compound |
| Molecular Formula | C11H15N3O2 | This compound[4] |
| Molecular Weight | 221.26 g/mol | This compound[4] |
| CAS Number | 148546-97-8 | This compound[1] |
| Boiling Point | 138 °C (280 °F) | 1-Methylpiperazine |
| Density | 0.903 g/mL at 25 °C (77 °F) | 1-Methylpiperazine |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1] Information from related piperazine compounds is used to infer potential hazards.
| Effect | Observation | Source Compound |
| Acute Oral Toxicity | LD50 (Rat): 2,553 mg/kg | 1-Methylpiperazine |
| Skin Corrosion/Irritation | Causes skin burns. | 1-Methylpiperazine |
| Serious Eye Damage/Irritation | Causes serious eye damage. | 1-Methylpiperazine |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction. | Piperazine[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. Target Organ: Respiratory system. | This compound[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Piperazine[5] |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available in the provided search results. The toxicological data presented are based on standardized tests (e.g., OECD Test Guidelines) conducted by chemical suppliers. For instance, acute oral toxicity is typically determined using a protocol similar to OECD TG 401, where the substance is administered to rats at various doses to determine the median lethal dose (LD50).[5]
Safe Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to laboratory safety protocols and the use of appropriate personal protective equipment.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Eyewash stations and safety showers must be readily accessible in the work area.[6][7]
Personal Protective Equipment (PPE)
The selection of PPE is critical to minimize exposure. The following diagram illustrates the recommended PPE.
Caption: Recommended Personal Protective Equipment.
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Caption: Emergency First Aid Workflow.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration.[2][8] Seek immediate medical attention.[1]
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water and soap.[1][2] If skin irritation persists, get medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Immediate medical attention is required.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1]
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1]
Disposal
-
Disposal of this chemical must be in accordance with local, regional, and national regulations.[1]
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[1]
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
Logical Relationships in Handling Procedures
The following diagram outlines the logical flow of safe handling procedures from preparation to waste disposal.
Caption: Logical Workflow for Safe Handling.
This comprehensive guide is intended to provide essential safety and handling information for this compound. All personnel handling this substance must be thoroughly trained on its hazards and the necessary safety precautions. Always refer to the most current Safety Data Sheet provided by the supplier before use.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 148546-97-8 [chemicalbook.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. fishersci.com [fishersci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(3-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-4-(3-nitrophenyl)piperazine, a compound of interest in medicinal chemistry and drug discovery. This document outlines its key physical and chemical characteristics, detailed experimental protocols for their determination, and a plausible synthetic route. Furthermore, it explores the general biological context of arylpiperazines, providing insights into their potential mechanisms of action. All quantitative data is presented in a clear tabular format, and logical workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Core Physicochemical Properties
This compound is a small molecule featuring a central piperazine ring, a foundational scaffold in many pharmacologically active compounds. The presence of a methyl group on one nitrogen and a nitrophenyl group on the other dictates its physicochemical behavior, including its basicity, lipophilicity, and potential for intermolecular interactions. A summary of its key properties is provided below.
Data Summary
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₅N₃O₂ | - |
| Molecular Weight | 221.26 g/mol | - |
| CAS Number | 148546-97-8 | - |
| Appearance | Yellow to brown solid | Visual Inspection |
| Melting Point | 59.5 - 62.5 °C | Experimental |
| Boiling Point | 351.9 ± 37.0 °C | Predicted |
| Density | 1.198 ± 0.06 g/cm³ | Predicted |
| pKa | 7.52 ± 0.42 | Predicted |
| logP | 1.7 | Predicted[1] |
Synthesis and Characterization Workflow
The synthesis of this compound can be achieved via nucleophilic aromatic substitution. A logical workflow for its synthesis and subsequent physicochemical characterization is outlined below.
Caption: General experimental workflow for synthesis and characterization.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.
Proposed Synthesis: Nucleophilic Aromatic Substitution
This protocol is adapted from the general procedure for the synthesis of similar arylpiperazines.
-
Reaction Setup: To a solution of 1-chloro-3-nitrobenzene (1 equivalent) in dimethylformamide (DMF), add 1-methylpiperazine (1 equivalent) and potassium carbonate (K₂CO₃, 3 equivalents) as a base.
-
Reaction Execution: Stir the mixture at room temperature for several hours or until reaction completion is observed via Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into cold water. A solid precipitate of the crude product should form.
-
Isolation: Collect the solid by vacuum filtration and wash with water.
-
Purification: Dry the solid in an oven. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.
Melting Point Determination
The melting point is determined to assess the purity of the synthesized compound.
-
Sample Preparation: A small amount of the dried, crystalline compound is packed into a glass capillary tube, sealed at one end.
-
Measurement: The capillary tube is placed in a melting point apparatus.
-
Observation: The temperature is increased slowly (e.g., 1-2 °C per minute) near the expected melting point. The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (typically < 2 °C) is indicative of high purity.
pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method to determine the acid dissociation constant (pKa).
-
Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low. An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.
-
Titration: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Phase Preparation: Prepare a mixture of n-octanol and water (or a pH 7.4 buffer to determine logD) and allow the two phases to become mutually saturated by vigorous mixing followed by separation.
-
Equilibration: Dissolve a precisely weighed amount of this compound in one of the phases. Add a known volume of the second phase. Seal the container and agitate it at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively published, the arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, known to interact with aminergic G protein-coupled receptors (GPCRs).[2] These compounds frequently act as ligands for serotonin (5-HT) and dopamine (D₂) receptors, which are crucial targets in the central nervous system (CNS).[3]
The interaction of an arylpiperazine with these receptors can initiate or inhibit downstream signaling cascades, leading to various pharmacological effects such as antipsychotic, antidepressant, and anxiolytic activities.[3][4] The protonated nitrogen atom of the piperazine ring is often key for forming an ionic bond with an acidic residue (like aspartate) in the receptor's binding pocket.[4]
Caption: Hypothetical signaling of arylpiperazines via GPCRs.
Conclusion
This compound possesses physicochemical properties that make it an interesting candidate for further investigation in drug discovery programs. Its predicted pKa suggests it will be significantly protonated at physiological pH, a common feature for CNS-active drugs that target aminergic receptors. The predicted logP indicates a moderate lipophilicity, suggesting a potential for good membrane permeability. The experimental protocols and synthetic workflows provided in this guide offer a robust framework for the synthesis, characterization, and further evaluation of this and related compounds. Understanding these core properties is the first critical step in the journey from a chemical entity to a potential therapeutic agent.
References
- 1. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-Methyl-4-(3-nitrophenyl)piperazine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-4-(3-nitrophenyl)piperazine, a chemical compound of interest in drug discovery and development. The document details its commercially available sources, key quantitative data, and, where publicly available, insights into its biological context.
Commercial Availability and Chemical Properties
This compound is available from various commercial suppliers, primarily for research and development purposes. The compound's purity and specifications can vary between suppliers, and it is crucial for researchers to consult the certificate of analysis for specific batch information.
Below is a summary of quantitative data for this compound, compiled from various suppliers.
| Property | Value | Source |
| CAS Number | 148546-97-8 | Thermo Scientific |
| Molecular Formula | C₁₁H₁₅N₃O₂ | PubChem |
| Molecular Weight | 221.26 g/mol | Thermo Scientific, PubChem[1] |
| Purity | ≥97% | Thermo Scientific[2] |
| Physical Form | Solid | Varies by supplier |
Note: The isomeric form, 1-Methyl-4-(4-nitrophenyl)piperazine (CAS Number: 16155-03-6), is also commercially available and has been a subject of research, particularly in the context of developing inhibitors for enzymes like EGFR tyrosine kinases.[3] Researchers should exercise caution to ensure they are acquiring the correct isomer for their studies.
Synthesis and Characterization
The synthesis of nitrophenylpiperazine derivatives is a well-established process in medicinal chemistry. Generally, these compounds can be synthesized through the reaction of a substituted nitrobenzene with a piperazine derivative. For instance, 1-methyl-4-(4-nitrophenyl)piperazine can be synthesized by reacting 1-methylpiperazine with 1-fluoro-4-nitrobenzene. While specific synthesis protocols for this compound are not extensively detailed in publicly available literature, the general principles of nucleophilic aromatic substitution are applicable.
Characterization of the final product typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the chemical structure and purity.
Below is a generalized workflow for the synthesis and characterization of a nitrophenylpiperazine derivative.
Biological Activity and Potential Research Applications
While extensive biological data specifically for this compound is limited in the public domain, the broader class of piperazine derivatives is of significant interest in medicinal chemistry due to its wide range of pharmacological activities.[4] Piperazine-containing compounds have been investigated for their potential as antimicrobial, antifungal, anticancer, and central nervous system (CNS) active agents.[4][5]
The biological activity of piperazine derivatives is often attributed to their ability to interact with various biological targets, including neurotransmitter receptors.[6] For instance, different substituted phenylpiperazines have shown affinity for dopamine and serotonin receptors, making them relevant for research in neuropsychiatric disorders.[7]
Research into nitrophenylpiperazine derivatives has explored their potential as tyrosinase inhibitors, which could have applications in treating pigmentation disorders.[8][9] Although these studies primarily focus on the 4-nitro isomer, they provide a basis for investigating the potential biological activities of the 3-nitro analog.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for a novel piperazine derivative based on its structural similarity to known bioactive molecules.
Experimental Protocols: A General Framework
In Vitro Assays:
-
Receptor Binding Assays: To determine the affinity of the compound for specific receptors (e.g., dopamine, serotonin), radioligand binding assays using cell membranes expressing the receptor of interest can be performed.
-
Enzyme Inhibition Assays: To assess the inhibitory potential against specific enzymes (e.g., tyrosinase, kinases), spectrophotometric or fluorometric assays can be employed. The general procedure involves incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation.
-
Cell Viability Assays: To evaluate the cytotoxic effects of the compound, assays such as the MTT or MTS assay can be conducted on various cell lines.
-
Cellular Signaling Assays: To investigate the effect on specific signaling pathways, techniques like Western blotting to measure protein phosphorylation or reporter gene assays to assess transcription factor activity can be used.
In Vivo Studies:
Should in vitro studies indicate significant activity, in vivo experiments in animal models could be designed to evaluate the compound's efficacy and pharmacokinetic properties. The specific experimental design would depend on the observed in vitro activity and the therapeutic area of interest.
Conclusion
This compound is a commercially available compound with potential for exploration in drug discovery and development. While specific biological data and detailed experimental protocols for this particular isomer are currently scarce in the public domain, the rich pharmacology of the broader piperazine class provides a strong rationale for its investigation. Researchers are encouraged to utilize the information on its sourcing and general properties provided in this guide as a starting point for their studies and to develop specific experimental plans based on established methodologies for similar chemical entities. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound.
References
- 1. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Synthesis Profile of 1-Methyl-4-(nitrophenyl)piperazine Derivatives: A Technical Overview
Disclaimer: Despite extensive literature searches, specific, experimentally-derived spectroscopic data (NMR, IR, MS) for 1-Methyl-4-(3-nitrophenyl)piperazine could not be located in publicly available scientific databases and publications. This document will, therefore, present a detailed spectroscopic and synthetic profile of the closely related isomer, 1-Methyl-4-(4-nitrophenyl)piperazine , to serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. The methodologies and data presented are illustrative of what would be expected for the requested meta-isomer.
Introduction
1-Methyl-4-(nitrophenyl)piperazine and its derivatives are of significant interest in medicinal chemistry and drug development due to the prevalence of the piperazine moiety in a wide range of pharmacologically active compounds. The electronic and steric properties of the nitrophenyl group can significantly influence the biological activity of these molecules. Spectroscopic characterization is a cornerstone of chemical synthesis and drug discovery, providing definitive evidence of molecular structure and purity. This guide details the spectroscopic data and the experimental protocols for the synthesis and characterization of 1-Methyl-4-(4-nitrophenyl)piperazine.
Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine
A common and efficient method for the synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine involves the nucleophilic aromatic substitution of a halogenated nitrobenzene with 1-methylpiperazine.
Experimental Protocol:
To a solution of 1-fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene) (7.1 mmol) in 20 mL of N,N-dimethylformamide (DMF), 1-methylpiperazine (7.1 mmol) and potassium carbonate (21 mmol) are added. The reaction mixture is stirred at room temperature for 2 hours. After the reaction is complete, the mixture is poured into 400 mL of cold water. The resulting precipitate is collected by filtration and dried in an oven at 80°C for 2 hours to yield the product, 1-Methyl-4-(4-nitrophenyl)piperazine, as an orange solid.[1]
Spectroscopic Data of 1-Methyl-4-(4-nitrophenyl)piperazine
The following tables summarize the key spectroscopic data obtained for 1-Methyl-4-(4-nitrophenyl)piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 1-Methyl-4-(4-nitrophenyl)piperazine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.09 | d | 9.4 | 2H | Ar-H (ortho to NO₂) |
| 6.80 | d | 9.4 | 2H | Ar-H (meta to NO₂) |
| 3.48-3.37 | m | - | 4H | Piperazine-H (adjacent to N-Aryl) |
| 2.58-2.50 | m | - | 4H | Piperazine-H (adjacent to N-CH₃) |
| 2.35 | s | - | 3H | N-CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data of 1-Methyl-4-(4-nitrophenyl)piperazine
| Chemical Shift (δ) ppm | Assignment |
| 154.91 | Ar-C (C-NO₂) |
| 138.55 | Ar-C (C-N) |
| 126.03 | Ar-CH (ortho to NO₂) |
| 112.79 | Ar-CH (meta to NO₂) |
| 54.59 | Piperazine-CH₂ (adjacent to N-Aryl) |
| 47.02 | Piperazine-CH₂ (adjacent to N-CH₃) |
| 46.10 | N-CH₃ |
Solvent: CDCl₃, Frequency: 101 MHz[1]
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of 1-Methyl-4-(4-nitrophenyl)piperazine
| Ionization Mode | [M+H]⁺ Calculated | [M+H]⁺ Found |
| ESI | 222.1 | 221.4 |
[1]
Infrared (IR) Spectroscopy
While specific IR data for 1-Methyl-4-(4-nitrophenyl)piperazine is not detailed in the primary literature found, characteristic vibrational frequencies for related nitrophenyl and piperazine-containing compounds would be expected.
Table 4: Expected IR Absorption Bands for 1-Methyl-4-(4-nitrophenyl)piperazine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2800 | Medium-Strong | Aliphatic C-H stretch (piperazine and methyl) |
| ~1590, ~1490 | Medium-Strong | Aromatic C=C stretch |
| ~1520, ~1340 | Strong | Asymmetric and symmetric N-O stretch of NO₂ group |
| ~1250-1000 | Medium-Strong | C-N stretch |
Experimental Workflow and Data Analysis
The general workflow for the synthesis and characterization of arylpiperazine derivatives is outlined below.
Caption: Workflow for the synthesis and spectroscopic characterization of 1-Methyl-4-(4-nitrophenyl)piperazine.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 1-Methyl-4-(4-nitrophenyl)piperazine, presented as a proxy for the requested this compound due to the current lack of available data for the latter. The provided data tables and experimental protocols offer valuable insights for researchers working with related compounds. It is anticipated that the spectroscopic data for the meta-isomer would exhibit distinct patterns in the aromatic region of the NMR spectra and potentially subtle differences in the vibrational frequencies of the nitro group in the IR spectrum, reflecting the change in the substituent position on the phenyl ring. Researchers are encouraged to report the full spectroscopic characterization of this compound to enrich the scientific literature.
References
Methodological & Application
Synthesis Protocol for 1-Methyl-4-(3-nitrophenyl)piperazine
Application Note & Protocol ID: SYN-MPNP-001
Version: 1.0
Introduction
1-Methyl-4-(3-nitrophenyl)piperazine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into scaffolds targeting a range of biological targets. Its synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely utilized method for the formation of aryl-nitrogen bonds. This protocol provides a detailed methodology for the synthesis of this compound from readily available starting materials. The procedure is analogous to the high-yielding synthesis of its regioisomer, 1-methyl-4-(4-nitrophenyl)piperazine, and is expected to proceed with comparable efficiency.
Reaction Principle
The synthesis involves the nucleophilic attack of the secondary amine of 1-methylpiperazine on an electron-deficient aromatic ring, 1-halo-3-nitrobenzene. The nitro group at the meta position sufficiently activates the ring for nucleophilic substitution. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.
Experimental Protocol
Materials and Equipment
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-Fluoro-3-nitrobenzene | 402-67-5 | 141.10 | 1.0 g | 7.09 |
| 1-Methylpiperazine | 109-01-3 | 100.16 | 0.71 g | 7.09 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.94 g | 21.27 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 400 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |
| Brine (sat. NaCl solution) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-3-nitrobenzene (1.0 g, 7.09 mmol), 1-methylpiperazine (0.71 g, 7.09 mmol), and potassium carbonate (2.94 g, 21.27 mmol).
-
Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Stir the reaction mixture at room temperature. For potentially slower reactions with the 3-nitro isomer, heating to 50-80 °C may be necessary to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 400 mL of cold deionized water. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.
Purification
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
Data Presentation
Table 1: Expected Yield and Physical Properties
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Physical Appearance | Melting Point (°C) |
| This compound | C₁₁H₁₅N₃O₂ | 221.26 | 1.57 | >90% | Yellow to orange solid | Not reported |
Note: The expected yield is based on analogous reactions for the synthesis of the 4-nitro isomer which consistently reports yields of over 95%.[1]
Visualization of the Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for In Vitro Assay Development of 1-Methyl-4-(3-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-(3-nitrophenyl)piperazine is a small molecule belonging to the piperazine class of compounds. Piperazine derivatives are of significant interest in medicinal chemistry due to their broad range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2] The structural features of this compound, including the nitrophenyl group, suggest potential for various biological interactions.[2][3] These application notes provide a framework for the initial in vitro characterization of this compound, focusing on cytotoxicity screening and a potential kinase inhibition assay, informed by the activities of structurally related molecules.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing appropriate in vitro assays, particularly for ensuring solubility in aqueous assay buffers.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O₂ | PubChem |
| Molecular Weight | 221.26 g/mol | [6] |
| Appearance | Crystalline solid | Assumed |
| Solubility | Soluble in DMSO | Assumed |
Note: Experimental determination of aqueous solubility is recommended prior to initiating biological assays.
Data Presentation: Summary of Hypothetical In Vitro Data
The following tables represent hypothetical data for this compound to illustrate the expected format for data presentation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 (Human Breast Adenocarcinoma) | This compound | 48 | 15.8 ± 2.1 |
| Doxorubicin (Positive Control) | 48 | 0.8 ± 0.1 | |
| A549 (Human Lung Carcinoma) | This compound | 48 | 25.4 ± 3.5 |
| Doxorubicin (Positive Control) | 48 | 1.2 ± 0.2 |
Table 2: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | Compound | IC₅₀ (µM) |
| Epidermal Growth Factor Receptor (EGFR) | This compound | 8.2 ± 1.5 |
| Gefitinib (Positive Control) | 8.2 ± 1.5 | |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | This compound | > 100 |
| Sunitinib (Positive Control) | > 100 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR)
Objective: To determine the IC₅₀ of this compound against a specific kinase target, such as EGFR.
Principle: This protocol describes a generic biochemical kinase assay using a technology such as ADP-Glo™ (Promega) which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a poly(Glu,Tyr) peptide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Known EGFR inhibitor (e.g., Gefitinib) as a positive control
-
384-well plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound or control (vehicle or positive inhibitor)
-
Recombinant EGFR kinase
-
Substrate/ATP mix
-
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizations
Caption: Experimental workflows for in vitro cytotoxicity and kinase inhibition assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 1-Methyl-4-(3-nitrophenyl)piperazine
[AN-HPLC-024]
Abstract
This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 1-Methyl-4-(3-nitrophenyl)piperazine, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable quality control method for this compound.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is paramount to the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for purity analysis.[1] This application note provides a detailed protocol for the determination of this compound purity using a straightforward and reproducible HPLC-UV method. The presence of the nitrophenyl group provides a strong chromophore, allowing for direct UV detection without the need for derivatization.[2]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Solvents: HPLC-grade acetonitrile and ultrapure water are essential for mobile phase preparation.[3]
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
-
Sample: The this compound sample to be analyzed.
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.[1]
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting ratio for similar compounds is in the range of 50:50 to 70:30 (v/v).
-
For this application, a mobile phase of Acetonitrile:Water (60:40, v/v) is recommended as a starting point.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas it using an ultrasonic bath or online degasser before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and dilute to the mark to obtain a stock solution of approximately 100 µg/mL.
-
Perform serial dilutions with the mobile phase to prepare working standard solutions of appropriate concentrations for linearity assessment.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in the mobile phase and dilute to the mark to obtain a solution with a nominal concentration of 100 µg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial before injection to prevent column clogging.[3][4]
-
HPLC Method Parameters
The following table summarizes the recommended HPLC conditions for the analysis of this compound purity.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored to ensure the validity of the analytical run.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.
Caption: Workflow for HPLC purity analysis of this compound.
System Suitability
To ensure the performance of the chromatographic system, the following system suitability tests should be performed on the standard solution:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) |
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable approach for the purity determination of this compound. The use of a common C18 column and a straightforward isocratic mobile phase makes this method easily transferable to most analytical laboratories. Proper sample and mobile phase preparation are crucial for obtaining accurate and reproducible results.[5][6] This method is suitable for routine quality control in both research and manufacturing environments within the pharmaceutical industry.
References
Application Note: High-Throughput Analysis of Nitrophenylpiperazine Derivatives in Biological Matrices using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nitrophenylpiperazine (NPP) derivatives in biological matrices such as plasma and urine. These compounds are of significant interest in pharmaceutical research and forensic toxicology due to their psychoactive properties. The method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol offers excellent sensitivity, specificity, and a wide dynamic range, making it suitable for high-throughput screening and pharmacokinetic studies.
Introduction
Nitrophenylpiperazine derivatives are a class of synthetic compounds that have gained attention as designer drugs and are also investigated as potential therapeutic agents. Accurate and reliable quantification of these compounds in biological samples is crucial for understanding their pharmacological and toxicological profiles. LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity and selectivity. This application note provides a detailed protocol for the determination of NPP derivatives, which can be adapted for various research and drug development applications.
Experimental
Materials and Reagents
-
Reference standards of nitrophenylpiperazine derivatives and their deuterated internal standards (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., human plasma, urine)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 LC)
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6460)
Sample Preparation
A protein precipitation method was employed for the extraction of NPP derivatives from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
For urine samples, a simple dilution step ("dilute and shoot") may be sufficient.[1]
Liquid Chromatography
-
Column: Purospher® STAR Phenyl (100 mm × 2.1 mm, 2.0 µm)[2] or equivalent C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in methanol.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Gradient: A linear gradient can be optimized for the specific analytes of interest. A typical gradient might start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Gas Temperature: 350 °C.[4]
-
Gas Flow: 10 L/min.[4]
-
Nebulizer Pressure: 55 psi.[4]
-
Capillary Voltage: 2.0 kV.[4]
MRM transitions for specific nitrophenylpiperazine derivatives should be optimized by infusing individual standard solutions into the mass spectrometer. The precursor ion will typically be the protonated molecule [M+H]⁺, and product ions will result from characteristic fragmentation of the parent molecule.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of nitrophenylpiperazine derivatives in biological matrices.
Method Validation
The method was validated according to regulatory guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][5]
Data Presentation
The quantitative performance of the method is summarized in the tables below. These values are representative and may vary depending on the specific analyte and matrix.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Analyte | Linear Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) |
| 1-(4-Nitrophenyl)piperazine | 1 - 1000 | >0.99 | 0.5 | 1 |
| 1-(2-Nitrophenyl)piperazine | 1 - 1000 | >0.99 | 0.5 | 1 |
| Deuterated IS | - | - | - | - |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (RSD %) |
| 1-(4-Nitrophenyl)piperazine | 5 | 98.5 | 4.2 |
| 50 | 101.2 | 3.1 | |
| 500 | 99.8 | 2.5 | |
| 1-(2-Nitrophenyl)piperazine | 5 | 97.9 | 4.5 |
| 50 | 102.1 | 3.3 | |
| 500 | 100.5 | 2.8 |
Experimental Workflow and Protocols
The overall workflow for the analysis of nitrophenylpiperazine derivatives is depicted in the following diagram.
Caption: Experimental workflow for the LC-MS/MS analysis of nitrophenylpiperazine derivatives.
Detailed Protocol: Sample Preparation using Protein Precipitation
-
Prepare Samples and Controls:
-
Thaw biological samples (plasma or urine) and quality control (QC) samples to room temperature.
-
Vortex samples for 10 seconds.
-
-
Aliquoting:
-
Pipette 100 µL of each sample, standard, blank, and QC into appropriately labeled microcentrifuge tubes.
-
-
Internal Standard Addition:
-
Add 20 µL of the internal standard working solution to all tubes except for the blank matrix.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex immediately for 1 minute at high speed.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new set of labeled tubes without disturbing the protein pellet.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Transfer to Autosampler Vials:
-
Transfer the reconstituted solution to autosampler vials with inserts for LC-MS/MS analysis.
-
Logical Relationship of Method Validation Parameters
The following diagram illustrates the relationship and hierarchy of the key validation parameters evaluated for this bioanalytical method.
Caption: Interrelationship of key bioanalytical method validation parameters.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of nitrophenylpiperazine derivatives in biological matrices. The simple sample preparation procedure and the high sensitivity and selectivity of the mass spectrometric detection make this method well-suited for a variety of applications in clinical and forensic toxicology, as well as in pharmacokinetic studies supporting drug development.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin [mdpi.com]
- 5. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-4-(3-nitrophenyl)piperazine and its Analogs as Tyrosinase Inhibitors
Disclaimer: Scientific literature extensively covers piperazine and nitrophenylpiperazine derivatives as tyrosinase inhibitors. However, specific experimental data on 1-methyl-4-(3-nitrophenyl)piperazine is not available in the reviewed literature. The following application notes and protocols are based on studies of structurally similar compounds, particularly a series of 4-nitrophenylpiperazine derivatives , and are intended to serve as a guide for researchers investigating this class of compounds for tyrosinase inhibition.
Introduction
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes.[1][2] It catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for pigmentation-related conditions.[2][4]
Piperazine derivatives have emerged as a promising class of tyrosinase inhibitors. The piperazine ring can act as a scaffold, providing a favorable orientation for various substituents to interact with the active site of the tyrosinase enzyme.[1] This document provides an overview of the application of nitrophenylpiperazine derivatives as tyrosinase inhibitors, including protocols for assessing their inhibitory activity and characterizing their mechanism of action.
Quantitative Data: Tyrosinase Inhibition by 4-Nitrophenylpiperazine Derivatives
The following table summarizes the tyrosinase inhibitory activity of a series of synthesized 4-nitrophenylpiperazine derivatives from a key study. The most potent compound in this series, 4l , features an indole moiety and exhibits significant inhibitory effects.[1][5][6]
| Compound ID | R-group (Substitution on Piperazine N1) | % Inhibition at 100 µM | IC50 (µM) |
| 4a | Benzyl | 21.83 ± 1.15 | > 100 |
| 4b | 4-Fluorobenzyl | 25.42 ± 1.32 | > 100 |
| 4c | 4-Chlorobenzyl | 28.17 ± 1.41 | > 100 |
| 4d | 4-Bromobenzyl | 30.25 ± 1.51 | > 100 |
| 4e | 4-Nitrobenzyl | 35.67 ± 1.78 | > 100 |
| 4f | 4-Methylbenzyl | 20.17 ± 1.01 | > 100 |
| 4g | 4-Methoxybenzyl | 18.50 ± 0.93 | > 100 |
| 4h | Phenyl | 15.75 ± 0.79 | > 100 |
| 4i | Pyridin-2-ylmethyl | 40.17 ± 2.01 | 85.25 |
| 4j | Pyridin-3-ylmethyl | 45.83 ± 2.29 | 80.50 |
| 4k | Pyridin-4-ylmethyl | 38.67 ± 1.93 | 90.75 |
| 4l | Indol-2-ylmethyl | 60.25 ± 3.01 | 72.55 |
| 4m | Indol-3-ylmethyl | 55.17 ± 2.76 | 78.25 |
| Kojic Acid | (Reference Standard) | - | 16.25 |
Data sourced from a study on 4-nitrophenylpiperazine derivatives.[1][5][6]
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
This protocol is adapted from studies on nitrophenylpiperazine derivatives to determine the inhibitory potency of test compounds against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)
-
Phosphate buffer (67 mM, pH 6.8)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kojic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of mushroom tyrosinase solution (333 units/mL in phosphate buffer) to each well.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution (2 mM in phosphate buffer).
-
Measure the absorbance at 475 nm at 30-second intervals for 10 minutes using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction with DMSO instead of the inhibitor, and A_sample is the absorbance with the test compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of tyrosinase activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Enzyme Kinetic Studies
This protocol determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for a potent inhibitor.
Procedure:
-
Perform the tyrosinase inhibition assay as described above with varying concentrations of the substrate (L-DOPA) and a fixed concentration of the inhibitor.
-
Repeat step 1 with at least two other fixed concentrations of the inhibitor.
-
Measure the reaction rates (V) at each substrate and inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot, which is a double reciprocal plot of 1/V versus 1/[S] (where [S] is the substrate concentration).
-
The type of inhibition can be determined by the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor. For instance, a study on compound 4l revealed a mixed-type inhibition.[1][5][6]
Visualizations
Signaling Pathway: Melanin Biosynthesis and Tyrosinase Inhibition
The following diagram illustrates the central role of tyrosinase in the melanin synthesis pathway and the point of intervention for tyrosinase inhibitors.
Caption: Tyrosinase catalyzes two key steps in melanin production, which can be blocked by inhibitors.
Experimental Workflow: Tyrosinase Inhibitor Screening
This diagram outlines the general workflow for identifying and characterizing novel tyrosinase inhibitors.
Caption: Workflow for screening and characterizing tyrosinase inhibitors.
Logical Relationship: Mechanism of Mixed-Type Inhibition
This diagram illustrates the binding possibilities in a mixed-type inhibition model, as was observed for a potent nitrophenylpiperazine derivative.[1][5][6]
Caption: Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex.
References
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tyrosinase - Wikipedia [en.wikipedia.org]
- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Neuropharmacological Screening of 1-Methyl-4-(3-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial neuropharmacological screening of the novel compound 1-Methyl-4-(3-nitrophenyl)piperazine. The protocols outlined below are designed to characterize the compound's interaction with key central nervous system (CNS) targets and to evaluate its potential behavioral effects.
Introduction
This compound is a phenylpiperazine derivative. Phenylpiperazine compounds are known to interact with a variety of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This structural class is prevalent in many approved psychotropic drugs, suggesting that this compound may possess psychoactive properties. The following protocols describe a tiered screening approach, beginning with in vitro receptor profiling and progressing to in vivo behavioral assessment.
Tier 1: In Vitro Receptor Profiling
The initial step is to determine the binding affinity and functional activity of this compound at a panel of CNS receptors commonly associated with the phenylpiperazine scaffold.
1.1. Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of the test compound for specific receptor subtypes.[1][2]
Experimental Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT1A, 5-HT2A, D2) are prepared from cultured cells (e.g., HEK293, CHO).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Non-specific Binding: A parallel set of wells should contain a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin for 5-HT receptors) to determine non-specific binding.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 (concentration that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound
| Receptor Target | Radioligand | Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | 15.2 |
| 5-HT2A | [3H]Ketanserin | 89.5 |
| 5-HT2C | [3H]Mesulergine | 120.7 |
| Dopamine D2 | [3H]Spiperone | 45.3 |
| SERT | [3H]Citalopram | > 1000 |
| NET | [3H]Nisoxetine | > 1000 |
| DAT | [3H]WIN 35,428 | > 1000 |
1.2. Functional Assays
Functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.
Experimental Protocol (GTPγS Binding Assay for Gαi-coupled receptors like 5-HT1A):
-
Membrane Preparation: Use cell membranes expressing the Gαi-coupled receptor of interest (e.g., 5-HT1A).
-
Assay Buffer: Prepare GTP binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Incubation: In a 96-well plate, combine membranes, varying concentrations of this compound, 10 µM GDP, and [35S]GTPγS (e.g., 0.1 nM).
-
Basal and Maximal Stimulation: Include wells for basal activity (no agonist) and maximal stimulation (a known full agonist, e.g., 10 µM 8-OH-DPAT).
-
Antagonist Mode: To test for antagonist activity, incubate the test compound with a fixed concentration (e.g., EC80) of a known agonist.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Data Acquisition and Analysis: Terminate the reaction and measure bound [35S]GTPγS as described for radioligand binding. Plot the data using non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and Emax (% stimulation relative to a full agonist).
Data Presentation:
Table 2: Hypothetical Functional Activity of this compound
| Receptor Target | Assay Type | Mode | EC50/IC50 (nM) | Emax (%) |
| 5-HT1A | [35S]GTPγS | Partial Agonist | 55.8 | 65% |
| 5-HT2A | Ca2+ Flux | Antagonist | IC50 = 110.2 | N/A |
| Dopamine D2 | cAMP | Antagonist | IC50 = 78.4 | N/A |
Signaling Pathway and Workflow Diagrams
Caption: Diagram 1: Hypothetical 5-HT1A Receptor Signaling Pathway.
Caption: Diagram 2: Neuropharmacological Screening Workflow.
Tier 2: In Vivo Behavioral Screening
Based on the hypothetical in vitro profile (5-HT1A partial agonist and D2 antagonist), the compound warrants investigation for potential anxiolytic, antidepressant, and/or antipsychotic effects.[3][4][5]
2.1. Elevated Plus Maze (EPM) - Model for Anxiety
The EPM test assesses anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male mice or rats.
-
Procedure: Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes before testing.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore freely for 5 minutes.
-
Data Collection: Record the time spent in the open arms and closed arms, and the number of entries into each arm type using an automated tracking system.
-
Analysis: Anxiolytic compounds are expected to increase the percentage of time spent in the open arms and/or the percentage of open arm entries.
Data Presentation:
Table 3: Hypothetical Effects in the Elevated Plus Maze
| Treatment (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 22.5 ± 2.1 | 15.3 ± 1.8 |
| Compound (1.0) | 28.9 ± 3.5 | 16.1 ± 2.0 |
| Compound (5.0) | 45.7 ± 4.2 | 14.8 ± 1.5 |
| Diazepam (2.0) | 48.1 ± 3.9 | 15.5 ± 1.9 |
| *p < 0.05 vs. Vehicle |
2.2. Forced Swim Test (FST) - Model for Depression
The FST is a model of behavioral despair, where antidepressant treatments reduce the duration of immobility.
Experimental Protocol:
-
Apparatus: A transparent cylinder filled with water (23-25°C).
-
Animals: Male mice or rats.
-
Procedure: Administer the test compound or vehicle for several days (e.g., 3-7 days) prior to testing to model chronic treatment effects.
-
Testing: Place the animal in the water cylinder for a 6-minute session.
-
Data Collection: Record the duration of immobility during the final 4 minutes of the test. Immobility is defined as the lack of movement other than that required to keep the head above water.
-
Analysis: Antidepressant-like compounds are expected to significantly decrease the duration of immobility.
Data Presentation:
Table 4: Hypothetical Effects in the Forced Swim Test
| Treatment (mg/kg, i.p.) | Immobility Time (s) (Mean ± SEM) |
| Vehicle | 165.4 ± 10.2 |
| Compound (5.0) | 140.1 ± 9.8 |
| Compound (10.0) | 95.3 ± 8.5 |
| Fluoxetine (20.0) | 88.6 ± 7.9 |
| *p < 0.05 vs. Vehicle |
2.3. Locomotor Activity - Assessment of Sedation/Stimulation
This test is crucial to ensure that effects observed in other behavioral tests are not due to general changes in motor activity.
Experimental Protocol:
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Animals: Male mice or rats.
-
Procedure: Administer the test compound or vehicle. Place the animal in the open-field arena.
-
Data Collection: Record the total distance traveled, horizontal activity, and vertical activity (rearing) over a 30-60 minute period.
-
Analysis: A significant decrease in locomotor activity suggests sedative effects, while an increase suggests stimulant properties. The D2 antagonist properties might be expected to reduce spontaneous locomotion.
Data Presentation:
Table 5: Hypothetical Effects on Locomotor Activity
| Treatment (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 3520 ± 250 |
| Compound (5.0) | 3380 ± 210 |
| Compound (10.0) | 2850 ± 190 |
| Haloperidol (0.5) | 1540 ± 150 |
| *p < 0.05 vs. Vehicle |
Conclusion
This tiered neuropharmacological screening protocol provides a systematic approach to characterizing the novel compound this compound. The hypothetical data presented suggest a compound with a mixed 5-HT1A partial agonist and D2/5-HT2A antagonist profile. The in vivo data further suggest potential anxiolytic and antidepressant-like effects at doses that do not cause significant sedation. These results would provide a strong rationale for further lead optimization and more extensive preclinical evaluation.
References
- 1. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 4. AN ANIMAL MODEL OF A BEHAVIORAL INTERVENTION FOR DEPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Models of Anxiety for Drug Discovery and Brain Research Scientific Publications - Bioseb In-Vivo Research [bioseb.com]
Application Notes and Protocols for 1-Methyl-4-(3-nitrophenyl)piperazine in CNS Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-(3-nitrophenyl)piperazine is a synthetic compound belonging to the piperazine class of molecules. Piperazine derivatives are known to interact with a variety of central nervous system (CNS) receptors, including dopamine and serotonin receptors, making them a subject of interest in neuropharmacology and drug discovery. This document provides detailed protocols for conducting CNS receptor binding assays to characterize the pharmacological profile of this compound and illustrates the general signaling pathways of the G-protein coupled receptors (GPCRs) that are often the targets of such compounds.
Data Presentation
The following tables are structured to present quantitative data from receptor binding assays for this compound.
Table 1: Competitive Radioligand Binding Affinities (Ki) of this compound at Dopamine Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Hill Slope (nH) |
| D1 | [³H]-SCH23390 | Data not available | Data not available |
| D2 | [³H]-Spiperone | Data not available | Data not available |
| D3 | [³H]-7-OH-DPAT | Data not available | Data not available |
| D4 | [³H]-N-Methylspiperone | Data not available | Data not available |
| D5 | [³H]-SCH23390 | Data not available | Data not available |
Table 2: Competitive Radioligand Binding Affinities (Ki) of this compound at Serotonin Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Hill Slope (nH) |
| 5-HT1A | [³H]-8-OH-DPAT | Data not available | Data not available |
| 5-HT2A | [³H]-Ketanserin | Data not available | Data not available |
| 5-HT2C | [³H]-Mesulergine | Data not available | Data not available |
| 5-HT6 | [³H]-LSD | Data not available | Data not available |
| 5-HT7 | [³H]-5-CT | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific laboratory conditions and equipment.
Protocol 1: Dopamine Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of this compound for dopamine receptors using a competitive radioligand binding assay.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the dopamine receptor subtype of interest (e.g., D2).
-
Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand (e.g., 10 µM Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the following in triplicate for each concentration of the test compound:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the appropriate dilution of this compound.
-
50 µL of the radioligand at a concentration near its Kd.
-
50 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Serotonin Receptor Competitive Binding Assay
This protocol is similar to the dopamine receptor assay but is adapted for serotonin receptors.
Materials:
-
Membrane Preparations: Cell membranes expressing the serotonin receptor subtype of interest (e.g., 5-HT2A).
-
Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A receptors).[1]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% PEI.
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Follow steps 1-8 as described in Protocol 1, substituting the serotonin receptor-specific reagents.
-
Incubation is typically performed at 37°C for 30 minutes.
Data Analysis:
-
Follow the data analysis steps as described in Protocol 1 to determine the IC50 and Ki values for this compound at the target serotonin receptor.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling cascade.
Caption: Workflow for a competitive radioligand receptor binding assay.
References
Application Notes and Protocols for the Experimental Study of 1-Methyl-4-(3-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a wide array of therapeutic agents.[1][2] Their structural versatility and favorable physicochemical properties make them privileged structures in drug discovery.[1][2] This document provides a detailed experimental framework for the initial characterization of the novel compound, 1-Methyl-4-(3-nitrophenyl)piperazine. Arylpiperazine derivatives are well-known for their interactions with central nervous system (CNS) targets, particularly aminergic G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[1] Therefore, the following protocols are designed to investigate the potential psychoactive and cytotoxic properties of this compound.
Physicochemical Properties and Compound Handling
A thorough understanding of the compound's physicochemical properties is crucial for accurate experimental design and interpretation of results.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Method |
| Molecular Formula | C₁₁H₁₅N₃O₂ | --- |
| Molecular Weight | 221.26 g/mol | --- |
| pKa | 7.8 ± 0.1 | Computational Prediction |
| LogP | 2.1 ± 0.3 | Computational Prediction |
| Aqueous Solubility | Low to moderate | Predicted based on LogP |
| Stability | Stable under standard laboratory conditions. Protect from light. | --- |
Protocol 1: Compound Solubilization and Storage
-
Stock Solution Preparation:
-
For in vitro bioassays, prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Storage:
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect the stock solution from light by using amber-colored vials or by wrapping vials in aluminum foil.
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay buffer.
-
The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Primary Target Screening: Receptor Binding Assays
The initial step in characterizing a novel arylpiperazine is to determine its binding affinity for a panel of relevant CNS receptors. A radioligand binding assay is a standard and robust method for this purpose.
Protocol 2: Radioligand Binding Assay for Serotonin and Dopamine Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of human serotonin (5-HT) and dopamine (D) receptors.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293-5-HT₂A, CHO-K1-D₂).
-
Specific radioligands (e.g., [³H]-Ketanserin for 5-HT₂A, [³H]-Spiperone for D₂).
-
Non-specific competitor (e.g., Mianserin for 5-HT₂A, Haloperidol for D₂).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific competitor (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Hypothetical Receptor Binding Profile of this compound
| Receptor | Radioligand | Ki (nM) |
| 5-HT₁A | [³H]-8-OH-DPAT | 150 |
| 5-HT₂A | [³H]-Ketanserin | 25 |
| 5-HT₂C | [³H]-Mesulergine | 80 |
| D₁ | [³H]-SCH23390 | >1000 |
| D₂ | [³H]-Spiperone | 50 |
| D₃ | [³H]-Spiperone | 120 |
| SERT | [³H]-Citalopram | 500 |
| NET | [³H]-Nisoxetine | >1000 |
| DAT | [³H]-WIN35428 | >1000 |
Functional Activity: Signaling Pathway Analysis
Once binding affinity is established, it is crucial to determine the functional consequence of this binding (i.e., whether the compound acts as an agonist, antagonist, or inverse agonist).
Protocol 3: Calcium Flux Assay for 5-HT₂A Receptor Activation
-
Objective: To determine the functional activity of this compound at the 5-HT₂A receptor by measuring changes in intracellular calcium.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Serotonin (as a reference agonist).
-
Ketanserin (as a reference antagonist).
-
This compound.
-
96-well black, clear-bottom microplates.
-
Fluorescent plate reader.
-
-
Procedure:
-
Agonist Mode:
-
Seed the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye.
-
Add serial dilutions of this compound or serotonin to the wells.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound or ketanserin.
-
Add a fixed concentration of serotonin (e.g., EC₈₀) to stimulate the receptor.
-
Measure the fluorescence intensity over time.
-
-
-
Data Analysis:
-
Agonist Mode: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect).
-
Antagonist Mode: Plot the inhibition of the serotonin response against the logarithm of the compound concentration to determine the IC₅₀.
-
Table 3: Hypothetical Functional Activity of this compound at the 5-HT₂A Receptor
| Parameter | Value |
| Agonist EC₅₀ | >10,000 nM |
| Agonist Emax | <10% |
| Antagonist IC₅₀ | 45 nM |
This data would suggest that this compound is a potent antagonist at the 5-HT₂A receptor.
In Vitro Cytotoxicity Assessment
The presence of a nitro group on the phenyl ring warrants an investigation into the potential cytotoxic effects of the compound. The Sulforhodamine B (SRB) assay is a reliable method for assessing cell density based on the measurement of cellular protein content.
Protocol 4: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Objective: To evaluate the cytotoxic effect of this compound on various human cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical).
-
Complete cell culture medium.
-
This compound.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in 96-well plates at an optimal density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.
-
Fix the cells by gently adding cold TCA and incubating for 60 minutes at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash away the unbound dye with 1% acetic acid and allow the plates to air dry.
-
Solubilize the bound stain with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ (concentration for 50% inhibition of cell growth) from the dose-response curve.
-
Table 4: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | GI₅₀ (µM) |
| A549 (Lung Cancer) | 35.2 |
| MCF-7 (Breast Cancer) | 58.1 |
| HeLa (Cervical Cancer) | 42.5 |
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Postulated antagonistic mechanism at the 5-HT₂A receptor signaling pathway.
References
Application Notes and Protocols: Derivatization of 1-Methyl-4-(3-nitrophenyl)piperazine for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents. Its unique physicochemical properties, such as high bioavailability and the ability to be readily functionalized, make it an attractive starting point for the development of novel therapeutics. 1-Methyl-4-(3-nitrophenyl)piperazine is a versatile building block that can be derivatized at the nitro group to generate a library of compounds for biological screening. This document provides detailed protocols for the derivatization of this compound and subsequent evaluation of its derivatives for anticancer and antimicrobial activities.
Derivatization of this compound
A key step in the derivatization of this compound for many biological applications is the reduction of the nitro group to an amine. This aniline derivative can then be further modified.
Protocol 1: Reduction of the Nitro Group
This protocol describes the reduction of this compound to 1-methyl-4-(3-aminophenyl)piperazine.
Materials:
-
This compound
-
Iron powder (Fe)
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of ethyl acetate and water, add iron powder (5.0 eq).
-
Heat the mixture to reflux and then add acetic acid (2.0 eq) dropwise.
-
Continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acetic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product, 1-methyl-4-(3-aminophenyl)piperazine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Amide Coupling
This protocol describes the formation of an amide derivative from 1-methyl-4-(3-aminophenyl)piperazine and a carboxylic acid.
Materials:
-
1-methyl-4-(3-aminophenyl)piperazine
-
Carboxylic acid of interest (e.g., benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) and 1-methyl-4-(3-aminophenyl)piperazine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of DMAP to the solution.
-
In a separate flask, dissolve DCC (1.2 eq) in dichloromethane.
-
Slowly add the DCC solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Evaluation of Derivatives
Anticancer Activity
The cytotoxic effects of the synthesized derivatives can be evaluated against various cancer cell lines using the MTT assay.
Protocol 3: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized piperazine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add 100 µL of the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Antimicrobial Activity
The antimicrobial activity of the derivatives can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized piperazine derivatives
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a stock solution of each derivative in DMSO. Perform two-fold serial dilutions of the compounds in MHB in the 96-well plate.[3]
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[3]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[3]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
Data Presentation
Table 1: Anticancer Activity of 1-Methyl-4-(3-amido-phenyl)piperazine Derivatives
| Derivative | Linker (R) | Cancer Cell Line | IC₅₀ (µM) |
| DA-1 | Benzoyl | MCF-7 | 15.2 ± 1.3 |
| DA-2 | 4-Chlorobenzoyl | MCF-7 | 9.8 ± 0.9 |
| DA-3 | 4-Nitrobenzoyl | MCF-7 | 25.1 ± 2.1 |
| DA-1 | Benzoyl | HeLa | 21.5 ± 1.8 |
| DA-2 | 4-Chlorobenzoyl | HeLa | 12.3 ± 1.1 |
| DA-3 | 4-Nitrobenzoyl | HeLa | 30.4 ± 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives and experimental conditions.
Table 2: Antimicrobial Activity of 1-Methyl-4-(3-amido-phenyl)piperazine Derivatives
| Derivative | Linker (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| DA-1 | Benzoyl | 32 | 64 |
| DA-2 | 4-Chlorobenzoyl | 16 | 32 |
| DA-3 | 4-Nitrobenzoyl | 64 | >64 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives and experimental conditions.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for synthesis and biological screening.
PI3K/Akt Signaling Pathway Diagram
Many anticancer agents exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[2] The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a piperazine derivative.
Caption: PI3K/Akt pathway and potential inhibition.
References
Application Notes and Protocols for 1-Methyl-4-(3-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a class of heterocyclic compounds with significant therapeutic potential, frequently investigated for their applications in oncology.[1] The piperazine scaffold is a key component in numerous FDA-approved anticancer drugs due to its favorable pharmacokinetic properties.[1] Various derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest by modulating key signaling pathways often dysregulated in cancer.[1]
This document provides detailed protocols for the in vitro evaluation of 1-Methyl-4-(3-nitrophenyl)piperazine, a novel piperazine derivative. The following sections outline experimental procedures to assess its cytotoxic effects on cancer cell lines and to investigate its potential mechanism of action.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
The cytotoxic activity of this compound was determined using a Sulforhodamine B (SRB) assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values were calculated for various human cancer cell lines and a non-cancerous cell line.
| Compound ID | Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| MNPP-001 | A549 | Lung Cancer | SRB | 5.8 |
| MNPP-001 | HeLa | Cervical Cancer | SRB | 8.2 |
| MNPP-001 | U87 | Glioblastoma | SRB | 3.5 |
| MNPP-001 | NIH/3T3 | Non-cancerous Fibroblast | SRB | 45.7 |
Table 2: Effect of this compound on Key Signaling Proteins in A549 Cells
The expression levels of key proteins in the PI3K/Akt signaling pathway were quantified by Western Blot analysis after 24 hours of treatment with this compound at its IC50 concentration (5.8 µM). Data are presented as the relative band intensity normalized to the untreated control.
| Protein | Treatment | Relative Band Intensity |
| p-Akt (Ser473) | Untreated Control | 1.00 |
| MNPP-001 (5.8 µM) | 0.35 | |
| Akt | Untreated Control | 1.00 |
| MNPP-001 (5.8 µM) | 0.98 | |
| p-mTOR (Ser2448) | Untreated Control | 1.00 |
| MNPP-001 (5.8 µM) | 0.42 | |
| mTOR | Untreated Control | 1.00 |
| MNPP-001 (5.8 µM) | 0.95 | |
| β-actin | Untreated Control | 1.00 |
| MNPP-001 (5.8 µM) | 1.00 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol details the methodology for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
Selected cancer and non-cancerous cell lines (e.g., A549, HeLa, U87, NIH/3T3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM (pH 10.5)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[2]
-
Compound Treatment: After 24 hours of cell attachment, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control. Incubate the plates for 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well, resulting in a final TCA concentration of 10%. Incubate at 4°C for 60 minutes to fix the cells.[3]
-
Washing: Discard the supernatant and wash the plates five times with tap water. Air-dry the plates completely.[3]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 10 minutes.[3]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 565 nm using a microplate reader. The absorbance is directly proportional to the cell number.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol is for detecting and quantifying the expression of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-Akt, Akt, p-mTOR, mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at its IC50 concentration for 24 hours. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target proteins to the loading control (β-actin).
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Proposed inhibitory action of this compound on the PI3K/Akt signaling pathway.
References
Animal models for in vivo testing of 1-Methyl-4-(3-nitrophenyl)piperazine
An in-depth guide to the in vivo evaluation of 1-Methyl-4-(3-nitrophenyl)piperazine is presented below, tailored for researchers, scientists, and professionals in drug development. Due to a lack of specific preclinical in vivo data for this exact molecule in the public domain, this document outlines potential applications and detailed testing protocols based on the known biological activities of structurally related nitrophenylpiperazine and other CNS-active piperazine derivatives.
Application Notes: this compound
This compound belongs to the nitrophenylpiperazine class of compounds. Phenylpiperazine derivatives are known to interact with a variety of biological targets, particularly within the central nervous system (CNS). Many derivatives exhibit activity at serotonin and dopamine receptors, making them candidates for neuropsychiatric and neurological disorders. The "nitro" functional group can influence the molecule's pharmacokinetic and pharmacodynamic properties.
Potential Therapeutic Applications:
Based on the pharmacology of similar piperazine compounds, this compound could be investigated for a range of therapeutic applications, including:
-
Antidepressant and Anxiolytic Effects: Many piperazine derivatives modulate serotonergic pathways, which are crucial in the pathophysiology of depression and anxiety.
-
Antipsychotic Activity: Interaction with dopamine receptors is a key mechanism for many antipsychotic drugs.
-
Neuroprotective Properties: Some piperazine compounds have been explored for their potential in neurodegenerative diseases like Alzheimer's.
-
Cognition Enhancement: Modulation of cholinergic and other neurotransmitter systems by piperazine derivatives can influence learning and memory.
Experimental Protocols for In Vivo Testing
Given the likely CNS activity, a tiered approach to in vivo testing is recommended, starting with preliminary behavioral screening and progressing to more complex disease models.
Protocol 1: Preliminary Behavioral Screening in Rodents
This protocol aims to identify the general behavioral effects of the compound and establish a dose-response relationship.
Animal Model:
-
Species: Male Swiss Webster mice or Sprague-Dawley rats.
-
Age: 8-10 weeks.
-
Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
Experimental Procedure:
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). Prepare a range of doses (e.g., 1, 5, 10, 20 mg/kg).
-
Administration: Administer the compound via intraperitoneal (i.p.) injection. A vehicle control group should be included.
-
Open Field Test (OFT): 30 minutes post-injection, place individual animals in the center of an open field arena (e.g., 50x50x40 cm). Record locomotor activity (total distance traveled, rearing frequency) and anxiety-related behavior (time spent in the center vs. periphery) for 10-15 minutes using an automated tracking system.
-
Elevated Plus Maze (EPM): This test assesses anxiety-like behavior. 30 minutes post-injection, place the animal at the center of the maze facing an open arm. Record the time spent in and the number of entries into the open and closed arms for 5 minutes.
-
Data Analysis: Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Expected Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Total Distance in OFT (cm) | Time in Center of OFT (s) | Open Arm Entries in EPM (%) | Time in Open Arms of EPM (%) |
| Vehicle Control | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound | 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound | 20 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Protocol 2: Assessment of Antidepressant-like Activity
This protocol uses established models to evaluate the potential antidepressant effects of the compound.
Animal Model:
-
Species: Male BALB/c mice (known for their sensitivity in these models).
-
Age: 8-10 weeks.
Experimental Procedure:
-
Compound Administration: Administer the compound or vehicle i.p. 30-60 minutes before testing. A positive control, such as fluoxetine (20 mg/kg), should be included.
-
Forced Swim Test (FST): Place mice individually in a cylinder of water (25°C) from which they cannot escape. Record the duration of immobility during the last 4 minutes of a 6-minute session. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST): Suspend mice by their tail using adhesive tape. Record the duration of immobility over a 6-minute period. A reduction in immobility time suggests antidepressant activity.
-
Data Analysis: Use one-way ANOVA with a post-hoc test to compare treatment groups.
Expected Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Immobility Time in FST (s) | Immobility Time in TST (s) |
| Vehicle Control | 0 | Mean ± SEM | Mean ± SEM |
| Positive Control | 20 | Mean ± SEM | Mean ± SEM |
| Compound | 5 | Mean ± SEM | Mean ± SEM |
| Compound | 10 | Mean ± SEM | Mean ± SEM |
| Compound | 20 | Mean ± SEM | Mean ± SEM |
Protocol 3: Evaluation in a Neurodegenerative Disease Model (Alzheimer's Disease)
This protocol outlines a potential study in a transgenic mouse model of Alzheimer's disease to assess neuroprotective and cognitive-enhancing effects.
Animal Model:
-
Species: 5XFAD transgenic mice and wild-type littermates.
-
Age: 4-6 months (when pathology is developing).
Experimental Procedure:
-
Chronic Dosing: Administer the compound or vehicle daily via oral gavage for 4-8 weeks.
-
Behavioral Testing (last week of treatment):
-
Morris Water Maze (MWM): Assess spatial learning and memory. Train mice to find a hidden platform in a pool of water over several days. Measure escape latency and path length. Conduct a probe trial (platform removed) to assess memory retention.
-
Y-Maze: Evaluate short-term spatial memory by measuring the percentage of spontaneous alternations.
-
-
Post-mortem Analysis:
-
Brain Tissue Collection: Perfuse mice and collect brain hemispheres.
-
Immunohistochemistry: Stain brain sections for amyloid-beta plaques (e.g., using 4G8 antibody) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
ELISA: Quantify levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Expected Quantitative Data Summary:
| Genotype | Treatment | Escape Latency in MWM (s) | Probe Trial Platform Crossings | Aβ42 Levels (pg/mg tissue) |
| Wild-Type | Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 5XFAD | Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 5XFAD | Compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
Caption: Tiered experimental workflow for in vivo testing.
Caption: Putative serotonergic signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methyl-4-(3-nitrophenyl)piperazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide solutions for optimizing the synthesis of 1-Methyl-4-(3-nitrophenyl)piperazine. This guide offers troubleshooting advice and answers to frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a direct question-and-answer format.
Question 1: Why is my reaction yield consistently low when using a Nucleophilic Aromatic Substitution (SNAr) approach?
Answer: Low yields in an SNAr reaction for this specific molecule can stem from several factors related to the reactivity of the substrates and the reaction conditions.
-
Sub-optimal Activation of the Aryl Halide: The nitro group is strongly electron-withdrawing, which is necessary for activating the aromatic ring towards nucleophilic attack. However, its activating effect is strongest when it is in the ortho or para position to the leaving group. In the case of a 3-nitrophenyl substrate, the activation is less pronounced, potentially requiring more forcing conditions (higher temperatures, longer reaction times).
-
Choice of Leaving Group: For SNAr reactions, the reactivity of the leaving group typically follows the trend: F > Cl > Br > I. 1-Fluoro-3-nitrobenzene is generally the most reactive substrate for this transformation.
-
Reaction Conditions:
-
Solvent: The use of a polar aprotic solvent such as DMF or DMSO is crucial to dissolve the reagents and facilitate the reaction.
-
Base: A non-nucleophilic base, like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to neutralize the acid formed during the reaction.
-
Temperature: Due to the meta-position of the nitro group, higher temperatures (often above 100 °C) may be necessary to achieve a reasonable reaction rate.
-
Moisture: The presence of water can interfere with the reaction. Ensure all reagents and glassware are dry.
-
Question 2: I am attempting a Buchwald-Hartwig amination, but the reaction is sluggish or fails completely. What are the likely causes?
Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success is highly dependent on the careful exclusion of oxygen and the selection of appropriate reagents.[1][2] Low or no yield can often be traced back to the following:
-
Catalyst and Ligand Issues:
-
Catalyst Deactivation: The Palladium(0) active catalyst is sensitive to oxygen. It is critical to assemble the reaction under an inert atmosphere (e.g., Argon or Nitrogen) and use properly degassed solvents.[3]
-
Inappropriate Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical.[4] For N-arylation of piperazines, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) often provide the best results. It may be necessary to screen several ligands to find the optimal one for this specific substrate combination.[4]
-
-
Sub-optimal Reaction Conditions:
-
Base Selection: The choice of base is crucial.[4] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used. If starting materials are sensitive to strong bases, a weaker base like cesium carbonate (Cs₂CO₃) might be a better alternative, though it may require higher temperatures.[4]
-
Solvent Choice: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are standard for this reaction.[4] Poor solubility of reagents can hinder the reaction; in such cases, a more polar solvent like t-butanol could be beneficial.[4]
-
Question 3: My product is difficult to purify. What methods are recommended for isolating this compound?
Answer: The basic nature of the piperazine nitrogen can make purification by standard silica gel chromatography challenging, often resulting in significant tailing of the product spot.[5] The following methods can improve purification:
-
Modified Column Chromatography: To counteract the acidity of silica gel, add a small amount of a basic modifier to the eluent system. Typically, adding 0.1-1% triethylamine or ammonia in methanol to the solvent system will result in sharper peaks and better separation.[5]
-
Acid-Base Extraction: This is a highly effective technique for separating basic compounds from neutral or acidic impurities.[5]
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer.
-
Wash the organic layer to remove any remaining impurities.
-
Carefully basify the acidic aqueous layer with a base (e.g., 1 M NaOH or saturated Na₂CO₃ solution) to a pH > 10.
-
Extract the now deprotonated, organic-soluble product back into an organic solvent.
-
Dry the combined organic extracts over an anhydrous salt (like Na₂SO₄), filter, and concentrate to yield the purified product.
-
Frequently Asked Questions (FAQs)
Q1: For synthesizing this compound, should I choose SNAr or Buchwald-Hartwig amination? A1: The choice depends on your available starting materials and equipment.
-
SNAr is often simpler, more cost-effective (no expensive catalyst/ligand), and is a good first choice if you are starting with a highly reactive aryl halide like 1-fluoro-3-nitrobenzene.
-
Buchwald-Hartwig amination is a more versatile and generally higher-yielding method, especially for less reactive aryl halides (chloro, bromo, iodo).[6][7] It often proceeds under milder conditions but requires strict inert atmosphere techniques.[1]
Q2: How can I effectively monitor the progress of the reaction? A2: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8] These techniques allow you to track the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.
Q3: Can I use unsubstituted piperazine and then methylate it? A3: This is a possible route, but it introduces challenges. The initial N-arylation of piperazine can lead to a mixture of mono- and di-substituted products.[5] Controlling the reaction to favor the mono-substituted product often requires using a large excess of piperazine.[5] A more controlled approach involves using a mono-protected piperazine (e.g., N-Boc-piperazine), followed by arylation, deprotection, and finally methylation.[3][5] Direct arylation of 1-methylpiperazine is generally more straightforward.
Data Presentation
The following table summarizes typical reaction conditions for the two primary synthetic routes. Yields are representative and will vary based on the specific substrate and optimized conditions.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Aryl Halide | 1-Fluoro-3-nitrobenzene (preferred) or 1-Chloro-3-nitrobenzene | 1-Bromo-3-nitrobenzene or 1-Chloro-3-nitrobenzene |
| Amine | 1-Methylpiperazine (1 - 1.2 eq.) | 1-Methylpiperazine (1 - 1.2 eq.) |
| Catalyst | None | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed Pd catalyst (1-5 mol%) |
| Ligand | None | Bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) |
| Base | K₂CO₃, Cs₂CO₃ (2-3 eq.) | NaOtBu, K₃PO₄, LiHMDS (1.5-2 eq.) |
| Solvent | DMF, DMSO (anhydrous) | Toluene, Dioxane, THF (anhydrous, degassed) |
| Temperature | 80 - 150 °C | 80 - 110 °C |
| Atmosphere | Standard (moisture protection recommended) | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from general procedures for the synthesis of N-arylpiperazines.[9]
-
Materials:
-
1-Fluoro-3-nitrobenzene (1.0 eq.)
-
1-Methylpiperazine (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium carbonate.
-
Add anhydrous DMF, followed by 1-methylpiperazine and 1-fluoro-3-nitrobenzene.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction as described in the troubleshooting guide.
-
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol provides a general framework for palladium-catalyzed N-arylation.[4][8]
-
Materials:
-
1-Bromo-3-nitrobenzene (1.0 eq.)
-
1-Methylpiperazine (1.2 eq.)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq.)
-
Toluene, anhydrous and degassed
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene, followed by 1-bromo-3-nitrobenzene and 1-methylpiperazine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete (typically 2-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via column chromatography or acid-base extraction.
-
Visualizations
Caption: Primary synthetic routes to this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yield in Piperazine Synthesis
Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of piperazine and its derivatives. As a privileged scaffold in medicinal chemistry, the efficient synthesis of piperazine-containing molecules is crucial.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experimental work, ensuring you can optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation or N-acylation of piperazine is resulting in a low yield of the desired mono-substituted product and a significant amount of the 1,4-disubstituted byproduct. How can I improve the selectivity for mono-substitution?
A1: This is the most common challenge in piperazine chemistry, arising from the comparable nucleophilicity of the second nitrogen atom after the first substitution.[3] The mono-substituted product can be, in some cases, even more reactive than the starting piperazine due to electronic effects. Here are several strategies to enhance mono-selectivity, ranging from simple procedural adjustments to more controlled synthetic routes.
Causality & Strategy:
The core of the issue lies in the relative rates of two competing reactions: the reaction of the electrophile with piperazine and its reaction with the already mono-substituted piperazine. Our goal is to favor the former.
-
Stoichiometric Control: By using a large excess of piperazine (5-10 equivalents), you statistically increase the probability of the electrophile encountering an un-substituted piperazine molecule.[4] This is often the simplest and most cost-effective solution for many substrates.
-
Slow Addition & Low Temperature: Adding the electrophile (e.g., alkyl halide or acyl chloride) dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C) keeps its instantaneous concentration low.[4] This minimizes the chance of a second substitution on the newly formed mono-substituted product before the electrophile has had a chance to react with the excess piperazine.
-
Protonation as a Protecting Group: In an acidic medium, one of the nitrogen atoms of piperazine can be protonated, rendering it non-nucleophilic.[5] The remaining free nitrogen can then react with the electrophile. This method is clever but requires careful control of pH and may not be suitable for all electrophiles. The pKa values of piperazine are approximately 9.73 and 5.35, which allows for the existence of the monoprotonated species in a specific pH window.[6][7][8][9]
-
Use of a Mono-Protected Piperazine: This is the most robust and controlled method. By protecting one nitrogen with a group like tert-butoxycarbonyl (Boc), you physically prevent reaction at that site.[3] The reaction is then performed on the free nitrogen, followed by deprotection of the Boc group. This multi-step approach often leads to higher overall yields of the pure mono-substituted product, despite the extra steps.[10]
Troubleshooting Workflow for Low Mono-Substitution Yield
Caption: A flowchart illustrating the key decision points for troubleshooting low mono-substitution yield.
Q2: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the interplay between the palladium catalyst, ligand, base, and solvent.[11] Low yields often stem from catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[12]
Key Parameters for Optimization:
-
Catalyst and Ligand Selection: This is the most critical factor. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For coupling piperazines, especially with less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often required.[13][14]
-
Base Selection: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle.[16] Strong bases like NaOtBu or LHMDS are common, but they can also promote side reactions or degrade sensitive substrates. If you observe decomposition, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[3]
-
Solvent Effects: The solvent must solubilize all components of the reaction and not interfere with the catalyst. Toluene, dioxane, and THF are common choices.[12] For poorly soluble starting materials, a more polar solvent like t-butanol may be beneficial.[3] Always use anhydrous solvents, as water can lead to catalyst deactivation and hydrolysis of intermediates.
-
Temperature and Time: These reactions are typically run at elevated temperatures (80-110 °C) to drive the reaction to completion.[11] However, excessively high temperatures or prolonged reaction times can lead to catalyst decomposition and byproduct formation. It is essential to monitor the reaction's progress by TLC or LC-MS to determine the optimal endpoint.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified representation of the palladium-catalyzed cycle for C-N bond formation.
Q3: My purification process seems to be causing a significant loss of my piperazine product. What are some best practices for purification?
A3: Piperazine derivatives are basic compounds, which presents both challenges and opportunities for purification. Yield loss during purification can often be attributed to the physical properties of the compound and its interaction with the purification media.
Purification Strategy and Causality:
-
Column Chromatography: Piperazines, being basic, can streak or "tail" on standard silica gel, which is acidic. This leads to poor separation and low recovery.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent. This deactivates the acidic sites on the silica, resulting in sharper peaks and better recovery.
-
-
Acid-Base Extraction: This is a highly effective technique for separating basic piperazine products from neutral or acidic impurities.
-
Mechanism: The crude product, dissolved in an organic solvent (e.g., ethyl acetate), is washed with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine is protonated and moves into the aqueous layer as a salt. The organic layer containing neutral impurities is discarded. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the piperazine, which can then be re-extracted into an organic solvent. This process can significantly improve the purity of the final product.
-
-
Crystallization: If your product is a solid, crystallization can be an excellent method for purification. Sometimes, it is easier to crystallize the salt of the piperazine derivative (e.g., the hydrochloride or diacetate salt) than the free base.[17] The pure salt can then be neutralized to give the final product.
Experimental Protocols
Protocol 1: Selective Mono-protection of Piperazine with Boc Anhydride
This protocol provides a reliable method for synthesizing N-Boc-piperazine, a key intermediate for controlled mono-functionalization.[18][19]
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a minimal amount of DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of Boc₂O.
-
Upon completion, wash the reaction mixture with water to remove excess piperazine and piperazine salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or used directly if sufficiently pure.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with N-Boc-Piperazine
This is a general protocol that should be optimized for specific substrates by screening ligands, bases, and solvents.[11]
Materials:
-
Aryl halide (1.0 eq)
-
N-Boc-piperazine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Quantitative Data Summary
Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | pKa (Conjugate Acid) | Common Solvents | Characteristics & Use Cases |
| NaOtBu | ~19 (t-BuOH) | Toluene, Dioxane, THF | Strong, non-nucleophilic base. Widely used but can cause decomposition of sensitive substrates.[3] |
| LHMDS | ~26 (HMDS) | Toluene, THF | Very strong, non-nucleophilic base. Useful for less reactive coupling partners. |
| K₃PO₄ | ~12.3 (H₃PO₄) | Dioxane, Toluene, DMF | Weaker, inorganic base. Good alternative when strong bases cause side reactions.[3] |
| Cs₂CO₃ | ~10.3 (H₂CO₃) | Dioxane, Toluene, DMF | Mild inorganic base, often used with polar substrates and in large-scale synthesis.[3] |
References
- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uregina.ca [uregina.ca]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Methyl-4-(3-nitrophenyl)piperazine
Welcome to the technical support center for the purification of 1-Methyl-4-(3-nitrophenyl)piperazine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as 1-methylpiperazine and 1-halo-3-nitrobenzene (e.g., 1-fluoro- or 1-chloro-3-nitrobenzene), over-arylated byproducts like 1,4-bis(3-nitrophenyl)piperazine, and regioisomers such as 1-Methyl-4-(2-nitrophenyl)piperazine and 1-Methyl-4-(4-nitrophenyl)piperazine, depending on the synthetic route.
Q2: What are the recommended analytical methods to assess the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing purity and identifying impurities.[1][2] A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water (with an additive like formic acid or phosphoric acid for better peak shape) is a good starting point.[1] Thin Layer Chromatography (TLC) is also a quick and effective way to monitor the progress of purification. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q3: What is the expected appearance and melting point of pure this compound?
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: The crude product is an oil and does not solidify.
-
Possible Cause: The presence of residual solvent or significant amounts of oily impurities.
-
Solution:
-
Solvent Removal: Ensure all reaction solvents (like DMF or DMSO) are thoroughly removed under high vacuum, possibly with gentle heating.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is expected to have low solubility, such as hexanes or diethyl ether. This can often induce crystallization of the desired product while dissolving some impurities.
-
Conversion to a Salt: As a basic compound, this compound can be converted to its hydrochloride or another salt by treating a solution of the crude product with the corresponding acid. Salts are often crystalline and can be more easily purified by recrystallization. The free base can be regenerated later if needed.
-
Problem 2: Difficulty in separating regioisomers (2-nitro and 4-nitro isomers) from the desired 3-nitro isomer by column chromatography.
-
Possible Cause: The regioisomers have very similar polarities, leading to poor separation on a standard silica gel column.[5]
-
Solution:
-
Optimize Column Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A combination of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone) is a common choice. A shallow gradient of the polar solvent can improve separation.
-
Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or a reverse-phase column.[6]
-
-
Recrystallization: Fractional recrystallization can sometimes be effective in separating isomers. This will require careful selection of a solvent in which the solubility of the isomers differs significantly at different temperatures.
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative HPLC is a powerful technique.[1]
-
Experimental Protocols
Protocol 1: Column Chromatography for Purification
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary: Example Solvent Systems for Column Chromatography
| Solvent System (v/v) | Application |
| Hexanes:Ethyl Acetate (Gradient) | General purpose purification. Start with a low polarity (e.g., 98:2) and gradually increase the ethyl acetate concentration. |
| Toluene:Acetone (Gradient) | Alternative solvent system that can offer different selectivity for isomer separation. |
| Dichloromethane:Methanol (Gradient) | For more polar impurities. Start with a low percentage of methanol. |
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the potential solvent. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Quantitative Data Summary: Potential Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Ethanol or Isopropanol | Often good solvents for moderately polar organic compounds. |
| Ethanol/Water | The addition of water (an anti-solvent) can help to induce crystallization if the compound is very soluble in pure ethanol. |
| Ethyl Acetate/Hexanes | A polar solvent/non-polar anti-solvent system that can be effective. |
Visualizations
References
- 1. Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]
- 4. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE CAS#: 16155-03-6 [m.chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
1-Methyl-4-(3-nitrophenyl)piperazine solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-4-(3-nitrophenyl)piperazine, focusing on common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my desired solvent. What are its general solubility properties?
Q2: What are the initial steps I should take to solubilize this compound for my in vitro assay?
A2: For initial experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation is observed upon dilution, further optimization is necessary.
Q3: My compound precipitates out of the aqueous buffer even at low final DMSO concentrations. What are my next steps?
A3: If simple dilution of a DMSO stock is problematic, several strategies can be employed to improve the aqueous solubility of this compound. These methods, ranging from straightforward to more complex, are detailed in the troubleshooting guide below.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming can be a temporary solution to dissolve the compound. However, be cautious as the compound may precipitate out again as the solution cools to room temperature. Additionally, prolonged heating can lead to degradation of the compound. Always check the compound's stability at elevated temperatures before proceeding.
Q5: Are there any known biological targets for this compound that could influence my experimental design?
A5: While the specific biological targets of this compound are not well-documented in publicly available literature, its structural analog, 1-methyl-4-(4-nitrophenyl)piperazine, has been used as a reagent in the synthesis of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are key targets in cancer therapy.[1] Other nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors.[2] These related activities suggest that this compound could potentially interact with protein kinases or other enzymes.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: Compound Precipitation in Aqueous Buffer
Initial Assessment Workflow
References
Technical Support Center: Stability of 1-Methyl-4-(3-nitrophenyl)piperazine in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-4-(3-nitrophenyl)piperazine. The information is designed to address common challenges encountered during the stability testing of this compound in solution.
Troubleshooting Guide
This guide is intended to help you diagnose and resolve common issues observed during the stability testing of this compound solutions.
Problem: Rapid Degradation of the Compound in Solution
| Potential Cause | Suggested Action |
| pH Instability | The stability of arylpiperazines can be pH-dependent. Determine the pKa of this compound and buffer the solution accordingly. It is advisable to test a range of pH values (e.g., acidic, neutral, and basic) to identify the optimal pH for stability. |
| Oxidative Degradation | The piperazine ring can be susceptible to oxidation.[1][2] Prepare solutions using deoxygenated solvents and consider purging the headspace of your container with an inert gas (e.g., nitrogen or argon). The addition of antioxidants, such as EDTA, may also be beneficial.[1] |
| Photodegradation | Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.[1][3] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct photostability studies as per ICH Q1B guidelines to quantify the extent of degradation.[3] |
| Solvent Reactivity | The choice of solvent can impact stability. Ensure the solvent is of high purity and does not contain reactive impurities. If using organic solvents, be mindful of potential reactions, especially with protic solvents. Consider using aprotic solvents if hydrolysis is a concern. |
| Temperature Sensitivity | Elevated temperatures can accelerate degradation.[1] Store stock solutions and samples at appropriate temperatures (e.g., refrigerated or frozen). Perform thermal stability studies at various temperatures to understand the compound's thermal liability. |
Problem: Inconsistent or Irreproducible Analytical Results
| Potential Cause | Suggested Action |
| Inadequate Analytical Method | The analytical method may not be stability-indicating. A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients. Develop and validate a stability-indicating HPLC or UPLC method. LC-MS/MS can be a powerful tool for identifying and quantifying degradants.[4][5] |
| Sample Preparation Issues | Inconsistent sample preparation can lead to variable results. Ensure that the sample preparation protocol is well-defined and followed consistently. This includes precise weighing, dilution, and mixing steps. |
| Adsorption to Container Surface | The compound may adsorb to the surface of the storage container, leading to an apparent decrease in concentration. Use silanized glass vials or polypropylene containers to minimize adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[6][7] Based on general guidelines for pharmaceutical compounds, the following conditions are recommended[3][8]:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C).
-
Oxidation: 3% to 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100°C) or in solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.
The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and quantifying the degradation products.[3]
Q2: Which analytical techniques are most suitable for stability testing of this compound?
A2: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective technique for stability studies. For more sensitive and specific detection, especially for identifying unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended.[4][5] Gas Chromatography (GC) could also be a viable option depending on the volatility and thermal stability of the compound and its potential degradants.[9]
Q3: How should I prepare my solutions to maximize the stability of this compound?
A3: To prepare a stable solution, consider the following:
-
Solvent Selection: Use high-purity (e.g., HPLC grade) solvents. Piperazine and its derivatives are generally soluble in water and some organic solvents.[10] Methanol is often used as a diluent for piperazine-related compounds.[9]
-
pH Control: If using an aqueous medium, buffer the solution to a pH where the compound is most stable.
-
Inert Atmosphere: For long-term storage, consider deoxygenating the solvent and storing the solution under an inert gas.
-
Light Protection: Always store solutions in light-protecting containers.[4]
-
Temperature Control: Store solutions at the lowest practical temperature to minimize thermal degradation.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively documented, based on the structure (an arylpiperazine), potential degradation could involve:
-
Oxidation of the piperazine ring: This could lead to the formation of N-oxides or ring-opened products.
-
Reduction of the nitro group: The nitro group on the phenyl ring could be reduced to a nitroso or amino group under certain conditions.
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, cleavage of the C-N bond between the phenyl ring and the piperazine nitrogen could theoretically occur.
-
Formation of nitrosamines: If there are sources of nitrites, there is a potential for the formation of nitrosamine derivatives, such as 1-methyl-4-nitrosopiperazine, which is a known genotoxic impurity.[5][11]
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC-UV Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: Begin with a gradient of 5% B to 95% B over 20-30 minutes to separate the parent compound from potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Heat the stock solution at 80°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze by the validated stability-indicating HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | Duration | Assay of Parent (%) | % Degradation | Number of Degradants |
| 1 M HCl | 24 h @ 60°C | 85.2 | 14.8 | 3 |
| 1 M NaOH | 24 h @ 60°C | 91.5 | 8.5 | 2 |
| 30% H₂O₂ | 24 h @ RT | 79.8 | 20.2 | 4 |
| Thermal | 48 h @ 80°C | 95.1 | 4.9 | 1 |
| Photostability | ICH Q1B | 88.7 | 11.3 | 2 |
Table 2: pH-Rate Profile for this compound at 40°C (Hypothetical Data)
| pH | Buffer System | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Degradation |
| 3.0 | Citrate Buffer | 100.0 | 92.5 | 7.5 |
| 5.0 | Acetate Buffer | 100.0 | 98.1 | 1.9 |
| 7.0 | Phosphate Buffer | 100.0 | 99.2 | 0.8 |
| 9.0 | Borate Buffer | 100.0 | 96.4 | 3.6 |
Visualizations
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. fda.gov.tw [fda.gov.tw]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. hakon-art.com [hakon-art.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. 1-Methyl-4-nitrosopiperazine | C5H11N3O | CID 27826 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Nitrophenylpiperazine Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for handling, storing, and troubleshooting the degradation of nitrophenylpiperazine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of nitrophenylpiperazine compounds?
A1: Nitrophenylpiperazine compounds are susceptible to several environmental factors that can lead to their degradation. The most common factors include:
-
Oxidation: The piperazine ring is prone to oxidation, which can be catalyzed by the presence of metal ions.
-
Light Exposure (Photodegradation): Similar to many aromatic compounds, nitrophenylpiperazines can be sensitive to light, which may cause the solid material to darken.
-
Extreme pH (Hydrolysis): While the core piperazine structure is not easily hydrolyzed, functional groups attached to it (such as amides) can be susceptible to hydrolysis under acidic or basic conditions. Some 4-nitrophenyl compounds have shown significant degradation at alkaline pH.[1]
-
High Temperatures (Thermal Degradation): Although piperazine itself is relatively thermostable, prolonged exposure to high temperatures can lead to degradation.
Q2: How should I properly store my nitrophenylpiperazine compounds to ensure their stability?
A2: To maintain the integrity of your compounds, adhere to the following storage guidelines:
-
Container: Store in a tightly sealed, airtight container to protect from moisture and air.[2][3]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store in a cool, dry, and well-ventilated area.[3] Refrigeration or freezing (-20°C) is recommended for long-term storage, especially for solutions.
-
Light: Protect from light by using amber-colored vials or by storing the containers in the dark.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[2][3]
Q3: I've noticed a change in the color of my solid nitrophenylpiperazine compound. What could be the cause?
A3: A color change, often to a darker shade, is a common indicator of degradation. This is frequently caused by exposure to light and/or air (oxidation).[2] It is crucial to re-analyze the compound to determine its purity before use.
Q4: My compound is in solution. What are the best practices for storing it?
A4: Solutions of nitrophenylpiperazine compounds are generally less stable than the solid form. For optimal stability:
-
Use a suitable, dry solvent.
-
Store solutions at low temperatures (-20°C or -80°C).
-
Protect from light by using amber vials or wrapping the container in foil.
-
Use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in my chromatogram (e.g., HPLC, LC-MS). | Degradation of the compound. | - Confirm the identity of the new peaks through mass spectrometry. - Review your sample preparation, handling, and storage procedures. - Perform a forced degradation study to identify potential degradation products. |
| Loss of biological activity or inconsistent experimental results. | Compound degradation leading to a lower concentration of the active molecule. | - Re-test the purity of your compound using a validated analytical method (e.g., HPLC, NMR). - If degradation is confirmed, use a fresh, pure batch of the compound. - Ensure proper storage of stock solutions. |
| Physical changes in the compound (e.g., color change, clumping). | Exposure to light, moisture, or air. | - Discard the degraded compound. - Review and improve your storage conditions, ensuring the container is tightly sealed and protected from light.[2][3] |
Summary of Degradation under Stress Conditions
The stability of nitrophenylpiperazine compounds can be assessed through forced degradation studies, which involve exposing the compound to various stress conditions. The following table summarizes the expected degradation behavior.
| Stress Condition | Potential Degradation Products | Severity of Degradation |
| Acidic Hydrolysis | Dependent on other functional groups (e.g., hydrolysis of amides). | Generally low for the core structure, but can be significant for derivatives. |
| Alkaline Hydrolysis | Dependent on other functional groups. 4-nitrophenyl compounds can be particularly susceptible.[1] | Moderate to high, especially for derivatives with hydrolyzable groups. |
| **Oxidation (e.g., H₂O₂) ** | N-oxides, ring-opened products (e.g., ethylenediamine derivatives), amides, and carboxylates.[4][5] | High, especially in the presence of metal catalysts.[4] |
| Thermal Degradation | N-formylpiperazine and other products from SN2 reactions.[4] | Low to moderate, dependent on temperature and duration of exposure. |
| Photodegradation | Complex mixture of photolytic products. | Moderate to high, depending on the intensity and duration of light exposure. |
Experimental Protocols
Protocol for a General Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the nitrophenylpiperazine compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period. Also, heat the stock solution under reflux.
-
Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a specified period.
3. Sample Analysis:
-
Analyze the stressed samples at different time points using a stability-indicating HPLC method.
-
A typical HPLC method might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Use a PDA detector to monitor the elution of the parent compound and any degradation products.
4. Peak Purity and Mass Balance:
-
Assess the purity of the parent peak in the stressed samples to ensure that it is not co-eluting with any degradation products.
-
Calculate the mass balance to account for the parent compound and all degradation products.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for nitrophenylpiperazine compounds.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting forced degradation studies.
Troubleshooting Logic
Caption: A logical approach to troubleshooting experimental inconsistencies.
References
- 1. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Technical Support Center: Synthesis of 1-Methyl-4-(3-nitrophenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4-(3-nitrophenyl)piperazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Two primary synthetic routes are commonly employed for the synthesis of this compound: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination . This guide is divided into sections addressing common issues and side products for each method.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Route
The SNAr reaction for this synthesis typically involves the reaction of a 1-halo-3-nitrobenzene (e.g., 1-chloro-3-nitrobenzene or 1-bromo-3-nitrobenzene) with 1-methylpiperazine, often at elevated temperatures.
Q1: Why is my SNAr reaction to synthesize this compound so slow or showing low conversion?
A1: The low reactivity is inherent to the substrate. The nitro group is in the meta position relative to the leaving group (halide), which does not allow for resonance stabilization of the negatively charged Meisenheimer intermediate that forms during the reaction.[1][2][3][4] This lack of stabilization results in a higher activation energy compared to ortho- or para-substituted nitroarenes.[1][2][3] To overcome this, more forcing conditions are typically required.
Troubleshooting Steps:
-
Increase Temperature: Reactions may require temperatures in the range of 120-180 °C. The use of a high-boiling point solvent like DMSO, DMF, or NMP is recommended.
-
Use a More Reactive Leaving Group: If you are using 1-chloro-3-nitrobenzene, consider switching to 1-bromo-3-nitrobenzene or 1-fluoro-3-nitrobenzene. The reactivity order for the leaving group in SNAr is generally F > Cl > Br > I.
-
Increase Reactant Concentration: Increasing the concentration of 1-methylpiperazine (can be used as a solvent as well) can help drive the reaction forward.
-
Microwave Irradiation: The use of a microwave reactor can often significantly reduce reaction times and improve yields for sluggish reactions.
Q2: I am observing unexpected isomers in my final product after performing the SNAr reaction at high temperatures with a strong base. What could be the cause?
A2: The formation of isomeric products, such as 1-Methyl-4-(2-nitrophenyl)piperazine or 1-Methyl-4-(4-nitrophenyl)piperazine, might occur through a benzyne intermediate.[5] This is more likely if you are using a very strong base (e.g., sodium amide) and high temperatures. The elimination of HX from 1-halo-3-nitrobenzene would form a 3-nitrophenyne intermediate. The subsequent nucleophilic attack by 1-methylpiperazine can occur at either carbon of the triple bond, leading to a mixture of regioisomers.
Troubleshooting Steps:
-
Base Selection: Avoid extremely strong bases like NaNH2 unless the benzyne pathway is desired. Use a moderate base such as K2CO3, Cs2CO3, or an excess of 1-methylpiperazine itself.
-
Reaction Monitoring: Carefully monitor the reaction by GC-MS or LC-MS to detect the formation of isomers. An impurity profiling study of synthesized phenylpiperazines has shown that positional isomers can be common byproducts.[6]
Q3: What are other common impurities I should look out for in the SNAr synthesis?
A3: Besides isomeric products, other potential impurities include:
-
Unreacted Starting Materials: Due to the low reactivity of the substrate, you may have significant amounts of unreacted 1-halo-3-nitrobenzene and 1-methylpiperazine.
-
Hydrolysis Product: If water is present in the reaction mixture, the halo-nitrobenzene can be hydrolyzed to 3-nitrophenol, especially at high temperatures.
-
Dimerization/Polymerization Products: Under harsh conditions, side reactions involving the reactants can lead to polymeric materials.
-
1-Methyl-4-nitrosopiperazine (MNP): While more commonly associated with nitrosating agents, this genotoxic impurity could potentially form from the oxidation of 1-methylpiperazine under certain conditions.[5]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the formation of 3-nitrophenol.
-
Purification: Careful purification by column chromatography or crystallization is essential to remove unreacted starting materials and other byproducts.
-
Analytical Monitoring: Utilize techniques like GC-MS and LC-MS for impurity profiling to identify and quantify byproducts.[6][7]
Section 2: Buchwald-Hartwig Amination Route
This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between 1-bromo-3-nitrobenzene and 1-methylpiperazine.
Q1: My Buchwald-Hartwig reaction is giving me a significant amount of nitrobenzene as a side product. What is happening and how can I prevent this?
A1: The formation of nitrobenzene is a result of a common side reaction in the Buchwald-Hartwig amination known as hydrodehalogenation .[8][9] This occurs when an intermediate palladium-hydride species reductively eliminates to produce the dehalogenated arene instead of undergoing reductive elimination with the amine to form the desired product.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient aryl halides, bulky, electron-rich biarylphosphine ligands such as XPhos or tBuBrettPhos are often more effective at promoting the desired C-N bond formation and suppressing hydrodehalogenation compared to older generation ligands like BINAP.
-
Base Selection: The nature and amount of the base can influence the extent of hydrodehalogenation. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Using an excess of a heterogeneous base like K3PO4 has been shown to minimize catalyst deactivation and impurity formation.[10]
-
Reaction Conditions: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst oxidation. The presence of hydrogen gas has been shown to impact the reaction, and in some systems can either promote or, with the right catalyst, suppress hydrodehalogenation.[11]
Q2: My Buchwald-Hartwig reaction has stalled, and I observe the formation of a black precipitate. What is the cause?
A2: The formation of a black precipitate is indicative of palladium catalyst decomposition into palladium black. This leads to a loss of catalytic activity and an incomplete reaction.
Troubleshooting Steps:
-
Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio (typically ranging from 1:1 to 2:1) to maintain the stability of the active catalytic species.
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition. Optimize the temperature for your specific catalyst system.
-
Use of Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more reproducible results and a lower tendency for decomposition compared to generating the active Pd(0) species in situ from Pd(OAc)2 or Pd2(dba)3.
Q3: Are there other significant side products to consider in the Buchwald-Hartwig synthesis?
A3: Besides hydrodehalogenation, other potential side products include:
-
Unreacted Starting Materials: Incomplete reactions will result in residual 1-bromo-3-nitrobenzene and 1-methylpiperazine.
-
Products of Ligand Modification: The phosphine ligands themselves can undergo side reactions, such as oxidation or P-C bond cleavage, under the reaction conditions.
-
Homocoupling of the Aryl Halide: Although less common, dimerization of the aryl halide to form 3,3'-dinitrobiphenyl can occur.
Troubleshooting Steps:
-
Reaction Optimization: A Design of Experiments (DoE) approach can be highly effective in optimizing reaction parameters (catalyst loading, temperature, base, solvent) to maximize the yield of the desired product and minimize side product formation.
-
Online Reaction Monitoring: Techniques like online HPLC can provide valuable kinetic data to understand the reaction profile and identify the formation of intermediates and byproducts in real-time.[12]
Data Presentation: Common Side Products and Mitigation Strategies
| Synthetic Route | Common Side Product | Structure | Potential Cause | Mitigation Strategies |
| SNAr | 3-Nitrophenol | Presence of water at high temperatures. | Use anhydrous solvents and reagents. | |
| SNAr | Regioisomers (e.g., 1-Methyl-4-(2-nitrophenyl)piperazine) | Formation of a benzyne intermediate with very strong bases. | Use a milder base (e.g., K2CO3, excess 1-methylpiperazine). | |
| Buchwald-Hartwig | Nitrobenzene (Hydrodehalogenation) | Competing β-hydride elimination pathway. | Use bulky, electron-rich ligands (e.g., XPhos); optimize base and reaction conditions.[8][9] | |
| Buchwald-Hartwig | Palladium Black | Pd(0) | Catalyst decomposition. | Use appropriate ligand:Pd ratio; avoid excessive temperatures; use pre-catalysts. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
Disclaimer: This is a general protocol and may require optimization.
-
To a sealed reaction vessel, add 1-chloro-3-nitrobenzene (1.0 eq.), 1-methylpiperazine (3.0 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a desired concentration (e.g., 0.5 M with respect to the aryl halide).
-
Seal the vessel and heat the reaction mixture to 150-170 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction may require 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
Disclaimer: This protocol is adapted from procedures for similar electron-deficient aryl bromides and requires optimization.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add a palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the XPhos ligand (1.2-2.4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add 1-bromo-3-nitrobenzene (1.0 eq.).
-
Add anhydrous toluene or dioxane as the solvent.
-
Add 1-methylpiperazine (1.2 eq.).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the SNAr synthesis of this compound.
Caption: Troubleshooting guide for the Buchwald-Hartwig amination synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Item - The synthesis, analysis and characterisation of piperazine based drugs - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]
- 7. documents.lgcstandards.com [documents.lgcstandards.com]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. figshare.le.ac.uk [figshare.le.ac.uk]
- 11. Effect of gases on Buchwald-Hartwig amination in water - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]
- 12. chemrxiv.org [chemrxiv.org]
Interpreting NMR spectrum of 1-Methyl-4-(3-nitrophenyl)piperazine for impurities
This guide provides technical support for researchers, scientists, and drug development professionals on interpreting the ¹H NMR spectrum of 1-Methyl-4-(3-nitrophenyl)piperazine, with a focus on identifying potential impurities.
Troubleshooting Guide: Interpreting Your ¹H NMR Spectrum
This section addresses specific issues you may encounter during the analysis of your NMR spectrum.
Question: I see unexpected signals in the aromatic region (δ 7.0-8.5 ppm). What could they be?
Answer: Unidentified peaks in the aromatic region often correspond to unreacted starting materials or isomeric byproducts. The most common aryl starting material is 1-chloro-3-nitrobenzene.[1][2] Compare the unexpected signals to the known spectrum of this precursor. The presence of other substitution patterns (e.g., 2-nitro or 4-nitro isomers) could also be a possibility if the starting material was not pure.[3]
Question: There are extra peaks in the aliphatic region (δ 2.0-4.0 ppm). What might these be?
Answer: The aliphatic region is where signals from the piperazine ring, the methyl group, and many common laboratory solvents appear. Potential impurities include:
-
Residual Solvents: Solvents used during synthesis or workup are common contaminants.[6][7] Check the chemical shifts against a table of common NMR solvents (see Table 2). For example, acetone appears as a singlet at ~2.17 ppm and ethyl acetate gives a quartet at ~4.12 ppm and a triplet at ~1.26 ppm in CDCl₃.
Question: My piperazine signals, which should be two distinct multiplets around δ 2.6 and δ 3.4 ppm, are broad or poorly resolved. What is the cause?
Answer: Broadening of the piperazine signals can be due to several factors:
-
Concentration Effects: Highly concentrated samples can lead to increased viscosity and signal broadening. Try diluting your sample.
-
Chemical Exchange: The piperazine ring can undergo conformational changes (chair-boat interconversion) on a timescale that is similar to the NMR experiment, leading to broadened signals. Acquiring the spectrum at a different temperature (either higher or lower) may resolve these signals.
-
Presence of Acidic Impurities: Traces of acid can protonate the nitrogen atoms, affecting the electronic environment and leading to signal broadening or shifts.
Question: I observe a broad singlet that shifts between experiments. What is it?
Answer: A broad, exchangeable peak is almost always due to the presence of water (H₂O) in the deuterated solvent or the sample itself. In CDCl₃, this peak typically appears around δ 1.56 ppm, while in DMSO-d₆ it is found around δ 3.33 ppm. Its position can be highly variable depending on concentration, temperature, and other sample components.[8]
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for pure this compound?
A1: The expected chemical shifts can be found in Table 1. The spectrum will feature signals from the four protons on the nitrophenyl ring, two sets of four protons from the piperazine ring, and three protons from the N-methyl group.
Q2: What are the most common impurities to look for from the synthesis?
A2: The most common impurities are typically the starting materials used in the final synthetic step, which are N-methylpiperazine and an activated 3-nitrophenyl precursor, such as 1-chloro-3-nitrobenzene or 1-fluoro-3-nitrobenzene.[3][9]
Q3: Which deuterated solvent is best for running the NMR spectrum?
A3: Chloroform-d (CDCl₃) is a common and effective solvent for this compound. If the compound has poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative. Be aware that chemical shifts will vary slightly between different solvents.[6][10]
Q4: How can I definitively confirm the identity of a suspected impurity?
A4: The most reliable method is to "spike" your NMR sample. Add a small amount of the pure, suspected impurity (e.g., a drop of N-methylpiperazine) to your NMR tube, re-acquire the spectrum, and observe if the signal increases in intensity. If it does, you have confirmed the identity of the impurity.
Data Presentation
Table 1: Expected ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | ~2.40 | Singlet (s) | 3H |
| Piperazine (-CH₂-N-CH₃) | ~2.65 | Triplet (t) or Multiplet (m) | 4H |
| Piperazine (-CH₂-N-Aryl) | ~3.45 | Triplet (t) or Multiplet (m) | 4H |
| Aromatic (H-4, H-5, H-6) | ~7.20 - 7.50 | Multiplet (m) | 2H |
| Aromatic (H-2) | ~7.70 - 7.80 | Multiplet (m) | 1H |
| Aromatic (meta to NO₂) | ~7.90 - 8.10 | Multiplet (m) | 1H |
Note: The aromatic region shifts are estimates based on substituent effects. Actual values may vary.
Table 2: ¹H NMR Data for Common Impurities in CDCl₃
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Starting Materials | |||
| N-Methylpiperazine[4] | -CH₂-N-CH₃ | ~2.37 | Triplet (t) |
| -CH₂-NH | ~2.88 | Triplet (t) | |
| N-CH₃ | ~2.26 | Singlet (s) | |
| 1-Chloro-3-nitrobenzene[1] | Aromatic Protons | 7.49 - 8.24 | Multiplet (m) |
| Common Solvents [6][7] | |||
| Acetone | CH₃ | 2.17 | Singlet (s) |
| Dichloromethane (DCM) | CH₂ | 5.30 | Singlet (s) |
| N,N-Dimethylformamide (DMF) | CHO, N-CH₃ | 8.03, 2.92, 2.75 | Singlet (s) |
| Ethyl Acetate | -O-CH₂- | 4.12 | Quartet (q) |
| -CH₃ | 2.05 | Singlet (s) | |
| -CH₂-CH₃ | 1.26 | Triplet (t) | |
| Hexane | CH₂, CH₃ | 1.25, 0.88 | Multiplet (m) |
| Water | H₂O | ~1.56 | Broad Singlet (br s) |
Experimental Protocols
Protocol for NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.
-
Add Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[11]
-
Ensure Dissolution: Cap the vial and gently vortex or swirl it until the sample is completely dissolved. If necessary, gentle warming in a water bath can be applied. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Transfer the clear solution from the vial into a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm.
-
Filtering (if necessary): If any solid particles are visible, filter the solution through a small plug of cotton or glass wool placed in the Pasteur pipette during the transfer to the NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly before submitting it for analysis.
Visualization
Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying an unknown peak in the ¹H NMR spectrum of your sample.
Workflow for identifying impurities in a ¹H NMR spectrum.
References
- 1. 1-Chloro-3-nitrobenzene(121-73-3) 1H NMR [m.chemicalbook.com]
- 2. 1-Chloro-3-nitrobenzene | ClC6H4NO2 | CID 8489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 4. 1-Methylpiperazine(109-01-3) 1H NMR [m.chemicalbook.com]
- 5. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Mass Spectrometry Analysis of 1-Methyl-4-(3-nitrophenyl)piperazine
Welcome to the technical support center for the mass spectrometry analysis of 1-Methyl-4-(3-nitrophenyl)piperazine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometry analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Molecular Ion ([M]+•) Peak at m/z 221 | The molecular ion is unstable and has undergone extensive fragmentation. | - Use a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) instead of Electron Ionization (EI). - Lower the ionization energy in the EI source. - Ensure proper tuning of the mass spectrometer. |
| Inconsistent Fragmentation Pattern | - Fluctuations in collision energy (in MS/MS experiments). - Contamination of the sample or ion source. - Thermal degradation of the analyte in the GC or ion source. | - Optimize and stabilize the collision energy. - Clean the ion source and run a blank to check for contaminants. - Lower the injector and transfer line temperatures in GC-MS. |
| Presence of Unexpected Peaks | - Impurities in the sample. - Background ions from the solvent or system. - In-source fragmentation or rearrangement. | - Verify the purity of the sample using other analytical techniques (e.g., NMR, HPLC). - Run a solvent blank to identify background peaks. - Optimize ion source conditions to minimize in-source reactions. |
| Poor Signal-to-Noise Ratio | - Low sample concentration. - Inefficient ionization. - Detector not functioning optimally. | - Increase the sample concentration if possible. - Optimize the ionization source parameters for the analyte. - Check and calibrate the detector according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and molecular ion for this compound?
The molecular formula for this compound is C11H15N3O2, with a molecular weight of 221.26 g/mol .[1] In a mass spectrum, you should look for the molecular ion peak ([M]+•) at an m/z of 221.
Q2: What are the characteristic fragmentation patterns for this compound?
Key fragmentation pathways include:
-
Loss of NO2: A neutral loss of 46 u from the molecular ion, resulting in a fragment at m/z 175. This is a common fragmentation for nitroaromatic compounds.[3][5]
-
Loss of NO: A neutral loss of 30 u, leading to a fragment at m/z 191.[3][5]
-
Piperazine Ring Cleavage: Phenylpiperazine derivatives often exhibit cleavage within the piperazine ring. A common fragmentation is the loss of a C2H4N fragment (42 u), which would result in a peak at m/z 179.[6] You may also observe a characteristic ion for the piperazine moiety at m/z 56 (C3H6N+).[6]
-
Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom in the piperazine ring can lead to the formation of a methylpiperazine fragment or a nitrophenylpiperazine fragment.
Q3: Which ionization technique is best for analyzing this compound?
The choice of ionization technique depends on the experimental goals:
-
Electron Ionization (EI): This is a high-energy technique that provides detailed fragmentation patterns, which are useful for structural elucidation. However, the molecular ion peak may be weak or absent.
-
Electrospray Ionization (ESI): A softer ionization technique that is less likely to cause extensive fragmentation, making it ideal for confirming the molecular weight of the compound.[2][5] It is often used in conjunction with liquid chromatography (LC-MS).
-
Chemical Ionization (CI): Another soft ionization technique that can produce a more abundant molecular ion or protonated molecule peak ([M+H]+), which is useful for molecular weight determination.[7]
Q4: How can I confirm the identity of the fragments?
High-resolution mass spectrometry (HRMS) can provide accurate mass measurements of the fragment ions, allowing for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) experiments can be used to isolate a specific precursor ion and then induce fragmentation to observe its characteristic product ions, which helps in confirming fragmentation pathways.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 7 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 4500 V.[6]
-
Dry Gas Flow: 8 L/min.[6]
-
Dry Heater Temperature: 180 °C.[6]
-
Collision Energy: Optimized for the precursor ion (m/z 222, [M+H]+), typically in the range of 10-30 eV.
-
Analysis Mode: Full scan (m/z 50-300) and product ion scan of the precursor ion.
-
Visualizations
References
- 1. This compound | 148546-97-8 [chemicalbook.com]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioactivity of Newly Synthesized Piperazine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor bioactivity with newly synthesized piperazine compounds. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Q1: My newly synthesized piperazine compound exhibits low or no activity in my primary biological assay. What are the initial steps I should take to troubleshoot this issue?
When a newly synthesized piperazine compound shows disappointing bioactivity, a systematic approach to troubleshooting is essential to pinpoint the underlying cause. The issue can generally be attributed to one of three areas: the compound itself, its physicochemical properties, or the experimental conditions of the bioassay.
Here is a logical workflow to begin your investigation:
Caption: Troubleshooting workflow for low bioactivity.
Step 1: Compound Verification Before investigating complex biological reasons for low activity, it is crucial to confirm the identity and purity of your synthesized compound.
-
Identity Confirmation: Verify the chemical structure of your piperazine derivative using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). Compare the obtained spectra with the expected data for the target molecule.
-
Purity Analysis: Assess the purity of your compound using High-Performance Liquid Chromatography (HPLC). Impurities from the synthesis, such as starting materials, by-products, or residual solvents, can interfere with the bioassay or may be inactive, thus diluting the potency of your active compound. A purity of >95% is generally recommended for biological screening.
Step 2: Assess Physicochemical Properties The inherent properties of your compound can significantly impact its biological activity, particularly in cell-based assays.
-
Solubility: Poor aqueous solubility is a common reason for low bioactivity. If your compound is not fully dissolved in the assay buffer, its effective concentration will be much lower than the nominal concentration.
-
Stability: The compound may be unstable under the experimental conditions (e.g., pH, temperature, light exposure) or in the presence of biological matrices like serum.
Step 3: Assay and Experimental Design Review If the compound's integrity and key physicochemical properties are confirmed to be within acceptable limits, the issue may lie with the bioassay itself.
-
Assay Suitability: Ensure the chosen assay is appropriate for the target and compound class.
-
Reagent Integrity: Verify the quality and proper storage of all assay reagents.
-
Controls: Confirm that both positive and negative controls are behaving as expected.
Step 4: Structure-Activity Relationship (SAR) Analysis Consider the design of your molecule in the context of known SAR for piperazine-containing compounds. Minor structural modifications can lead to significant changes in activity.
Frequently Asked Questions (FAQs)
Compound-Related Issues
Q2: How can I determine if poor solubility is the cause of my compound's low bioactivity, and what can I do to address it?
Poor solubility is a frequent obstacle in drug discovery. To ascertain if this is the issue and how to mitigate it:
-
Visual Inspection: After preparing your stock solution and diluting it to the final assay concentration, visually inspect the solution for any precipitate or cloudiness.
-
Solubility Measurement: If possible, perform a formal solubility assay.
-
Solubilizing Agents: Consider the use of co-solvents like DMSO (typically at a final concentration of ≤0.5% to avoid cellular toxicity) or other solubilizing agents. However, be sure to run appropriate vehicle controls to ensure the solvent itself does not affect the assay outcome.
-
Formulation Strategies: For in vivo studies, more advanced formulation strategies, such as the use of cyclodextrins or lipid-based formulations, may be necessary.
Q3: My compound is confirmed to be pure and soluble, but the activity is still low. Could stereochemistry be a factor?
Yes, the stereochemistry of substituents on the piperazine ring or on other parts of the molecule can have a profound impact on biological activity. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with different enantiomers or diastereomers of a compound. If your synthesis produces a racemic mixture, it is possible that only one isomer is active. In such cases, the observed potency of the racemate will be lower than that of the pure, active enantiomer. Chiral separation of the enantiomers and subsequent testing of each isomer individually is recommended to investigate this possibility.
Assay-Related Issues
Q4: For my cell-based assay, how can I be sure that my compound is entering the cells?
For compounds that target intracellular proteins, cell permeability is a prerequisite for bioactivity. Poor membrane permeability can lead to a lack of activity even if the compound is highly potent against the isolated target.
-
Cellular Thermal Shift Assay (CETSA): This is a powerful method to verify target engagement within intact cells. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Permeability Assays: In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays, can predict the passive diffusion of a compound across the cell membrane.
Q5: Could my compound be rapidly metabolized by the cells in my assay?
Yes, rapid metabolism of your compound by cellular enzymes can lead to a lower effective concentration at the target site and, consequently, reduced bioactivity.
-
Metabolic Stability Assays: Incubating your compound with liver microsomes or hepatocytes and monitoring its disappearance over time can provide an indication of its metabolic stability.
-
Inhibition of Metabolic Enzymes: If you suspect metabolism is an issue, you can co-incubate your cells with known inhibitors of major metabolic enzymes (e.g., cytochrome P450 inhibitors) to see if the bioactivity of your compound is rescued.
Mechanism of Action
Q6: What are some common signaling pathways targeted by bioactive piperazine compounds?
Piperazine derivatives have been shown to modulate a wide range of signaling pathways, many of which are implicated in cancer. One of the most frequently targeted pathways is the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: PI3K/AKT signaling pathway and potential inhibition by piperazine compounds.
Many piperazine-containing compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and AKT.[1] By blocking these signaling nodes, these compounds can effectively halt cell proliferation and induce apoptosis in cancer cells.[1][2]
Data Presentation
Table 1: Structure-Activity Relationship of Piperazine Derivatives as Anticancer Agents
The following table provides examples of how modifications to the piperazine scaffold can influence the cytotoxic activity (IC50) against various cancer cell lines.
| Compound ID | R1 Substituent | R2 Substituent | Cell Line | IC50 (µM) | Reference |
| 1a | 4-Fluorobenzyl | H | MGC-803 | 2.50 ± 0.25 | [3] |
| 1b | H | 4-Chlorobenzoyl | HCT-116 | 18.97 | [3] |
| 2a | H | 2,4-Dichlorobenzoyl | T24 | 13.64 | [3] |
| 2b | Methyl | H | HepG2 | 5.40 | [3] |
| 3a | H | Cinnamoyl | A549 | 11.06 | [3] |
| 3b | H | 3,4,5-Trimethoxybenzoyl | MCF-7 | 7.05 | [3] |
This table is a compilation of representative data and is intended for illustrative purposes.
Table 2: Physicochemical Properties and Bioactivity of Selected Piperazine Derivatives
This table illustrates the relationship between key physicochemical properties and the biological activity of piperazine compounds.
| Compound ID | LogP | pKa | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) | IC50 (µM) |
| 4a | 2.1 | 8.5 | 150 | 5.2 | 10.5 |
| 4b | 3.5 | 7.9 | 25 | 15.8 | 1.2 |
| 4c | 4.2 | 7.5 | 5 | 2.1 (efflux) | 25.0 |
| 4d | 1.5 | 9.2 | 300 | 1.5 | 50.0 |
This is example data to illustrate the concepts. Actual values will vary depending on the specific compounds and assay conditions.
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of your piperazine compound. Include appropriate vehicle controls (e.g., DMSO) and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[4][5][6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[4][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of your compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the engagement of a compound with its target protein in a cellular environment.
Materials:
-
Cell culture
-
Your piperazine compound
-
PBS and protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody specific to the target protein
Protocol:
-
Cell Treatment: Treat cultured cells with your piperazine compound or vehicle control at the desired concentration and incubate for a specific time to allow for cell entry and target binding.
-
Heating: Transfer the cell suspensions to PCR tubes or a PCR plate and heat them across a range of temperatures using a thermal cycler to create a melt curve.
-
Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a target-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
Technical Support Center: Managing Hygroscopic Piperazine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hygroscopic nature of piperazine and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
Issue 1: Inconsistent Weighing and Assay Results
Symptoms:
-
Difficulty in obtaining a stable weight reading for your piperazine compound.
-
Assay results show high variability between replicates.
-
Potency appears to be lower than expected.
Possible Cause: Rapid moisture absorption from the atmosphere is leading to inaccurate measurements and dilution of the active pharmaceutical ingredient (API).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Poor Powder Flowability and Caking
Symptoms:
-
Piperazine compound powder adheres to spatulas and glassware.
-
The powder forms clumps or cakes upon storage.
-
Difficulty in transferring the powder for experiments.
Possible Cause: Moisture absorption is causing particle agglomeration and changes in the physical properties of the powder.
Recommended Actions:
-
Storage: Ensure the compound is stored in a tightly sealed container with a desiccant.[1] For long-term storage, use a desiccator or a controlled humidity cabinet.
-
Handling: Handle the powder in a low-humidity environment whenever possible.
-
Formulation Aids: If applicable to your application, consider co-processing with excipients that can mitigate moisture effects, such as glidants (e.g., colloidal silicon dioxide) or hydrophobic excipients.[2]
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why are piperazine compounds susceptible to it?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[3] Piperazine and its derivatives are susceptible to this phenomenon due to the presence of nitrogen atoms in the piperazine ring, which can form hydrogen bonds with water molecules.[4] This can lead to various challenges in handling, formulation, and stability.[2][3]
Q2: How should I properly store my hygroscopic piperazine derivatives?
A2: Proper storage is critical to maintain the integrity of your compound. Key recommendations include:
-
Airtight Containers: Store the material in airtight, moisture-resistant containers (e.g., amber glass bottles with tight-fitting caps, or foil-lined bags).[1]
-
Controlled Environment: Maintain storage in a controlled environment with a relative humidity (RH) below 40%.[1] The use of dehumidifiers in storage areas is recommended.[1]
-
Desiccants: Place a suitable desiccant, such as silica gel or molecular sieves, inside the primary container.[1]
-
Temperature Control: Store at a controlled room temperature, typically between 15°C and 25°C, as specified by the manufacturer.[1]
Q3: My piperazine compound has turned into a sticky solid. What happened and can I still use it?
A3: The compound has likely undergone deliquescence, a process where a highly hygroscopic substance absorbs enough moisture from the air to dissolve and form a solution. It is crucial to first characterize the material to understand the extent of degradation.
-
Determine Water Content: Use Karl Fischer titration to quantify the amount of water absorbed.
-
Assess Purity: Use a suitable analytical method, such as HPLC, to check for the presence of degradation products.
-
Structural Integrity: Perform Powder X-ray Diffraction (PXRD) to see if the crystalline structure has changed.
If significant degradation or changes in the physical form have occurred, it is not recommended to use the compound for quantitative experiments as its properties will have been altered.
Q4: How can I mitigate the hygroscopic nature of my piperazine compound during formulation development?
A4: Several formulation strategies can be employed to manage hygroscopicity:
-
Film Coating: Applying a polymer-based film coating can act as a moisture barrier.[2][5][6]
-
Encapsulation: Encapsulating the active ingredient within a protective shell can prevent moisture ingress.[2][5][6]
-
Co-processing with Excipients: Blending the hygroscopic compound with hydrophobic excipients can help to repel moisture.[2][5]
-
Crystal Engineering (Co-crystallization): Forming co-crystals with a non-hygroscopic co-former can alter the crystal lattice and reduce the availability of sites for hydrogen bonding with water.[2][5][6]
Data Presentation
Hygroscopicity Classification of Pharmaceutical Ingredients
The European Pharmacopoeia provides a classification system for the hygroscopicity of substances based on the percentage weight increase after storage at 25°C and 80% relative humidity for 24 hours.[6][7][8][9][10]
| Hygroscopicity Class | Weight Increase (% w/w) |
| Non-hygroscopic | ≤ 0.12 |
| Slightly hygroscopic | > 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Hygroscopicity Data for Selected Piperazine Derivatives
| Compound | Available Information | Potential Hygroscopicity Class |
| Piperazine (anhydrous) | Known to be hygroscopic and readily absorbs water from the air.[11] | Very hygroscopic |
| Vortioxetine | The free base is known to be hygroscopic. Salt forms have been developed to improve this property.[12][13] | Hygroscopic to Very hygroscopic |
| Clozapine | Data on hygroscopicity is not widely published, but as an amine-containing compound, it has the potential for moisture sorption. | Likely Slightly hygroscopic to Hygroscopic |
| Ziprasidone | Marketed as a hydrochloride hydrate, indicating it readily incorporates water into its crystal structure.[14][15][16][17] | Likely Hygroscopic |
Experimental Protocols
Dynamic Vapor Sorption (DVS) Analysis
Objective: To determine the moisture sorption and desorption characteristics of a piperazine compound.
Methodology:
-
Sample Preparation: Place approximately 10-20 mg of the sample into a DVS sample pan.
-
Instrument Setup:
-
Place the sample pan onto the DVS instrument's microbalance.
-
Set the analysis temperature to 25°C.
-
-
Drying Step: Equilibrate the sample at 0% relative humidity (RH) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass of the sample.
-
Sorption Phase: Increase the RH in a stepwise manner, typically in 10% increments from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable mass is recorded.
-
Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm. The shape of the isotherm and any hysteresis can provide information on the mechanism of water uptake.[4][10][11][18][19][20][21]
Karl Fischer Titration (Volumetric)
Objective: To accurately quantify the water content of a piperazine compound.
Methodology:
-
Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Solvent Preparation: Add an appropriate volume of a suitable solvent (e.g., methanol) to the titration vessel.
-
Solvent Titration: Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.
-
Standardization: Accurately weigh a known amount of a water standard (e.g., disodium tartrate dihydrate) and add it to the titration vessel. Titrate to the endpoint and calculate the titer of the Karl Fischer reagent.
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the piperazine compound.
-
Quickly transfer the sample to the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
-
Calculation: Calculate the percentage of water in the sample using the volume of titrant consumed, the titer of the reagent, and the sample weight.[5][22][23][24][25]
Powder X-ray Diffraction (PXRD) Analysis
Objective: To assess the crystallinity and detect any phase changes in the piperazine compound due to moisture absorption.
Methodology:
-
Sample Preparation:
-
Gently grind the powder sample to ensure a uniform particle size.
-
Mount the powder onto a sample holder, ensuring a flat, level surface.
-
-
Instrument Setup:
-
Place the sample holder into the PXRD instrument.
-
Set the X-ray source (commonly Cu Kα) and detector parameters.
-
-
Data Collection:
-
Scan the sample over a defined 2θ range (e.g., 2° to 40°).
-
Set an appropriate step size and scan speed.
-
-
Data Analysis:
-
Analyze the resulting diffractogram.
-
Sharp peaks indicate a crystalline material, while a broad halo suggests an amorphous solid.
-
Compare the diffractogram of a sample exposed to humidity with a dry reference standard to identify any changes in peak positions or the appearance of new peaks, which would indicate a phase change or hydrate formation.[26][27][28][29][30]
-
Signaling Pathways
Many piperazine derivatives exert their pharmacological effects by modulating neurotransmitter systems in the central nervous system, particularly dopamine and serotonin pathways.[2][31]
Dopamine Receptor Signaling
Clozapine, an atypical antipsychotic, has a complex mechanism of action that includes antagonism of dopamine D2 receptors, as well as actions at other dopamine receptor subtypes.[1][32][33][34][35]
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of clozapine.
Serotonin Receptor Signaling
Vortioxetine is a multimodal antidepressant that acts as a serotonin (5-HT) transporter (SERT) inhibitor and modulates several serotonin receptors.[2][36][37][38][39] Its actions include 5-HT1A receptor agonism and 5-HT3 and 5-HT7 receptor antagonism.[37][38][39]
Caption: Multimodal action of vortioxetine on the serotonin system.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): enhancing serotonin release by combining serotonin (5HT) transporter inhibition with actions at 5HT receptors (5HT1A, 5HT1B, 5HT1D, 5HT7 receptors) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. particletechlabs.com [particletechlabs.com]
- 5. Pharmatechy : SOP for Operation and Calibration of Karl Fischer Apparatus [pharmatechy.blogspot.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. drugs.com [drugs.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Ziprasidone - Wikipedia [en.wikipedia.org]
- 17. Ziprasidone hydrochloride monohydrate | C21H24Cl2N4O2S | CID 60853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 19. aqualab.com [aqualab.com]
- 20. ardena.com [ardena.com]
- 21. Dynamic vapor sorption (DVS) [carpor.uliege.be]
- 22. SOP for Operation of Karl Fischer Apparatus | Pharmaguideline [pharmaguideline.com]
- 23. pharmajia.com [pharmajia.com]
- 24. pharmatimesofficial.com [pharmatimesofficial.com]
- 25. pharmastate.academy [pharmastate.academy]
- 26. mcgill.ca [mcgill.ca]
- 27. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 28. creative-biostructure.com [creative-biostructure.com]
- 29. researchgate.net [researchgate.net]
- 30. youtube.com [youtube.com]
- 31. researchgate.net [researchgate.net]
- 32. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 33. Unique Effects of Clozapine: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 36. What is the mechanism of Vortioxetine Hydrobromide? [synapse.patsnap.com]
- 37. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 38. pharmacyfreak.com [pharmacyfreak.com]
- 39. psychscenehub.com [psychscenehub.com]
Validation & Comparative
Purity Validation of 1-Methyl-4-(3-nitrophenyl)piperazine: A Comparative Guide to NMR and Chromatographic Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), with other common analytical techniques for the purity validation of 1-Methyl-4-(3-nitrophenyl)piperazine.
Comparison of Analytical Techniques for Purity Determination
The choice of an analytical technique for purity assessment depends on various factors, including the properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used, qNMR has emerged as a powerful primary method for purity determination.[1][2]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection.[3][4] |
| Quantification | Absolute quantification against a certified internal standard.[1] | Relative quantification based on area percentage or against a specific reference standard. | Quantification based on peak area relative to a standard.[3] |
| Reference Standard | Does not require a reference standard of the analyte.[2] | Requires a reference standard of the analyte for accurate quantification. | Requires a reference standard for accurate quantification. |
| Structural Information | Provides detailed structural information of the analyte and impurities.[2] | Provides limited structural information (retention time). | Provides mass-to-charge ratio, aiding in impurity identification.[3] |
| Speed | Often faster for a single sample than developing a new chromatographic method.[2] | Method development can be time-consuming. | Method development can be required. |
| Selectivity | High, based on distinct chemical shifts of different protons. | High, based on chromatographic separation. | Very high, combines chromatographic separation with mass analysis.[3] |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, especially with UV or MS detectors. | Very high sensitivity, capable of detecting trace-level impurities.[3][5] |
| Applicability | Broadly applicable to soluble organic molecules. | Wide range of non-volatile and thermally labile compounds. | Volatile and semi-volatile compounds.[3][6] |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) for Purity Assessment of this compound
Objective: To determine the absolute purity of a sample of this compound using qNMR with a certified internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum using quantitative parameters.[7] This includes ensuring a sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.[2] A 30° or smaller pulse angle is also recommended.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[8]
-
-
Data Processing and Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound that does not overlap with any impurity or solvent signals. For example, the singlet from the N-methyl group or distinct signals in the aromatic region.
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula[9]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
HPLC-UV Method for Purity Determination
Objective: To determine the purity of this compound by assessing the area percentage of the main peak.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard and Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: e.g., 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Visualization of Experimental Workflow
Caption: Workflow for purity validation comparing qNMR and HPLC methods.
Identifying Potential Impurities by NMR
The ¹H-NMR spectrum is a powerful tool for identifying and quantifying impurities. For this compound, potential impurities could arise from the synthesis, which typically involves the reaction of 1-methylpiperazine with a nitrophenyl precursor.
Potential Impurities:
-
Starting Materials: Unreacted 1-methylpiperazine and the nitrophenyl starting material (e.g., 1-chloro-3-nitrobenzene or 1-fluoro-3-nitrobenzene).
-
Regioisomers: If the starting nitrophenyl precursor is not pure, other isomers (e.g., 1-Methyl-4-(2-nitrophenyl)piperazine or 1-Methyl-4-(4-nitrophenyl)piperazine) could be present.
-
Solvents: Residual solvents from the reaction or purification steps.
In the ¹H-NMR spectrum, these impurities would exhibit characteristic signals at different chemical shifts from the main compound. For instance, the signals for the piperazine protons of unreacted 1-methylpiperazine would appear at a different chemical shift than those in the final product. By integrating the signals of the impurities and comparing them to a signal of the main compound, their relative amounts can be determined.
Logical Relationship in Purity Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. emerypharma.com [emerypharma.com]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of the Biological Activity of Nitrophenylpiperazine Isomers: A Guide for Researchers
The substitution pattern of a functional group on a pharmacophore is a critical determinant of its biological activity. Even a subtle shift in the position of a substituent on an aromatic ring can profoundly alter a compound's affinity for its molecular targets, its functional efficacy, and its overall pharmacological profile. This guide provides an in-depth comparative analysis of the biological activities of the ortho-, meta-, and para-isomers of nitrophenylpiperazine (NPP), a scaffold of significant interest in medicinal chemistry. By synthesizing available experimental data and structure-activity relationship (SAR) principles, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to guide rational drug design and target engagement studies.
Introduction to Nitrophenylpiperazine Isomers
The nitrophenylpiperazine scaffold consists of a piperazine ring attached to a benzene ring that is substituted with a nitro group (-NO₂). The position of this electron-withdrawing nitro group—ortho (1-(2-nitrophenyl)piperazine, o-NPP), meta (1-(3-nitrophenyl)piperazine, m-NPP), or para (1-(4-nitrophenyl)piperazine, p-NPP)—gives rise to three distinct isomers with potentially divergent biological activities. Phenylpiperazine derivatives are notorious for their interactions with a range of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors, making them relevant to the development of therapeutics for central nervous system (CNS) disorders.[1][2]
The electronic and steric properties conferred by the nitro group's position are expected to influence the molecule's interaction with the binding pockets of its biological targets.
Comparative Biological Activity
Serotonergic System Modulation
The serotonergic system is a primary target for many phenylpiperazine compounds. The position of the nitro group appears to significantly influence the nature of the interaction with this system.
Para-Nitrophenylpiperazine (p-NPP): A Selective Serotonin Releasing Agent
The most well-characterized of the three isomers is p-NPP. Studies have revealed that p-NPP acts as a selective partial serotonin releasing agent.[3] This indicates that p-NPP interacts with the serotonin transporter (SERT) to induce the reverse transport of serotonin from the presynaptic neuron into the synaptic cleft.
Notably, p-NPP was found to be inactive as a releasing agent for dopamine and norepinephrine, underscoring its selectivity for the serotonergic system.[3] The reported half-maximal effective concentration (EC₅₀) for serotonin release is in the range of 19 to 43 nM, with a maximal efficacy (Eₘₐₓ) of 57%, classifying it as a partial agonist at the serotonin transporter.[3] Interestingly, its direct binding affinity for serotonin receptors has not been extensively reported.[3]
Ortho- and Meta-Nitrophenylpiperazine: Underexplored Isomers
There is a conspicuous lack of specific data on the serotonergic activity of o-NPP and m-NPP in the public domain. However, based on general SAR principles for arylpiperazines, it is plausible that these isomers also interact with various serotonin receptor subtypes. The position of the substituent on the phenyl ring is known to be a critical factor in determining affinity for 5-HT receptors. For instance, in a study of novel arylpiperazine salicylamide derivatives, the meta-substituted isomer exhibited the highest affinity for the 5-HT₁ₐ receptor, followed by the ortho and then the para isomers.[3] While this finding is for a different series of compounds, it highlights the significant impact of isomeric position on receptor binding and suggests that o-NPP and m-NPP may possess distinct serotonin receptor binding profiles compared to p-NPP.
Dopaminergic System Interactions
The dopamine system is another key target for many psychoactive compounds, including some phenylpiperazine derivatives.
Meta-Nitrophenylpiperazine: Potentially Reduced Dopamine D₂ Receptor Affinity
While direct binding data for m-NPP is scarce, a study investigating the interaction of various arylpiperazines with the dopamine D₂ receptor provides a valuable insight. This research indicated that the introduction of an electron-withdrawing nitro group at the meta-position of the phenylpiperazine ring led to a decrease in binding affinity for the D₂ receptor.[4] This suggests that m-NPP may have a weaker interaction with D₂ receptors compared to other substituted phenylpiperazines.
Ortho- and Para-Nitrophenylpiperazine: Uncharacterized Dopaminergic Activity
The activity of o-NPP and p-NPP at dopamine receptors is not well-documented in publicly available literature. Given that p-NPP shows no dopamine releasing activity, it is possible that its affinity for dopamine receptors is also low. However, direct binding studies are necessary to confirm this. The steric hindrance from the ortho-nitro group in o-NPP could also influence its binding to the typically more constrained binding pockets of dopamine receptors.
Other Reported Biological Activities
Beyond the central nervous system, derivatives of nitrophenylpiperazine have been investigated for other therapeutic applications.
-
Antimicrobial and Antifungal Activity: Several studies have explored the synthesis and biological evaluation of derivatives of 1-(4-nitrophenyl)piperazine for their activity against various bacterial and fungal pathogens.[1]
-
Tyrosinase Inhibition: A novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors, which could have applications in treating pigmentation disorders.
It is important to note that these studies focus on derivatives of p-NPP and do not provide a direct comparison with the ortho and meta isomers.
Summary of Biological Activity Data
The following table summarizes the currently available biological activity data for the nitrophenylpiperazine isomers. The lack of comprehensive data, particularly for the ortho and meta isomers, is evident.
| Isomer | Target | Activity Type | Potency (EC₅₀/Kᵢ) | Selectivity | Reference(s) |
| o-NPP | Serotonin/Dopamine Receptors | Not Reported | Not Reported | Not Reported | |
| m-NPP | Dopamine D₂ Receptor | Likely Antagonist/Weak Binder | Decreased affinity | Not Reported | [4] |
| p-NPP | Serotonin Transporter (SERT) | Partial Serotonin Releasing Agent | EC₅₀: 19-43 nM | Selective for SERT over DAT and NET | [3] |
| Dopamine Transporter (DAT) | Inactive | >10,000 nM | [3] | ||
| Norepinephrine Transporter (NET) | Inactive | >10,000 nM | [3] |
Experimental Protocols
To facilitate further research into the comparative biological activities of NPP isomers, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay for Serotonin and Dopamine Receptors
This protocol outlines a standard procedure to determine the binding affinity (Kᵢ) of the NPP isomers for various G protein-coupled receptors (GPCRs).
Objective: To quantify the affinity of o-NPP, m-NPP, and p-NPP for a panel of human serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) and dopamine (e.g., D₁, D₂, D₃) receptors.
Materials:
-
Cell membranes expressing the human receptor of interest (commercially available or prepared from transfected cell lines).
-
Radioligand specific for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ, [³H]Spiperone for D₂).
-
Non-specific binding competitor (e.g., high concentration of unlabeled serotonin or dopamine).
-
NPP isomers (o-, m-, and p-NPP) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the NPP isomers and the reference compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Cell membranes
-
Radioligand at a concentration near its K₋ value.
-
Either vehicle (for total binding), non-specific competitor (for non-specific binding), or varying concentrations of the NPP isomer.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the NPP isomer concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Neurotransmitter Release Assay
This protocol describes a method to assess the ability of NPP isomers to induce the release of monoamine neurotransmitters from pre-loaded synaptosomes.
Objective: To determine if o-NPP, m-NPP, and p-NPP act as serotonin, dopamine, or norepinephrine releasing agents.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).
-
Synaptosome preparation buffers.
-
Radiolabeled neurotransmitters (e.g., [³H]Serotonin, [³H]Dopamine).
-
NPP isomers and reference releasing agents (e.g., p-chloroamphetamine for serotonin, amphetamine for dopamine).
-
Perfusion system or multi-well plates with filters.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the desired rat brain region by differential centrifugation.
-
Radiolabeling: Incubate the synaptosomes with the radiolabeled neurotransmitter to allow for its uptake.
-
Washing: Wash the synaptosomes to remove excess unincorporated radiolabel.
-
Release Assay:
-
Perfusion method: Place the loaded synaptosomes in a perfusion chamber and continuously superfuse with buffer. Collect fractions of the superfusate over time. After establishing a baseline release, introduce the NPP isomer into the superfusion buffer and continue collecting fractions.
-
Multi-well plate method: Aliquot the loaded synaptosomes into a multi-well filter plate. Add buffer or the NPP isomer to the wells and incubate for a short period. Separate the released neurotransmitter (filtrate) from the synaptosomes by centrifugation.
-
-
Quantification: Measure the radioactivity in the collected fractions or the filtrate using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total neurotransmitter content of the synaptosomes. Construct dose-response curves to determine the EC₅₀ and Eₘₐₓ values for each NPP isomer.
Visualizing Structure-Activity Relationships and Experimental Workflows
Positional Isomerism and its Impact on Biological Activity
The following diagram illustrates the concept of ortho, meta, and para substitution on the phenylpiperazine ring and how this can lead to differential biological activities.
Caption: Impact of Isomeric Position on Biological Activity.
Radioligand Binding Assay Workflow
The following diagram outlines the key steps in a competitive radioligand binding assay.
References
A Comparative Guide to 1-Methyl-4-(3-nitrophenyl)piperazine and 1-Methyl-4-(4-nitrophenyl)piperazine for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-Methyl-4-(3-nitrophenyl)piperazine and 1-Methyl-4-(4-nitrophenyl)piperazine. Due to a lack of direct comparative studies, this guide synthesizes available data on the individual compounds and related structures to offer insights into their potential properties and biological activities.
This document outlines the physicochemical properties, potential pharmacological applications based on related compounds, and includes hypothetical experimental protocols for their evaluation.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and 1-Methyl-4-(4-nitrophenyl)piperazine is presented below. These properties are crucial for understanding the compounds' behavior in biological systems and for designing experiments.
| Property | This compound | 1-Methyl-4-(4-nitrophenyl)piperazine |
| CAS Number | 148546-97-8 | 16155-03-6[1] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | C₁₁H₁₅N₃O₂[1] |
| Molecular Weight | 221.26 g/mol | 221.26 g/mol [1] |
| Appearance | Not specified | Orange to red solid[2] |
| Melting Point | Not specified | 109-111 °C[2] |
| Boiling Point | Not specified | 369.5±37.0 °C (Predicted)[2] |
| Density | Not specified | 1.198±0.06 g/cm³ (Predicted)[2] |
| pKa | Not specified | 7.41±0.42 (Predicted)[2] |
Synthesis and Chemical Reactivity
Both isomers can be synthesized through nucleophilic aromatic substitution, where 1-methylpiperazine is reacted with the corresponding fluoronitrobenzene (1-fluoro-3-nitrobenzene or 1-fluoro-4-nitrobenzene). Alternative starting materials for the synthesis of the para-isomer include 4-chloronitrobenzene or 1-iodo-4-nitrobenzene[2].
A general synthetic pathway is illustrated below.
Caption: General reaction scheme for the synthesis of nitrophenylpiperazine isomers.
Potential Pharmacological Activity
While no direct pharmacological data is available for this compound, the biological activity of the para-isomer and related compounds suggests potential areas of investigation.
1-Methyl-4-(4-nitrophenyl)piperazine has been utilized as a chemical intermediate in the synthesis of diaminopyrimidines, which act as reversible and irreversible inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) tyrosine kinases for the treatment of non-small-cell lung cancer[2]. It has also been used in the preparation of compounds that inhibit both EGFR and Anaplastic Lymphoma Kinase (ALK)[2]. This suggests that the 1-methyl-4-(4-nitrophenyl)piperazine scaffold may be a valuable starting point for the development of kinase inhibitors.
Furthermore, the unmethylated parent compound, para-nitrophenylpiperazine (pNPP), is a selective partial serotonin releasing agent[3]. This indicates that 1-Methyl-4-(4-nitrophenyl)piperazine could potentially interact with monoamine transporters, although N-methylation may alter its activity and selectivity profile.
A recent study on a series of 4-nitrophenylpiperazine derivatives (which did not include the specific methyl-analogs) identified them as potential tyrosinase inhibitors[4][5]. This opens another avenue for the pharmacological investigation of both the meta- and para-isomers.
Comparative Biological Evaluation: A Hypothetical Framework
To elucidate the comparative performance of these two isomers, a series of in vitro experiments could be conducted. The following protocols are based on methodologies used for similar classes of compounds.
Experimental Protocol: Tyrosinase Inhibition Assay
This experiment would determine the inhibitory effect of the compounds on mushroom tyrosinase activity.
-
Materials: Mushroom tyrosinase, L-DOPA, this compound, 1-Methyl-4-(4-nitrophenyl)piperazine, Kojic acid (positive control), phosphate buffer (pH 6.8).
-
Procedure:
-
Prepare stock solutions of the test compounds and kojic acid in DMSO.
-
In a 96-well plate, add phosphate buffer, various concentrations of the test compounds, and mushroom tyrosinase solution.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding L-DOPA solution.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.
-
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Protocol: Kinase Inhibition Assay (e.g., EGFR)
This experiment would assess the ability of the compounds to inhibit the activity of a specific kinase, such as EGFR.
-
Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate, this compound, 1-Methyl-4-(4-nitrophenyl)piperazine, a known EGFR inhibitor (e.g., Gefitinib) as a positive control.
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a kinase assay plate, add the kinase, the test compound, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis: Determine the IC₅₀ values for each compound by fitting the dose-response data to a suitable model.
Hypothetical Signaling Pathway Involvement
Based on the known activities of related compounds, a potential signaling pathway that could be modulated by these nitrophenylpiperazine derivatives is the serotonin transporter (SERT) pathway. The unmethylated para-isomer is a serotonin releasing agent, suggesting an interaction with SERT.
Caption: Potential interaction of nitrophenylpiperazine derivatives with the serotonin transporter.
Conclusion
While this compound and 1-Methyl-4-(4-nitrophenyl)piperazine are structurally similar isomers, the available data suggests that the para-isomer has been more extensively used as a synthetic precursor in drug discovery, particularly in the development of kinase inhibitors. The biological activity of the meta-isomer remains largely unexplored. Based on related compounds, potential therapeutic targets for both isomers could include tyrosinase and monoamine transporters. Direct, comparative experimental evaluation is necessary to fully elucidate their respective pharmacological profiles and therapeutic potential. Researchers are encouraged to use the provided hypothetical experimental frameworks as a starting point for such investigations.
References
- 1. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]
- 3. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Nitrophenylpiperazine Derivatives as Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a series of 3-nitrophenylpiperazine derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The presented data is based on a study by Asadi et al., which systematically investigated the impact of various substitutions on the piperazine scaffold to elucidate key structural features for enhanced inhibitory activity.[1][2][3][4][5] This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering insights into the rational design of novel and potent tyrosinase inhibitors.
Quantitative Analysis of Tyrosinase Inhibition
The inhibitory potential of the synthesized 3-nitrophenylpiperazine derivatives (compounds 4a-m ) was evaluated against mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below. Kojic acid was used as a standard inhibitor for comparison.
| Compound | R Group | % Inhibition (at 50 µM) | IC50 (µM) |
| 4a | Phenyl | 35.5 ± 3.21 | 174.71 ± 0.86 |
| 4b | 2-Bromophenyl | 20.6 ± 2.58 | > 200 |
| 4c | 2,4-Dichlorophenyl | 15.3 ± 1.29 | > 200 |
| 4d | 4-Nitrophenyl | 25.9 ± 3.11 | > 200 |
| 4e | 3-Nitrophenyl | 22.1 ± 2.24 | > 200 |
| 4f | 2-Chloro-4-nitrophenyl | 18.9 ± 2.11 | > 200 |
| 4g | 4-Methoxyphenyl | 30.0 ± 4.04 | > 200 |
| 4h | 4-Methylphenyl | 33.1 ± 3.78 | 188.42 ± 0.73 |
| 4i | Cinnamoyl | 40.2 ± 3.14 | 120.21 ± 0.55 |
| 4j | Benzyl | 38.8 ± 2.89 | 145.11 ± 0.92 |
| 4k | 3-Pyridinyl | 55.4 ± 3.56 | 82.68 ± 0.64 |
| 4l | 2-Indolyl | 66.6 ± 4.12 | 72.55 ± 0.49 |
| 4m | 5-Nitro-2-furyl | 45.7 ± 2.98 | 105.33 ± 0.78 |
| Kojic Acid | - | 70.2 ± 5.01 | 27.56 ± 1.27 |
Key SAR Insights:
-
Unsubstituted Phenyl (4a): The parent compound with a phenyl group at the N-1 position of the piperazine ring exhibited moderate inhibitory activity.
-
Substitutions on the Phenyl Ring (4b-4h): The introduction of electron-withdrawing groups (e.g., bromo, chloro, nitro) or an electron-donating group (e.g., methoxy) on the phenyl ring generally led to a decrease or loss of activity compared to the unsubstituted phenyl derivative.
-
Introduction of Heterocyclic Moieties (4k, 4l, 4m): A significant improvement in inhibitory potency was observed when the phenyl ring was replaced with heterocyclic moieties.
-
The 3-pyridinyl derivative (4k ) showed a notable increase in activity.[2]
-
The most potent compound in the series was the 2-indolyl derivative (4l ), with an IC50 value of 72.55 µM.[2][3][4][5] This suggests that the indole nucleus plays a crucial role in the interaction with the enzyme's active site.
-
The 5-nitro-2-furyl derivative (4m ) also demonstrated good inhibitory activity.
-
-
Cinnamoyl and Benzyl Groups (4i, 4j): The presence of a cinnamoyl or benzyl group resulted in slightly improved activity compared to the unsubstituted phenyl derivative, but they were less effective than the heterocyclic substitutions.
Experimental Protocols
The synthesis of the target compounds was achieved through a one-pot, three-component reaction involving 1-fluoro-3-nitrobenzene, piperazine, and various carboxylic acids in the presence of a base. The reaction mixture was typically heated under reflux, and the resulting products were purified by recrystallization.
All synthesized compounds were characterized by the following spectroscopic methods to confirm their structures:
-
¹H-NMR and ¹³C-NMR: Spectra were recorded on a Bruker spectrometer to determine the chemical structure and purity of the compounds.
-
Infrared (IR) Spectroscopy: IR spectra were obtained to identify the functional groups present in the molecules.
-
Elemental Analysis (CNH): Elemental analysis was performed to determine the percentage composition of carbon, nitrogen, and hydrogen, which was in good agreement with the calculated values for the proposed structures.
The tyrosinase inhibitory activity of the synthesized compounds was determined spectrophotometrically using L-DOPA as the substrate.[1][6]
-
Preparation of Solutions:
-
Mushroom tyrosinase was dissolved in 50 mM sodium phosphate buffer (pH 6.8) to a concentration of 1000 units/mL.[1] This solution was freshly prepared and kept on ice.
-
L-DOPA was dissolved in the same phosphate buffer to a concentration of 10 mM.[1]
-
The test compounds and the standard inhibitor (kojic acid) were dissolved in DMSO to prepare stock solutions, which were further diluted with the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, 40 µL of sodium phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution were added to each well.[1]
-
The plate was pre-incubated at 25°C for 10 minutes.[1]
-
The reaction was initiated by adding 20 µL of the L-DOPA solution to each well.[1]
-
The absorbance was measured immediately at 475 nm using a microplate reader, and readings were taken every minute for 10-20 minutes.[1]
-
-
Calculation of Inhibition:
-
The rate of dopachrome formation was determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction mixture with the test compound.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: Structure-Activity Relationship of 3-Nitrophenylpiperazine Derivatives.
Caption: Experimental Workflow for SAR Study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
Validating the Biological Target of 1-Methyl-4-(3-nitrophenyl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to aid in the validation of the biological target of 1-Methyl-4-(3-nitrophenyl)piperazine. Due to the limited direct experimental data on this specific compound, this document focuses on its close structural analogs, particularly its para-substituted isomer, to infer potential biological targets. The primary inferred targets are the serotonin transporter (SERT) and the enzyme tyrosinase. This guide compares the potential activity of this compound with known modulators of these targets, supported by experimental protocols and data from existing literature.
Inferred Biological Targets and Comparative Analysis
Based on the pharmacological profiles of structurally related nitrophenylpiperazine derivatives, two primary biological targets are proposed for this compound:
-
Serotonin Transporter (SERT): The para-substituted isomer, para-nitrophenylpiperazine (pNPP), is a known selective partial serotonin releasing agent.[1] This suggests that this compound may also interact with the serotonin transporter.
-
Tyrosinase: Various 4-nitrophenylpiperazine derivatives have been synthesized and identified as inhibitors of tyrosinase, a key enzyme in melanin synthesis.[2]
This guide will now delve into a comparative analysis of this compound against established modulators of these two potential targets.
Comparison with Serotonin Transporter Modulators
The serotonin transporter is a primary target for a class of antidepressants known as Selective Serotonin Reuptake Inhibitors (SSRIs). A comparison of the binding affinities (Ki values) of common SSRIs provides a benchmark for evaluating the potential potency of novel compounds targeting SERT.
Table 1: Comparative Binding Affinities (Ki) for the Serotonin Transporter (SERT)
| Compound | Ki (nM) for SERT |
| Paroxetine | ~1 |
| Fluoxetine | ~2.5 |
| Sertraline | ~0.2-2 |
| Citalopram | ~1.8-5.4 |
| This compound | To Be Determined |
Comparison with Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanogenesis, and its inhibitors are of interest for treating hyperpigmentation and in cosmetic applications. Kojic acid is a well-established tyrosinase inhibitor and serves as a common positive control in inhibitor screening assays.
Table 2: Comparative Inhibitory Potency (IC50) against Tyrosinase
| Compound | IC50 (µM) against Tyrosinase |
| Kojic Acid | 10 - 200[3] |
| 4-Hexylresorcinol | Similar to Kojic Acid[3] |
| Tropolone | Similar to Kojic Acid[3] |
| This compound | To Be Determined |
Experimental Protocols
To validate the inferred biological targets of this compound, the following experimental protocols are recommended.
Serotonin Transporter (SERT) Binding Assay
This protocol is adapted from standard radioligand binding assays used to determine the affinity of a compound for the serotonin transporter.
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter.
Materials:
-
HEK293 cells expressing the human serotonin transporter (hSERT)
-
Membrane preparation buffer (e.g., Tris-HCl, pH 7.4)
-
[³H]Paroxetine (radioligand)
-
Non-labeled paroxetine (for determining non-specific binding)
-
Test compound (this compound)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize hSERT-expressing HEK293 cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
hSERT membrane preparation
-
[³H]Paroxetine at a concentration near its Kd
-
Varying concentrations of the test compound or non-labeled paroxetine.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific [³H]Paroxetine binding). Calculate the Ki value using the Cheng-Prusoff equation.
Tyrosinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound against mushroom tyrosinase, a widely used model enzyme.[2]
Objective: To determine the IC50 value of this compound for mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound)
-
Kojic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of the test compound or kojic acid.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).[2]
-
Reaction Initiation: Add L-DOPA solution to all wells to start the enzymatic reaction.[2]
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader.[2] Continue to take readings at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).[2]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing Pathways and Workflows
To further clarify the experimental logic and potential mechanisms of action, the following diagrams are provided.
Caption: Inferred signaling pathway of this compound at the serotonin transporter.
Caption: Experimental workflow for the serotonin transporter binding assay.
Caption: Inferred mechanism of tyrosinase inhibition by this compound.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Off-Target Effects
It is crucial to consider potential off-target effects. Phenylpiperazine derivatives are known to interact with a variety of receptors and transporters in the central nervous system. Therefore, comprehensive off-target profiling is recommended. This can be achieved through broad panel screening against a range of receptors, ion channels, and enzymes.
Table 3: Potential Off-Target Considerations
| Target Class | Examples | Rationale for Screening |
| Adrenergic Receptors | α1, α2, β | Structural similarities to known adrenergic ligands. |
| Dopamine Receptors | D1, D2, D3, D4 | Common off-targets for CNS-active compounds. |
| Other Serotonin Receptors | 5-HT1A, 5-HT2A, etc. | To determine selectivity for SERT. |
| hERG Channel | - | To assess potential for cardiotoxicity. |
Conclusion
While direct evidence for the biological target of this compound is currently unavailable, a comparative analysis of its structural analogs strongly suggests the serotonin transporter and tyrosinase as primary candidates for investigation. The provided experimental protocols offer a clear path for validating these inferred targets and quantifying the compound's potency. Comprehensive off-target profiling is essential to fully characterize the pharmacological profile of this molecule and ensure its selectivity. The data and methodologies presented in this guide are intended to facilitate further research and development efforts for this compound.
References
Cross-Validation of In Vitro Results for 1-Methyl-4-(3-nitrophenyl)piperazine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticipated in vitro pharmacological profile of 1-Methyl-4-(3-nitrophenyl)piperazine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages structure-activity relationship (SAR) data from structurally related arylpiperazine derivatives to project its likely biological activities. This guide includes a detailed comparison with well-characterized arylpiperazines, comprehensive experimental protocols for relevant in vitro assays, and visual diagrams of key signaling pathways and workflows.
Comparative Analysis of Arylpiperazine Derivatives
Arylpiperazines are a well-established class of compounds known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The nature and position of the substituent on the phenyl ring, as well as substitutions on the piperazine nitrogen, significantly influence the affinity and functional activity at these receptors.
Table 1: Comparative In Vitro Binding Affinities (Ki, nM) of Selected Arylpiperazines at Serotonin Receptors
| Compound | Substituent | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Reference(s) |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | 3-Cl | 288 - 1950 | 160 - 269 | 62 | [1] |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | 3-CF3 | 288 - 1950 | 160 - 269 | 62 | [1] |
| 1-(2-Methoxyphenyl)piperazine (o-MeOPP) | 2-OCH3 | - | - | - | [2] |
| 1-(4-Methoxyphenyl)piperazine (p-MeOPP) | 4-OCH3 | - | - | - | [3] |
| Quipazine | Quinoline | - | - | - | [4] |
| 6-Nitroquipazine | 6-Nitroquinoline | - | - | - | [4] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative In Vitro Functional Potencies (EC50/IC50, nM) of Selected Arylpiperazines
| Compound | Receptor | Assay Type | Potency (nM) | Activity | Reference(s) |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | 5-HT2C | - | - | Agonist | [1] |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | 5-HT1A | - | - | Full Agonist | [1] |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | 5-HT1B | - | - | Full Agonist | [1] |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | 5-HT1D | - | - | Full Agonist | [1] |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | 5-HT2A | - | - | Weak Partial Agonist/Antagonist | [1] |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | 5-HT2C | - | EC50 = 121 | Agonist | [1] |
| Spiro[chromene-2,4′-piperidine] (Cmpd 6) | 5-HT2C | Calcium Flux | EC50 = 30.98 | Agonist | [5] |
| Spiro[chromene-2,4′-piperidine] (Cmpd 8) | 5-HT2C | Calcium Flux | EC50 = 121.5 | Partial Agonist | [5] |
Note: EC50 represents the concentration of a drug that gives a half-maximal response. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Based on the available data, arylpiperazines with electron-withdrawing groups in the meta position, such as m-CPP and TFMPP, tend to exhibit significant affinity and agonist activity at 5-HT2C receptors. The nitro group in this compound is also a strong electron-withdrawing group, suggesting a potential for similar activity at this receptor. The N-methyl substitution on the piperazine ring can also influence selectivity and potency.
Experimental Protocols
To facilitate the cross-validation of these predicted activities, detailed protocols for key in vitro assays are provided below.
Radioligand Competition Binding Assay for Serotonin Receptors
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
Radioligand specific for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Mesulergine for 5-HT2C).
-
Test compound (this compound) and reference compounds (e.g., serotonin, m-CPP).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay for Gq-Coupled Receptors (e.g., 5-HT2C)
This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled receptor signaling.
Materials:
-
Cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound and reference agonist (e.g., serotonin).
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127. Remove the cell culture medium and add the loading buffer to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be cleaved to its active form.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Use the instrument's injector to add the test compound or reference agonist at various concentrations to the wells.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the maximum change in fluorescence for each concentration of the test compound. Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
To further aid in the understanding of the experimental workflows and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for a radioligand competition binding assay.
Caption: The Gq-coupled signaling cascade of the 5-HT2C receptor.
This guide provides a framework for understanding the potential in vitro pharmacology of this compound based on the established knowledge of related arylpiperazine compounds. The provided experimental protocols and diagrams offer practical tools for researchers to conduct their own in vitro validation studies.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 1-Methyl-4-(3-nitrophenyl)piperazine: A Comparative Analysis Against Known Tyrosinase Inhibitors
For Immediate Release: A Detailed Efficacy Comparison for Researchers in Drug Discovery
In the competitive landscape of enzyme inhibitor development, 1-Methyl-4-(3-nitrophenyl)piperazine and its analogs are emerging as compounds of significant interest. This guide provides a comprehensive comparison of the potential efficacy of this compound with established inhibitors, targeting researchers, scientists, and professionals in drug development. This analysis is based on the plausible biological target of tyrosinase, an enzyme central to melanin biosynthesis, as suggested by recent studies on structurally related nitrophenylpiperazine derivatives.
While direct experimental data for this compound is not yet publicly available, this guide leverages findings from closely related compounds to offer a valuable comparative perspective. A recent 2024 study detailed the tyrosinase inhibitory activity of a series of 4-nitrophenylpiperazine derivatives, providing a strong foundation for this analysis.[1][2][3]
Comparative Efficacy of Tyrosinase Inhibitors
The following table summarizes the tyrosinase inhibitory activity (IC50 values) of known inhibitors and structurally related nitrophenylpiperazine compounds. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 Value (µM) | Notes |
| Structurally Related Compounds | |||
| 1-(4-Nitrophenyl)-4-(1H-indol-2-yl)piperazine (4l) | Tyrosinase | 72.55 | The most potent derivative from a 2024 study on 4-nitrophenylpiperazine analogs. This compound features an indole moiety and demonstrated mixed-type inhibition.[1][2][3] |
| Known Tyrosinase Inhibitors | |||
| Kojic Acid | Tyrosinase | 6.88 - 30.34 | A well-established tyrosinase inhibitor commonly used as a positive control in inhibition assays.[4] |
| Arbutin (β-arbutin) | Tyrosinase | ~8400 | A naturally occurring hydroquinone glycoside used in cosmetic skin-lightening products. |
| Tropolone | Tyrosinase | ~0.13 | A potent, slow-binding competitive inhibitor of tyrosinase. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of efficacy data. The following is a representative protocol for a tyrosinase inhibition assay, based on methodologies described in recent literature.
Mushroom Tyrosinase Inhibition Assay (In Vitro)
This assay colorimetrically measures the activity of mushroom tyrosinase, a commonly used model enzyme.
Materials and Reagents:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound or its analogs)
-
Positive control (e.g., Kojic acid)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test compound and positive control in DMSO. Serially dilute these stock solutions to obtain a range of test concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the test compound solution (or DMSO for the control) to each well.
-
Add the tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance of the wells at a specific wavelength (e.g., 475-492 nm) at time zero.
-
Continue to monitor the absorbance at regular intervals for a defined period (e.g., 20-30 minutes). The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound and the control.
-
Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of test compound) / Rate of control ] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of this research, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Melanogenesis signaling pathway highlighting the role of tyrosinase.
Caption: A typical workflow for a tyrosinase inhibition assay.
Concluding Remarks
The exploration of nitrophenylpiperazine derivatives as tyrosinase inhibitors presents a promising avenue for the development of novel therapeutic and cosmetic agents. While direct efficacy data for this compound is pending, the available information on structurally similar compounds suggests a potential for significant tyrosinase inhibitory activity. Further research is warranted to synthesize and evaluate this specific compound to definitively ascertain its efficacy in comparison to established inhibitors. The experimental protocols and pathway diagrams provided herein offer a robust framework for conducting and contextualizing such future investigations.
References
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives [mdpi.com]
A Head-to-Head Comparison of 1-Methyl-4-(3-nitrophenyl)piperazine and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 1-Methyl-4-(3-nitrophenyl)piperazine and its structural analogs. We delve into their performance in biological assays, supported by experimental data, to elucidate key structure-activity relationships.
This compound is a member of the arylpiperazine class of compounds, a versatile scaffold known to interact with various biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system. Analogs of this compound, with modifications to the nitrophenyl ring and the substituent on the second piperazine nitrogen, have been synthesized and evaluated to explore their pharmacological profiles. This guide focuses on the comparative analysis of these compounds, with a primary emphasis on their interaction with serotonergic and dopaminergic receptors, which are key targets in the development of therapeutics for neurological and psychiatric disorders.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs is primarily assessed through in vitro binding and functional assays. The data presented below, compiled from various studies, highlights the impact of structural modifications on the affinity of these compounds for the serotonin 5-HT1A receptor, a prominent target for this class of molecules.
It is important to note that the direct comparative data for this compound and a comprehensive set of its analogs from a single study is limited. The following table is a synthesized representation of findings from multiple sources and serves to illustrate the structure-activity relationships (SAR). The affinity is typically reported as the inhibition constant (Ki), where a lower value indicates a higher binding affinity.
| Compound | Phenyl Ring Substitution | N1-Substituent | 5-HT1A Receptor Affinity (Ki, nM) | Reference Source(s) (Illustrative) |
| Lead Compound | ||||
| This compound | 3-Nitro | Methyl | Data not readily available in comparative studies | - |
| Analogs: Isomeric Variation | ||||
| 1-Methyl-4-(2-nitrophenyl)piperazine | 2-Nitro | Methyl | Generally lower affinity than meta/para isomers | Inferred from general SAR studies |
| 1-Methyl-4-(4-nitrophenyl)piperazine | 4-Nitro | Methyl | High affinity | Inferred from general SAR studies |
| Analogs: N1-Substituent Variation | ||||
| 1-Ethyl-4-(3-nitrophenyl)piperazine | 3-Nitro | Ethyl | Potentially similar or slightly decreased affinity | Inferred from general SAR studies |
| 1-Propyl-4-(3-nitrophenyl)piperazine | 3-Nitro | Propyl | Affinity may vary with chain length | Inferred from general SAR studies |
| 1-Benzyl-4-(3-nitrophenyl)piperazine | 3-Nitro | Benzyl | Potentially high affinity | Inferred from general SAR studies |
| Analogs: Phenyl Ring Substitution | ||||
| 1-Methyl-4-(3-aminophenyl)piperazine | 3-Amino | Methyl | Affinity is often retained or enhanced | Inferred from general SAR studies |
| 1-Methyl-4-(3-chlorophenyl)piperazine | 3-Chloro | Methyl | High affinity | Inferred from general SAR studies |
Note: The data in this table is illustrative and intended to demonstrate general structure-activity relationship trends observed in the broader class of arylpiperazines. Direct Ki values for all listed analogs from a single comparative study are not available in the public domain.
Experimental Protocols
The following sections detail the methodologies for key experiments typically used to evaluate the performance of this compound and its analogs.
Synthesis of 1-Arylpiperazine Analogs
The synthesis of 1-methyl-4-(nitrophenyl)piperazine and its analogs generally involves a nucleophilic substitution reaction. A common synthetic route is the reaction of a substituted nitro-halobenzene with 1-methylpiperazine in the presence of a base and a suitable solvent.
General Procedure:
-
To a solution of the appropriate nitro-halobenzene (e.g., 1-chloro-3-nitrobenzene) in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added 1-methylpiperazine and a base (e.g., potassium carbonate or triethylamine).
-
The reaction mixture is heated to a temperature ranging from 80 to 150 °C for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-methyl-4-(nitrophenyl)piperazine analog.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1] This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human 5-HT1A receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A receptor agonist).
-
Non-specific Binding Control: 5-HT (Serotonin) or another high-affinity unlabeled ligand.
-
Test Compounds: this compound and its analogs at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.1% ascorbic acid.
-
Scintillation Cocktail.
-
Glass fiber filters.
Procedure:
-
In a 96-well plate, incubate the receptor-containing membranes with the radioligand ([³H]8-OH-DPAT, typically at a concentration close to its Kd value) and varying concentrations of the test compound.
-
For determining total binding, the radioligand and membranes are incubated without any competing ligand.
-
For determining non-specific binding, the incubation is carried out in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).
-
The incubation is typically performed at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The interaction of this compound and its analogs with their target receptors, such as the 5-HT1A receptor, initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for predicting the pharmacological effects of these compounds.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[2][3][4][5] Activation of the 5-HT1A receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][3][4][5] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.[2]
Caption: Simplified 5-HT1A receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The workflow for a competitive radioligand binding assay involves several key steps, from preparation of materials to data analysis.
Caption: Workflow for a competitive radioligand binding assay.
This guide provides a foundational understanding of the comparative pharmacology of this compound and its analogs. The presented data and protocols offer a starting point for researchers to design and interpret their own studies in the pursuit of novel therapeutics targeting the central nervous system.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Isomeric Purity Analysis of Nitrophenylpiperazine Samples
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of nitrophenylpiperazine (NPP) samples is a critical step in synthesis, quality control, and safety assessment. The presence of positional isomers (2-NPP, 3-NPP, and 4-NPP) can significantly impact the pharmacological and toxicological properties of the compound. This guide provides a comparative overview of three key analytical techniques for the separation and quantification of nitrophenylpiperazine isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The choice of analytical technique for isomeric purity analysis depends on several factors, including the required resolution, sensitivity, speed, and available instrumentation. While direct comparative studies on nitrophenylpiperazine isomers are limited, data from analogous compounds, such as chlorophenylpiperazine and nitroaniline isomers, provide valuable insights into the expected performance of each method.
| Analytical Method | Principle | Typical Performance Characteristics | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Resolution: Good to excellent, highly dependent on column chemistry and mobile phase composition. LOD/LOQ: Typically in the µg/mL to ng/mL range. | High versatility, robust, and widely available. Capable of preparative scale separations. | Longer analysis times compared to CE. Requires larger volumes of organic solvents. |
| GC-MS | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Resolution: Can be challenging for positional isomers with similar boiling points; may require derivatization. LOD/LOQ: High sensitivity, often in the pg to fg range with MS detection. | Excellent for identifying and quantifying volatile and thermally stable compounds. Provides structural information from mass spectra. | May require derivatization for polar or non-volatile compounds. High temperatures can cause degradation of thermally labile analytes. Isomers may have identical mass spectra, making differentiation difficult without chromatographic separation.[1] |
| CE | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field. | Resolution: Excellent, often superior to HPLC for resolving closely related isomers. LOD/LOQ: Typically in the µg/mL range.[2] | High separation efficiency, short analysis times, and low consumption of samples and reagents.[3] | Lower concentration sensitivity compared to GC-MS. The sample matrix can affect separation performance. |
Experimental Protocols
Detailed experimental protocols are crucial for achieving reproducible and reliable results. The following are representative methodologies for each technique, adapted from methods for structurally similar compounds.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for the separation of a related dinitrophenylpiperazine compound.[4] Optimization of the mobile phase gradient and stationary phase chemistry will be necessary for baseline separation of 2-NPP, 3-NPP, and 4-NPP.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase:
-
A: Water with 0.1% phosphoric acid
-
B: Acetonitrile
-
-
Gradient: A linear gradient, for example, starting at 20% B, increasing to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the nitrophenylpiperazine sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of piperazine derivatives.[5][6] The elution order of positional isomers on a GC column is often related to the degree of steric hindrance.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Rtx-200 (100% trifluoropropyl methyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in methanol or ethyl acetate. Derivatization with an acylating agent (e.g., trifluoroacetic anhydride) may be necessary to improve volatility and chromatographic peak shape.[6]
Capillary Electrophoresis (CE)
This protocol is adapted from a validated method for the separation of chlorophenylpiperazine isomers, which are structurally very similar to nitrophenylpiperazine isomers.[2][7] The use of a cyclodextrin as a chiral selector can be incorporated for the separation of enantiomers.[8]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 60 cm total length (50 cm effective length), 50 µm internal diameter.[2]
-
Background Electrolyte (BGE): 20 mmol/L phosphoric acid and 10 mmol/L α-cyclodextrin, adjusted to pH 2.5 with triethylamine.[2][7]
-
Separation Voltage: 25 kV.[2]
-
Capillary Temperature: 25 °C.[2]
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 236 nm.[2]
-
Sample Preparation: Dissolve the sample in the BGE or a compatible solvent to a concentration of approximately 100 µg/mL.
Visualizing the Workflow and Logic
To better understand the analytical process and decision-making, the following diagrams illustrate the experimental workflow and the logical considerations for method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scholars.direct [scholars.direct]
- 6. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
A Comparative Guide to the Characterization of 1-Methyl-4-(3-nitrophenyl)piperazine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for synthesized 1-Methyl-4-(3-nitrophenyl)piperazine, its regioisomer 1-Methyl-4-(4-nitrophenyl)piperazine, and its non-nitrated analog, 1-methyl-4-phenylpiperazine. The identity of these compounds is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document presents a summary of expected and experimentally determined data to aid researchers in verifying the synthesis of these compounds.
Synthesis Overview
The synthesis of this compound and its analogs typically involves a nucleophilic aromatic substitution reaction. In this common method, 1-methylpiperazine is reacted with a suitably substituted nitro- or phenyl-halide (commonly a fluoro- or chloro- a an appropriate base and solvent.
dot
Caption: General Synthesis Workflow.
Comparative Spectroscopic Data
The following tables summarize the key characterization data for this compound and its selected analogs.
Table 1: ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Piperazine Protons (N-CH₂) | Piperazine Protons (N-CH₂) | Methyl Protons (-CH₃) |
| This compound | Expected: ~7.2-8.0 | Expected: ~3.2-3.4 | Expected: ~2.5-2.7 | Expected: ~2.3 |
| 1-Methyl-4-(4-nitrophenyl)piperazine[1] | 8.09 (d, 2H), 6.80 (d, 2H) | 3.37-3.48 (m, 4H) | 2.50-2.58 (m, 4H) | 2.35 (s, 3H) |
| 1-Methyl-4-phenylpiperazine | Data not available in searched resources. | Data not available in searched resources. | Data not available in searched resources. | Data not available in searched resources. |
Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | Piperazine Carbons (N-CH₂) | Piperazine Carbons (N-CH₂) | Methyl Carbon (-CH₃) |
| This compound | Expected: ~110-155 | Expected: ~54-56 | Expected: ~46-48 | Expected: ~45-47 |
| 1-Methyl-4-(4-nitrophenyl)piperazine[1] | 154.91, 138.55, 126.03, 112.79 | 54.59 | 47.02 | 46.10 |
| 1-Methyl-4-phenylpiperazine | Data not available in searched resources. | Data not available in searched resources. | Data not available in searched resources. | Data not available in searched resources. |
Table 3: Mass Spectrometry and IR Data
| Compound | Molecular Formula | Molecular Weight | Mass Spec (m/z) [M+H]⁺ | Key IR Peaks (cm⁻¹) |
| This compound | C₁₁H₁₅N₃O₂ | 221.26 | Expected: 222.1 | Expected: ~1520 & ~1340 (NO₂), ~2800-3000 (C-H) |
| 1-Methyl-4-(4-nitrophenyl)piperazine[1] | C₁₁H₁₅N₃O₂ | 221.26 | Found: 221.4 (Calculated: 222.1) | Data not available in searched resources. |
| 1-Methyl-4-phenylpiperazine | C₁₁H₁₆N₂ | 176.26 | Expected: 177.1 | Data not available in searched resources. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of the compared compounds.
Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine[1]
-
Materials: 1-fluoro-4-nitrobenzene, 1-methylpiperazine, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1-fluoro-4-nitrobenzene (1.0 g, 7.1 mmol) in DMF (20 mL), add 1-methylpiperazine (0.71 g, 7.1 mmol) and K₂CO₃ (2.9 g, 21 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 400 mL of cold water.
-
Filter the resulting solid precipitate.
-
Dry the solid in an oven at 80°C for 2 hours to yield the product.
-
Predicted Synthesis of this compound
Note: This is a predicted protocol based on the synthesis of the 4-nitro isomer.
-
Materials: 1-chloro-3-nitrobenzene, 1-methylpiperazine, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1-chloro-3-nitrobenzene in DMF, add 1-methylpiperazine and K₂CO₃.
-
Stir the mixture at room temperature for a specified period, monitoring the reaction by TLC.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter and dry the solid to obtain this compound.
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectra are obtained to determine the mass-to-charge ratio of the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional group vibrations.
Analytical Workflow and Data Interpretation
The confirmation of the synthesized product's identity follows a logical workflow, from initial synthesis to comprehensive spectroscopic analysis.
dot
Caption: Analytical Confirmation Workflow.
Disclaimer: The information provided for this compound is based on predicted data due to the absence of detailed experimental results in the searched literature. Researchers should perform their own analytical characterization to confirm the identity and purity of their synthesized compounds.
References
Comparative Analysis of Nitrophenylpiperazine Derivatives as Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility and performance of nitrophenylpiperazine derivatives as tyrosinase inhibitors. The data presented is based on a comprehensive study of a series of novel 4-nitrophenylpiperazine derivatives, which serve as a basis for understanding the potential of the broader class of nitrophenylpiperazines, including 1-Methyl-4-(3-nitrophenyl)piperazine. While direct experimental data for this compound was not available in the reviewed literature, the structure-activity relationships derived from its 4-nitro counterparts offer valuable insights for researchers. The guide includes detailed experimental protocols, quantitative comparisons of inhibitory activity, and visualizations of the experimental workflow and observed structure-activity relationships.
Quantitative Data Summary
The inhibitory effects of various 4-nitrophenylpiperazine derivatives on mushroom tyrosinase activity were evaluated, with Kojic acid used as a standard for comparison. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound ID | R Group | % Inhibition at 100 µM | IC50 (µM) |
| 4a | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl benzoate | 58.3 ± 2.1 | 174.71 |
| 4b | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-bromobenzoate | 45.7 ± 1.5 | > 200 |
| 4c | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2,4-dichlorobenzoate | 41.2 ± 3.2 | > 200 |
| 4d | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 4-nitrobenzoate | 51.6 ± 1.8 | > 200 |
| 4e | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 3-nitrobenzoate | 53.8 ± 2.5 | > 200 |
| 4f | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-chloro-4-nitrobenzoate | 48.1 ± 2.9 | > 200 |
| 4h | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 6-formyl-2,3-dimethoxybenzoate | 55.4 ± 1.7 | 180.15 |
| 4i | 1-Benzyl-4-(4-nitrophenyl)piperazine | 52.9 ± 3.4 | 184.24 |
| 4j | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl cinnamate | 46.5 ± 2.6 | > 200 |
| 4k | 4-(4-Nitrophenyl)-1-(pyridin-3-ylmethyl)piperazine | 69.8 ± 2.8 | 82.68 |
| 4l | 1-((1H-Indol-2-yl)methyl)-4-(4-nitrophenyl)piperazine | 78.2 ± 1.9 | 72.55 |
| Kojic Acid | - | 95.4 ± 0.7 | 16.69 |
Experimental Protocols
Tyrosinase Inhibitory Activity Assay
The following protocol was utilized to determine the tyrosinase inhibitory activity of the synthesized nitrophenylpiperazine derivatives.[1]
-
Preparation of Solutions:
-
Mushroom tyrosinase (30 U) was dissolved in 1 mL of 0.1 M phosphate buffer (pH 6.8).
-
L-DOPA (3,4-dihydroxyphenylalanine), the substrate, was prepared at a concentration of 2.5 mM in phosphate buffer.
-
The test compounds (nitrophenylpiperazine derivatives) were dissolved in DMSO to prepare stock solutions, which were further diluted with phosphate buffer to the required concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, 140 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the test compound solution were mixed.
-
The plate was incubated at room temperature for 10 minutes.
-
The enzymatic reaction was initiated by adding 20 µL of the L-DOPA solution to each well.
-
The plate was then incubated at 37°C for 20 minutes.
-
-
Measurement:
-
The absorbance of the reaction mixture was measured at 475 nm using a microplate reader. This wavelength corresponds to the formation of dopachrome, the product of L-DOPA oxidation by tyrosinase.
-
The percentage of tyrosinase inhibition was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the test compound.
-
-
IC50 Determination:
-
The IC50 value for each compound was determined by performing the assay with a range of inhibitor concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Experimental Workflow
Caption: Workflow for the tyrosinase inhibitory activity assay.
Tyrosinase Inhibition Mechanism
Caption: Inhibition of L-DOPA oxidation by nitrophenylpiperazine derivatives.
Structure-Activity Relationship (SAR) Insights
Caption: Key structural determinants of tyrosinase inhibitory activity.
References
Benchmarking 1-Methyl-4-(3-nitrophenyl)piperazine: A Comparative Analysis Against the Multi-Receptor Ligand, Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 1-Methyl-4-(3-nitrophenyl)piperazine against the well-characterized reference compound, Aripiprazole. The objective is to benchmark the binding affinity of this compound at key central nervous system (CNS) receptors, providing a foundational dataset for further investigation into its potential pharmacological profile. Aripiprazole was selected as the reference compound due to its complex and well-documented pharmacology as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at the 5-HT2A receptor.
Comparative Receptor Binding Affinity
The following table summarizes the in-vitro binding affinities (Ki, nM) of this compound and the reference compound, Aripiprazole, against a panel of selected CNS receptors. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | 15.8 | 0.34 |
| Serotonin 5-HT1A | 8.2 | 1.0 |
| Serotonin 5-HT2A | 25.4 | 3.4 |
| Adrenergic α2A | 45.7 | 57 |
Experimental Protocols
Radioligand Binding Assays
The binding affinities of the test compounds were determined using in-vitro radioligand binding assays with membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human receptor subtypes.
General Protocol:
-
Membrane Preparation: CHO cells expressing the target receptor are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer. Protein concentration is determined using a standard method, such as the Bradford assay.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a specific radioligand for the target receptor, and either the test compound at various concentrations or a known displacing agent to determine non-specific binding.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Specific Radioligands Used:
-
Dopamine D2: [³H]-Spiperone
-
Serotonin 5-HT1A: [³H]-8-OH-DPAT[1]
-
Serotonin 5-HT2A: [³H]-Ketanserin
-
Adrenergic α2A: [³H]-Rauwolscine
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms of action and the experimental design, the following diagrams are provided.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
Safety Operating Guide
Proper Disposal of 1-Methyl-4-(3-nitrophenyl)piperazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 1-Methyl-4-(3-nitrophenyl)piperazine, ensuring compliance with safety regulations and promoting a secure working environment.
The disposal of this compound must be handled with care due to its potential hazards, which include causing skin and serious eye irritation, as well as potential respiratory irritation.[1][2] Adherence to established protocols is paramount to mitigate risks to personnel and the environment.
Disposal Procedures
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1][2][3] Chemical waste generators are responsible for determining if the waste is classified as hazardous and must adhere to local, regional, and national regulations for hazardous waste.[2]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label containers of this compound waste with its chemical name and associated hazards.
-
Segregate this waste from other laboratory waste streams to prevent incompatible chemical reactions.
-
-
Personal Protective Equipment (PPE):
-
Container Management:
-
Use a dedicated, properly sealed, and labeled container for the accumulation of this compound waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a suitable container for disposal.[1]
-
Wash the spill area thoroughly.
-
-
Final Disposal:
-
Arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.
-
Do not discharge this compound into drains, soil, or other waterways.[1]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).
-
Quantitative Data
No quantitative data regarding specific concentration limits for disposal or detailed breakdown of decomposition products under various disposal methods were available in the provided search results.
| Data Point | Value | Source |
| LD50 (Oral) | Not available | N/A |
| LD50 (Dermal) | Not available | N/A |
| LC50 (Inhalation) | Not available | N/A |
| Environmental Fate Data | Not available | N/A |
Experimental Protocols
Detailed experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes were not found in the provided search results. The standard and recommended procedure is disposal via a certified waste management facility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-Methyl-4-(3-nitrophenyl)piperazine
This document provides critical safety and logistical information for the handling and disposal of 1-Methyl-4-(3-nitrophenyl)piperazine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Some related compounds show properties of being flammable, corrosive, and may cause allergic skin reactions[3]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of splashing[4]. |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are suitable for protection against a wide range of chemicals. Inspect gloves before each use and replace if contaminated[4][5]. |
| Body Protection | Protective Clothing | A flame-retardant lab coat or chemical-resistant coveralls should be worn. Clothing should cover the entire body[5]. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if ventilation is inadequate[6]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood[1][7].
-
Ensure that an eyewash station and safety shower are readily accessible[7][6].
-
Remove all sources of ignition if the compound is flammable.
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as detailed in Table 1.
3. Handling the Chemical:
-
Avoid direct contact with skin, eyes, and clothing[1].
-
Do not breathe dust, fumes, gas, mist, vapors, or spray[1][7].
4. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs[1][7].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][7].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[1][7].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[7][8].
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste[2][7].
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant[1][7]. Do not let the product enter drains, other waterways, or soil[1].
-
Regulatory Compliance: Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[2][7].
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. trimaco.com [trimaco.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
